1,3-diphenylpropane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXJXGIYFQFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970030 | |
| Record name | 1,3-Diphenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-97-6 | |
| Record name | 1,3-Diphenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002639235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,3-Diphenylpropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropane-1,3-diol, a vicinal diol, is a chiral organic compound that holds significant value as a versatile building block in synthetic organic chemistry. Its stereochemical properties, arising from the presence of two stereogenic centers, make it a particularly interesting target for asymmetric synthesis and a valuable precursor for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties of 1,3-diphenylpropane-1,3-diol, with a focus on its synthesis, stereoisomers, spectroscopic characterization, reactivity, and applications in the field of drug development.
Synthesis and Stereochemistry
The primary synthetic route to 1,3-diphenylpropane-1,3-diol involves the reduction of its precursor, 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane). The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective formation of its diastereomers: the syn (meso) and anti (chiral) forms.
Diastereoselective Reduction of 1,3-Diphenyl-1,3-propanedione
The diastereoselective reduction of 1,3-diphenyl-1,3-propanedione is a key transformation for accessing the desired stereoisomers of 1,3-diphenylpropane-1,3-diol. The choice of hydride reagent and the reaction conditions play a crucial role in determining the ratio of the syn and anti products.
Caption: General synthetic scheme for 1,3-diphenylpropane-1,3-diol.
A common and effective method for the diastereoselective reduction of β-diketones is the use of sodium borohydride (NaBH₄). The stereoselectivity can often be influenced by the solvent and temperature. For instance, reduction with NaBH₄ in a protic solvent like methanol or ethanol at low temperatures often favors the formation of one diastereomer over the other.
Core Physical and Spectroscopic Properties
The distinct stereochemistry of the syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol gives rise to different physical and spectroscopic properties.
| Property | syn (meso)-1,3-Diphenylpropane-1,3-diol | anti (racemic)-1,3-Diphenylpropane-1,3-diol |
| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₆O₂ |
| Molecular Weight | 228.29 g/mol | 228.29 g/mol |
| CAS Number | 5471-97-6 (unspecified stereochemistry) | (1R,3R): 77291-92-0, (1S,3S): 108391-15-7 |
| Melting Point | ~126 °C[1] | Varies for enantiomers and racemate |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol. The different spatial arrangements of the phenyl and hydroxyl groups lead to distinct chemical shifts and coupling constants for the methine and methylene protons.
¹H NMR Spectroscopy:
-
syn (meso) isomer: Due to the plane of symmetry in the meso compound, the two methine protons (CH-OH) are chemically equivalent, as are the two protons of the central methylene group (CH₂). This results in a simpler spectrum.
-
anti (racemic) isomer: In the chiral anti isomer, the methine protons are diastereotopic, and the methylene protons are also diastereotopic, leading to more complex splitting patterns.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms, particularly the carbinol carbons (CH-OH) and the central methylene carbon (CH₂), also differ between the diastereomers.
Reactivity and Synthetic Applications
The two hydroxyl groups of 1,3-diphenylpropane-1,3-diol are the primary sites of its reactivity. These functional groups can undergo a variety of transformations, making the diol a valuable intermediate in organic synthesis.
Protection of the Diol Functionality
The hydroxyl groups can be protected to prevent unwanted side reactions during multi-step syntheses. A common strategy for protecting 1,2- and 1,3-diols is the formation of cyclic acetals or ketals. For example, reaction with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst yields the corresponding acetonide. The differing stability of the acetonides derived from the syn and anti diols can be exploited for their separation.
Caption: Protection of 1,3-diphenylpropane-1,3-diol as a cyclic acetonide.
Use as a Chiral Auxiliary and Precursor in Asymmetric Synthesis
The chiral nature of the anti-1,3-diphenylpropane-1,3-diol makes it a valuable tool in asymmetric synthesis. It can be used as a chiral auxiliary to control the stereochemistry of reactions, or as a chiral building block for the synthesis of enantiomerically pure target molecules. Chiral 1,3-diols are important structural motifs in many biologically active natural products and pharmaceuticals.
Applications in Drug Development
The 1,3-diol structural motif is present in a wide range of pharmaceutical agents. The stereoselective synthesis of these diol-containing molecules is often crucial for their biological activity. 1,3-Diphenylpropane-1,3-diol and its derivatives can serve as key intermediates in the synthesis of such compounds. For instance, chiral 1,3-diols are precursors to statins, a class of drugs used to lower cholesterol.
Furthermore, derivatives of 1,3-diphenylpropane have been investigated for their own biological activities. For example, certain 1,3-diarylpropane derivatives have shown potential as cytotoxic agents against cancer cell lines.
Experimental Protocols
Diastereoselective Reduction of 1,3-Diphenyl-1,3-propanedione with Sodium Borohydride
Objective: To synthesize a mixture of syn- and anti-1,3-diphenylpropane-1,3-diol via the reduction of 1,3-diphenyl-1,3-propanedione.
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of syn and anti diastereomers, can be purified and separated by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent for ketones, minimizing the risk of over-reduction.
-
Methanol is a protic solvent that can participate in the reaction mechanism and influence the diastereoselectivity.
-
Low temperature (0 °C) is used to enhance the diastereoselectivity of the reduction.
-
Quenching with NH₄Cl is a standard procedure to neutralize the reaction and decompose any remaining borohydride.
References
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PubChem. 1,3-Diphenyl-1,3-propanediol. [Link]
-
PubChem. (1R,3R)-1,3-diphenylpropane-1,3-diol. [Link]
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PubChem. (1S,3S)-1,3-Diphenylpropane-1,3-diol. [Link]
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PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]
- Rychnovsky, S. D., & Skalitzky, D. J. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. The Journal of Organic Chemistry, 55(18), 5104–5109.
- Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols. Organic Letters, 4(5), 741–743.
- Chiral syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols.
-
Brieflands. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
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1,3-diphenylpropane-1,3-diol CAS number 5471-97-6
An In-depth Technical Guide to 1,3-Diphenylpropane-1,3-diol (CAS: 5471-97-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-diphenylpropane-1,3-diol, a chiral molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and its emerging applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals who require a detailed understanding of this versatile chemical intermediate.
Introduction and Core Concepts
1,3-Diphenylpropane-1,3-diol (CAS: 5471-97-6) is an organic compound classified as a 1,3-diol, featuring a three-carbon backbone with phenyl substituents at the C1 and C3 positions, each bearing a hydroxyl group.[1][2] The presence of two stereocenters at these positions means the molecule can exist as different stereoisomers (diastereomers and enantiomers), a critical consideration in pharmaceutical applications where specific stereochemistry often dictates biological activity.
The 1,3-diol motif is a prevalent structural feature in a wide array of natural products and pharmaceutically active compounds.[3] Consequently, synthetic strategies that allow for the controlled and diastereoselective synthesis of these diols are highly valued in the scientific community.[3][4][5] 1,3-Diphenylpropane-1,3-diol serves as a valuable model compound and a synthetic building block for creating more complex molecular architectures.[3][6]
Physicochemical and Structural Data
A clear understanding of a compound's physical and chemical properties is foundational to its application in any experimental setting. The key identifiers and properties of 1,3-diphenylpropane-1,3-diol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5471-97-6 | [6][7] |
| Molecular Formula | C₁₅H₁₆O₂ | [1][2][6] |
| Molecular Weight | 228.29 g/mol | [1][6] |
| IUPAC Name | 1,3-diphenylpropane-1,3-diol | [1] |
| Synonyms | 1,3-diphenyl-1,3-propandiol, Meso-1,3-diphenyl-1,3-propanediol | [1][7] |
| Melting Point | 94-98 °C / 126 °C | [6][7] |
| Boiling Point | 408.8°C at 760 mmHg (Predicted) | [7] |
| Density | 1.164 g/cm³ (Predicted) | [7] |
| SMILES | C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | [1] |
| InChIKey | XHHXJXGIYFQFOQ-UHFFFAOYSA-N | [1] |
Note: Physical properties such as melting point can vary depending on the specific stereoisomer and purity.
Synthesis and Methodologies
The synthesis of 1,3-diols is a cornerstone of modern organic chemistry, with a strong emphasis on controlling the stereochemical outcome.[3][5] The preparation of 1,3-diphenylpropane-1,3-diol is typically achieved through the reduction of its corresponding diketone, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
Two-Step Synthesis Workflow: From Benzaldehyde and Acetophenone
A common and illustrative pathway involves a base-catalyzed aldol condensation (specifically, a Claisen-Schmidt condensation) to form the diketone intermediate, followed by a reduction step to yield the target diol.
Caption: General workflow for synthesizing 1,3-diphenylpropane-1,3-diol.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-propanedione (Intermediate)
This protocol outlines the Claisen-Schmidt condensation to produce the diketone precursor.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone in a suitable solvent such as ethanol.
-
Base Addition: Prepare a dilute aqueous solution of sodium hydroxide (NaOH) and add it dropwise to the acetophenone solution while stirring at room temperature (293 K). The base acts as a catalyst to generate the enolate from acetophenone.[8]
-
Aldehyde Addition: Slowly add an equimolar amount of benzaldehyde to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature to ensure controlled condensation.
-
Reaction Progression: Continue stirring vigorously for 2-4 hours.[9] The reaction involves the nucleophilic attack of the acetophenone enolate on the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone (chalcone).[8]
-
Isolation and Purification: The product, 1,3-diphenylprop-2-en-1-one, often precipitates from the solution. Isolate the solid by vacuum filtration, wash with cold water to remove excess base, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the chalcone intermediate.
Experimental Protocol: Reduction to 1,3-Diphenylpropane-1,3-diol
-
Dissolution: Suspend the synthesized 1,3-diphenyl-1,3-propanedione in a solvent like methanol or a mixture of tetrahydrofuran (THF) and water in an ice bath.
-
Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. NaBH₄ is a selective reducing agent for ketones and aldehydes and is chosen for its operational simplicity and safety compared to stronger agents like LiAlH₄. The hydride attacks the carbonyl carbons, reducing them to hydroxyl groups.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude diol can be purified by column chromatography or recrystallization to yield the final product, 1,3-diphenylpropane-1,3-diol.
Applications in Drug Discovery and Development
The structural rigidity and stereochemical complexity of 1,3-diphenylpropane-1,3-diol and its derivatives make them attractive scaffolds in medicinal chemistry.
As a Chiral Intermediate and Building Block
This compound is a synthetic intermediate used in the construction of more complex molecules.[6] Its chiral nature is particularly valuable. An efficient microbial resolution method using Trichoderma viride has been developed to separate the enantiomers of the corresponding diacetate, providing access to optically active diols.[10] These enantiomerically pure diols can serve as chiral auxiliaries or starting materials for the asymmetric synthesis of drug candidates.
Investigated Biological and Therapeutic Roles
-
Enzyme Inhibition: Studies have indicated that 1,3-diphenylpropane-1,3-diol can inhibit alcohol dehydrogenase and acetaldehyde dehydrogenase. This mechanism is relevant in studies of toxicity, such as mitigating phosphine toxicity.[6]
-
Metabolic Disorders: The compound has been investigated for its potential effects in treating metabolic conditions like acidemia and aciduria.[6] Clinical studies have suggested it may help alleviate congenital methylmalonic aciduria.[6]
-
Anti-inflammatory and Analgesic Potential: While direct evidence for the topic compound is limited, related structures containing the 1,3-diphenylpropane backbone are explored for anti-inflammatory properties. For instance, 2-substituted benzothiazole derivatives, which can be synthesized from related precursors, are considered lead structures in developing anti-inflammatory drugs, including COX inhibitors.[11]
Pro-drug and Delivery Strategies
The diol functional groups provide convenient handles for chemical modification. For example, 1,3-propanediol structures can be linked to fatty acids or other drug molecules to create lipophilic pro-drugs.[12] This strategy can enhance a drug's ability to cross lipid barriers like the cell membrane or the blood-brain barrier, improve oral bioavailability by reducing gastrointestinal irritation, and potentially bypass first-pass metabolism in the liver.[12]
Caption: Key application areas for 1,3-diphenylpropane-1,3-diol.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for structural elucidation. Expected signals would include multiplets in the aromatic region (7.2-7.4 ppm) for the phenyl protons, signals for the methine protons (CH-OH), and signals for the methylene protons (-CH₂-). The coupling patterns between the methine and methylene protons provide information about the diastereomeric ratio.
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments. Aromatic carbons will appear downfield, while the C-OH and -CH₂- carbons will appear in the aliphatic region.[1]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak [M]+ should correspond to its molecular weight of 228.29 g/mol .[1] Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. C-H stretching from the aromatic and aliphatic parts will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C=C stretching from the aromatic rings will be observed around 1450-1600 cm⁻¹.
References
- Ataman Kimya. (n.d.). 1,3 PROPANEDIOL.
- Biosynth. (n.d.). 1,3-Diphenylpropane-1,3-diol | 5471-97-6 | FAA47197.
- Frontiers. (n.d.). Progress in 1,3-propanediol biosynthesis.
- Wikipedia. (n.d.). 1,3-Propanediol.
- Thermo Scientific Chemicals. (n.d.). 1,3-Diphenyl-1,3-propanedione, 98+% 25 g.
- ResearchGate. (n.d.). '1,3-diphenyl-3-(phenylamino)propan-1-ones', synthesized by Farzaneh et al & compounds (22a) & (22b).
- ACS Publications. (n.d.). Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation | Organic Letters.
- Unknown Source. (n.d.).
- Sinocure Chemical Group. (n.d.). 1,3-Propanediol (PDO): Properties, Synthesis, Applications, and Potential in the Textile Industry.
- The Good Scents Company. (n.d.). 1,3-propane diol, 504-63-2.
- Google Patents. (n.d.). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
- Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.
- MDPI. (2023). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119.
- PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol | C15H16O2 | CID 231772.
- ChemSynthesis. (n.d.). 1,3-diphenyl-1,3-propanediol - 5471-97-6.
- ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
- BMRB. (n.d.). bmse000303 1,3-Propanediol.
- PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione.
- Sigma-Aldrich. (n.d.). 1,3-diphenylpropane-1,3-diol | 5471-97-6.
- ChemicalBook. (n.d.). 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR spectrum.
- ACS Publications. (n.d.). Diastereoselective synthesis of protected syn 1,3-diols by base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles | The Journal of Organic Chemistry.
- Vedantu. (n.d.). When a mixture of benzaldehyde and acetophenone is class 12 chemistry CBSE.
- ResearchGate. (2025). Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Guidechem. (n.d.). 1,3-Propanediol,1,3-diphenyl- 5471-97-6.
- YouTube. (2023). Benzaldehyde to 3-Phenyl propan-1-ol conversion // Chemistry.
- NIH. (n.d.). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols.
- ResearchGate. (n.d.). ¹H NMR spectra of 1,3-propanediol and ABAs in DMSO-d6.
- Google Patents. (n.d.). KR19990085333A - Method for preparing 1,3-diphenyl propenone derivative.
- NIH. (n.d.). Molecular characterization of the 1,3-propanediol (1,3-PD) operon of Clostridium butyricum.
- Vedantu. (n.d.). Convert Benzaldehyde to 3Phenyl propan1ol class 12 chemistry CBSE.
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An In-Depth Technical Guide to the Molecular Structure of 1,3-Diphenylpropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure of 1,3-diphenylpropane-1,3-diol, a chiral organic compound with significant applications as a synthetic intermediate. We will delve into its stereochemistry, synthesis, and detailed structural elucidation through spectroscopic and crystallographic techniques. The causality behind experimental choices and the interpretation of analytical data will be emphasized to provide field-proven insights for professionals in organic synthesis and drug development.
Introduction: The Significance of the 1,3-Diol Moiety
The 1,3-diol structural motif is a cornerstone in a vast array of natural products and synthetic molecules, including those with pronounced pharmacological activities. The stereochemical arrangement of the two hydroxyl groups in a 1,3-diol can be either syn or anti, leading to diastereomers with distinct physical, chemical, and biological properties. This stereochemical diversity makes the targeted synthesis of specific 1,3-diol isomers a critical challenge and a powerful tool in medicinal chemistry and materials science.
1,3-Diphenylpropane-1,3-diol serves as a valuable model system for studying the synthesis and properties of 1,3-diols. Its two chiral centers and the presence of phenyl groups, which influence its reactivity and spectroscopic properties, make it an excellent candidate for in-depth structural analysis. Understanding the nuances of its molecular architecture is paramount for its effective utilization as a building block in the synthesis of more complex molecules. The compound has been investigated for its potential effects in medical conditions such as acidemia and aciduria.[1]
Stereoisomers of 1,3-Diphenylpropane-1,3-diol
1,3-Diphenylpropane-1,3-diol possesses two stereocenters at the C1 and C3 positions. This gives rise to three possible stereoisomers: a pair of enantiomers with the (1R,3R) and (1S,3S) configurations (the anti diastereomer), and a meso compound with the (1R,3S) configuration (the syn diastereomer), which is superimposable on its mirror image.
Caption: Stereoisomers of 1,3-diphenylpropane-1,3-diol.
The distinct spatial arrangement of the hydroxyl and phenyl groups in the syn and anti diastereomers leads to differences in their physical properties, such as melting point and solubility, and their spectroscopic signatures.
Synthesis of 1,3-Diphenylpropane-1,3-diol Stereoisomers
The synthesis of 1,3-diphenylpropane-1,3-diol typically proceeds through a two-step sequence: the synthesis of the precursor diketone, 1,3-diphenyl-1,3-propanedione, followed by its diastereoselective reduction.
Synthesis of 1,3-Diphenyl-1,3-propanedione
A common and efficient method for the preparation of 1,3-diphenyl-1,3-propanedione is the Claisen condensation of acetophenone with an ester of benzoic acid, such as ethyl benzoate or methyl benzoate. The choice of base is critical for the success of this reaction. While strong bases like sodium amide or sodium hydride are effective, handling them on a large scale can be challenging.[2] An alternative, industrially viable method utilizes calcium oxide as the base.[2]
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-propanedione
-
Reaction Setup: In a flask equipped with a distillation apparatus and under a nitrogen atmosphere, combine 1 mole of acetophenone, 5 to 10 molar equivalents of methyl benzoate, and 1 to 2 molar equivalents of calcium oxide.[2]
-
Reaction Conditions: Heat the mixture to a temperature between 150°C and 200°C for 3 to 6 hours.[2] Continuously remove the methanol byproduct by distillation to drive the reaction to completion.[2]
-
Workup: Cool the reaction mixture and add an organic solvent such as toluene. Acidify the mixture with hydrochloric acid. Separate the organic layer and wash it sequentially with aqueous sodium carbonate and water.[2]
-
Isolation: Remove the solvent by distillation to yield 1,3-diphenyl-1,3-propanedione.[2] This method can achieve yields as high as 89%.[2]
Diastereoselective Reduction to 1,3-Diphenylpropane-1,3-diol
The stereochemical outcome of the reduction of 1,3-diphenyl-1,3-propanedione is highly dependent on the choice of reducing agent and reaction conditions. This allows for the selective synthesis of either the syn or anti diastereomer.
Synthesis of syn-1,3-Diphenylpropane-1,3-diol (Meso)
The Narasaka-Prasad reduction is a well-established method for the diastereoselective synthesis of syn-1,3-diols from β-hydroxy ketones. This methodology can be adapted for the reduction of 1,3-diketones. The key to achieving high syn selectivity is the use of a chelating agent, such as a dialkylboron triflate, in conjunction with a reducing agent like sodium borohydride. The boron agent forms a six-membered cyclic intermediate with the diketone, which directs the hydride attack to favor the formation of the syn diol.
Synthesis of anti-1,3-Diphenylpropane-1,3-diol (Racemic)
The synthesis of the anti diastereomer can often be achieved through non-chelating reduction conditions. Using a bulky reducing agent or running the reaction at low temperatures can disfavor the formation of the cyclic intermediate required for syn selectivity, leading to the preferential formation of the anti product.
Structural Elucidation
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure and stereochemistry of the 1,3-diphenylpropane-1,3-diol isomers.
Caption: Workflow for the synthesis and structural analysis of 1,3-diphenylpropane-1,3-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the propane backbone are particularly informative. In the syn isomer, the two benzylic protons (at C1 and C3) are chemically equivalent due to the molecule's plane of symmetry. In contrast, these protons are diastereotopic in the anti isomer and will exhibit different chemical shifts. The methylene protons at C2 will also show distinct coupling patterns depending on the diastereomer. For the related, unsubstituted 1,3-propanediol, the methylene protons at C1 and C3 appear at approximately 3.67 ppm, while the C2 protons are observed around 1.78 ppm in D₂O.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the symmetry of the syn isomer results in fewer signals in the ¹³C NMR spectrum compared to the anti isomer. The carbons of the two phenyl groups and the two hydroxyl-bearing carbons will be equivalent in the syn form. For the parent 1,3-propanediol, the chemical shifts for C1/C3 and C2 are approximately 61.3 ppm and 36.5 ppm, respectively. In 1,3-diphenylpropane-1,3-diol, the phenyl groups will significantly influence these chemical shifts.
Table 1: Predicted Spectroscopic Data for 1,3-Diphenylpropane-1,3-diol
| Technique | Feature | Predicted Observation for syn-Isomer | Predicted Observation for anti-Isomer |
| ¹H NMR | Benzylic Protons (C1-H, C3-H) | One signal | Two distinct signals |
| Methylene Protons (C2-H₂) | Complex multiplet | More complex multiplet | |
| ¹³C NMR | Number of Signals | Fewer signals due to symmetry | More signals |
| Benzylic Carbons (C1, C3) | One signal | Two distinct signals | |
| Mass Spec | Molecular Ion (M+) | m/z = 228 | m/z = 228 |
| Key Fragments | Loss of water, cleavage of C-C bonds | Similar fragmentation pattern | |
| IR Spec | O-H Stretch | Broad band ~3200-3600 cm⁻¹ | Broad band ~3200-3600 cm⁻¹ |
| C-O Stretch | ~1000-1200 cm⁻¹ | ~1000-1200 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,3-diphenylpropane-1,3-diol, the molecular ion peak [M]⁺ would be expected at an m/z of 228. Common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, as well as cleavage of the carbon-carbon bonds in the propane chain.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-diphenylpropane-1,3-diol will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The presence of both free and hydrogen-bonded hydroxyl groups will contribute to the broadening of this peak. Other characteristic absorptions will include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, C=C stretching of the phenyl rings, and C-O stretching of the alcohol functionalities.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the stereocenters. Obtaining a crystal structure of both the syn and anti diastereomers would allow for a precise comparison of their three-dimensional structures and intermolecular interactions in the solid state. While the crystal structure of the related (E)-1,3-diphenyl-2-propen-1-one has been reported, a published crystal structure for 1,3-diphenylpropane-1,3-diol remains to be cited in readily available literature.
Applications in Drug Development and Organic Synthesis
The 1,3-diol scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The ability to synthesize stereochemically pure syn and anti 1,3-diols is therefore of great interest for the development of new therapeutic agents.
Derivatives of 1,3-diarylpropanes have been investigated for their anti-inflammatory properties.[3] The spatial arrangement of the aryl groups and the functionality of the propane backbone are critical for biological activity. 1,3-Diphenylpropane-1,3-diol provides a versatile platform for the synthesis of libraries of such compounds for screening against various biological targets. The hydroxyl groups can be further functionalized to introduce different pharmacophores, and the stereochemistry of the diol backbone can be controlled to optimize interactions with a target receptor or enzyme.
In organic synthesis, chiral 1,3-diols are valuable intermediates for the synthesis of complex molecules, including natural products and their analogs. They can be used to introduce stereocenters and as precursors for the formation of other functional groups.
Conclusion
1,3-Diphenylpropane-1,3-diol is a fundamentally important molecule for understanding the stereochemistry and structural properties of 1,3-diols. The ability to selectively synthesize its syn and anti diastereomers through the diastereoselective reduction of 1,3-diphenyl-1,3-propanedione provides access to stereochemically defined building blocks. A thorough structural elucidation, employing a combination of NMR spectroscopy, mass spectrometry, IR spectroscopy, and ideally X-ray crystallography, is crucial for confirming the identity and purity of these isomers. The insights gained from the study of this model system have significant implications for the design and synthesis of new drug candidates and complex organic molecules.
References
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PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. Retrieved from [Link]
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BMRB. (n.d.). bmse000303 1,3-Propanediol. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols. NIH National Library of Medicine. Retrieved from [Link]
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MDPI. (2022). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. Retrieved from [Link]
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PubMed. (2014). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Retrieved from [Link]
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PubChem. (n.d.). (1S,3S)-1,3-Diphenylpropane-1,3-diol. Retrieved from [Link]
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PubMed. (2016). Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Diphenyl-1,3-propanedione. Retrieved from [Link]
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RSC Publishing. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Retrieved from [Link]
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ResearchGate. (2024). 1,3-Diarylpropenes (CinnamylPhenols) : A Comprehensive Overview of Natural Occurrence, Synthesis, Applications, and Biological Significance. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Retrieved from [Link]
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Glen Jackson - West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]
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stereoisomers of 1,3-diphenylpropane-1,3-diol
An In-Depth Technical Guide to the Stereoisomers of 1,3-Diphenylpropane-1,3-diol
Authored by a Senior Application Scientist
Foreword
In the landscape of modern drug discovery and fine chemical synthesis, the precise control and understanding of molecular three-dimensional structure are not merely academic pursuits; they are prerequisites for innovation and efficacy. Molecules with identical chemical formulas but different spatial arrangements—stereoisomers—can exhibit profoundly different biological activities, from therapeutic effects to toxicity. This guide delves into the core stereochemical principles, synthesis, and analysis of 1,3-diphenylpropane-1,3-diol, a molecule that serves as an exemplary model for understanding stereoisomerism in structures with multiple chiral centers. For researchers and professionals in drug development, mastering the concepts presented herein is fundamental to designing and creating stereochemically pure active pharmaceutical ingredients.
Molecular Architecture: Unveiling the Stereoisomers
1,3-Diphenylpropane-1,3-diol (C₁₅H₁₆O₂) is a symmetrical diol featuring two stereogenic centers at the carbinol carbons, C1 and C3.[1] The presence of two such centers gives rise to a fascinating case of stereoisomerism. The maximum number of possible stereoisomers for a molecule with 'n' chiral centers is 2ⁿ. For this diol, with n=2, we anticipate four possible stereoisomers.
However, due to the symmetrical substitution on C1 and C3 (both bearing a phenyl group and a hydroxyl group), the possibilities are reduced. The stereoisomers manifest as:
-
A pair of enantiomers : These are non-superimposable mirror images of each other. They are designated as (1R,3R) and (1S,3S). A racemic mixture of these two is often referred to as the dl-pair.
-
A meso compound : This is an achiral diastereomer possessing an internal plane of symmetry. Despite having two chiral centers (1R,3S or 1S,3R), the molecule as a whole is superimposable on its mirror image and is therefore optically inactive.
These relationships are critical, as diastereomers (meso vs. the dl-pair) have different physical properties (melting point, solubility, NMR spectra), while enantiomers share identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light.[2]
Caption: Relationship between the .
Strategic Synthesis and Stereocontrol
Obtaining stereochemically pure 1,3-diols is a significant challenge that underpins many synthetic campaigns.[2] The primary strategies involve either the diastereoselective synthesis followed by resolution or a direct asymmetric synthesis.
Diastereoselective Synthesis: Reduction of a Diketone Precursor
A common and effective route to a mixture of the meso and dl-diols is the reduction of the corresponding diketone, 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane).[3] The choice of reducing agent and reaction conditions dictates the diastereoselectivity of the reaction, controlling the ratio of the syn (meso) to anti (dl) diastereomers.
Causality Behind Diastereoselection: The stereochemical outcome is governed by the mechanism of hydride delivery.
-
Chelation-controlled reduction: Using reducing agents like zinc borohydride can lead to a cyclic intermediate where the metal chelates with both carbonyl oxygens. Hydride delivery then occurs from a less hindered face, often leading to the syn (meso) diol.
-
Non-chelation-controlled reduction: Reagents like sodium borohydride (NaBH₄) in protic solvents typically follow the Felkin-Anh model, where the approach of the hydride is directed by steric and electronic factors, often favoring the anti (dl) product.
Experimental Protocol: Synthesis of meso and dl-Diols
This protocol provides an integrated approach to synthesize and analyze the diastereomers, as might be performed in an advanced organic chemistry setting.[4]
-
Reaction Setup: Dissolve 1.0 g of 1,3-diphenyl-1,3-propanedione in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Add 0.3 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes, controlling the effervescence.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully add 10 mL of 1 M HCl to quench the excess NaBH₄. Transfer the mixture to a separatory funnel and extract with 3 x 20 mL of diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude solid is a mixture of the meso and dl diastereomers.
-
Separation: The diastereomers can be separated by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The differing polarities of the diastereomers allow for their separation.
Chiral Resolution: Isolating the Enantiomers
Once the racemic (dl) pair is isolated, the enantiomers must be separated. Enzymatic resolution offers a highly efficient and environmentally benign method.
Mechanism of Enzymatic Resolution: This technique exploits the stereoselectivity of enzymes. For instance, a lipase can selectively acylate one enantiomer of the diol, leaving the other unreacted. The resulting ester and the unreacted alcohol are now diastereomerically related in their interaction with the enzyme and can be easily separated due to different physical properties. An alternative is the hydrolysis of a diacetate derivative, as has been demonstrated for 1,3-diphenylpropane-1,3-diol.[5]
Experimental Protocol: Microbial Resolution of (±)-1,3-diphenylpropane-1,3-diyl diacetate [5]
-
Substrate Preparation: Synthesize the diacetate of the dl-diol mixture using acetic anhydride and pyridine.
-
Microbial Culture: Prepare a culture of Trichoderma viride.
-
Biotransformation: Expose the racemic diacetate to the Trichoderma viride culture. The microorganism's enzymes will selectively hydrolyze one enantiomer of the diacetate.
-
Incubation: Allow the reaction to proceed under controlled temperature and agitation for a specified period, monitoring for the optimal conversion (ideally close to 50%).
-
Extraction and Separation: Stop the reaction, extract the mixture with an organic solvent, and separate the resulting optically active alcohol from the unreacted diacetate using column chromatography.
-
Hydrolysis: The unreacted diacetate can then be chemically hydrolyzed to yield the other enantiomer of the diol.
Caption: Workflow for the synthesis and resolution of 1,3-diphenylpropane-1,3-diol.
Analytical Characterization: Distinguishing Stereoisomers
Unambiguous identification of each stereoisomer is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural confirmation and purity assessment.
NMR Spectroscopy: The Diastereomer Fingerprint
NMR spectroscopy is a powerful tool for distinguishing between diastereomers, which are distinct compounds with different chemical environments.[4]
-
¹H NMR: The key to differentiation lies in the methylene protons at the C2 position (-CH₂-).
-
In the meso isomer , due to the plane of symmetry, the two C2 protons are diastereotopic and will appear as a complex multiplet, often an AB quartet further split by the adjacent methine protons.
-
In the dl-pair , the molecule has C₂ symmetry, rendering the two C2 protons chemically equivalent. They will typically appear as a simpler multiplet (e.g., a triplet of triplets), assuming coupling to the two equivalent methine protons.
-
-
¹³C NMR of Acetonide Derivatives: A clever method for confirming the syn (meso) or anti (dl) relationship involves converting the diols to their acetonide derivatives.[6]
-
Syn-diol acetonides adopt a chair conformation, leading to distinct chemical shifts for the axial (~19 ppm) and equatorial (~30 ppm) methyl groups of the acetonide.
-
Anti-diol acetonides exist in a twist conformation, resulting in nearly equivalent methyl groups with chemical shifts around 25 ppm.
-
Chiral HPLC: Quantifying Enantiomeric Purity
While NMR distinguishes diastereomers, it cannot differentiate between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: An isocratic mobile phase of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio is optimized to achieve baseline separation.
-
Detection: Use a UV detector set to a wavelength where the phenyl groups absorb strongly (e.g., 254 nm).
-
Analysis: Inject the racemic sample to determine the retention times of the two enantiomers. Subsequently, inject the resolved samples to determine the enantiomeric excess (ee%). The meso compound will have a different retention time from both enantiomers.
Summary of Analytical Data
| Property | (1R,3R) / (1S,3S) Pair (dl) | (1R,3S) Isomer (meso) | Rationale |
| Optical Activity | Optically Active (+/-) | Optically Inactive | Enantiomers rotate plane-polarized light; meso compounds have an internal plane of symmetry. |
| Melting Point | Different from meso | Different from dl-pair | Diastereomers have different physical properties. |
| ¹H NMR (C2-H) | Simpler multiplet (C₂ symmetry) | Complex multiplet (Diastereotopic protons) | Molecular symmetry dictates the magnetic equivalence of protons. |
| ¹³C NMR (Acetonide) | Methyls at ~25 ppm | Methyls at ~19 and ~30 ppm | Conformational differences of the acetonide ring.[6] |
| Chiral HPLC | Two separate, equal peaks | A single, different peak | Enantiomers interact differently with the chiral stationary phase. |
Applications and Future Directions
Chiral 1,3-diols are highly valuable synthons in the pharmaceutical and materials science industries.[7]
-
Asymmetric Synthesis: They serve as chiral building blocks for the synthesis of complex molecules, including natural products and APIs, where the 1,3-diol motif is prevalent.
-
Chiral Ligands: The diol functionality can be used to coordinate with metals, making these compounds precursors to chiral catalysts for asymmetric reactions.
-
Drug Development: The stereochemical orientation of hydroxyl groups is often critical for binding to biological targets like enzymes and receptors. Access to all three allows for comprehensive structure-activity relationship (SAR) studies, enabling the identification of the most potent and selective isomer for a given therapeutic target.
The methodologies for synthesis and analysis detailed in this guide are not confined to this specific molecule but represent a universal toolkit for any scientist working with chiral compounds. The ability to control, separate, and verify stereochemistry is a cornerstone of modern chemical science.
References
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ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). 1,3-diene-based AIEgens: Stereoselective synthesis and applications. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3-Diphenylpropan-1-one. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Retrieved from [Link]
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PubChem. (n.d.). (1S,3S)-1,3-Diphenylpropane-1,3-diol. Retrieved from [Link]
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ACS Publications - Journal of Chemical Education. (1982). Meso and dl diastereomers: Synthesis and 1H NMR study of the 1,3-diphenylpropane-1,3-diols. An advanced undergraduate project in physical organic chemistry. Retrieved from [Link]
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Evans, D. A. (n.d.). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES. Harvard University. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1,3-propanediol and ABAs in DMSO-d6. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1,3-Diphenylpropane-1,3-diol from Benzaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1,3-diphenylpropane-1,3-diol, a valuable chiral building block in organic synthesis, starting from readily available benzaldehyde and acetophenone. The synthesis involves a strategic crossed aldol condensation to form the β-hydroxy ketone intermediate, 3-hydroxy-1,3-diphenyl-1-propanone, followed by a diastereoselective reduction to yield the target 1,3-diol. This document delves into the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters influencing reaction outcomes. Characterization data, including spectroscopic analysis, and a discussion of alternative synthetic strategies are also presented to offer a complete resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of 1,3-Diols in Modern Synthesis
1,3-diols are pivotal structural motifs present in a wide array of biologically active natural products and pharmaceutical agents. Their stereochemical arrangement profoundly influences molecular conformation and, consequently, biological activity. The synthesis of stereochemically defined 1,3-diols is, therefore, a central theme in contemporary organic synthesis. 1,3-Diphenylpropane-1,3-diol, with its two stereocenters, serves as a versatile chiral precursor for the synthesis of more complex molecules. This guide focuses on a practical and scalable laboratory synthesis of this important diol from benzaldehyde, emphasizing experimental reliability and a deep understanding of the reaction mechanisms.
Theoretical Framework: A Two-Step Synthetic Strategy
The chosen synthetic pathway to 1,3-diphenylpropane-1,3-diol from benzaldehyde is a two-step sequence:
-
Crossed Aldol Condensation: The initial carbon-carbon bond formation is achieved through a crossed aldol condensation between benzaldehyde and acetophenone. In this reaction, the enolate of acetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Since benzaldehyde lacks α-hydrogens, it cannot self-condense, which simplifies the product mixture. This reaction yields the β-hydroxy ketone, 3-hydroxy-1,3-diphenyl-1-propanone.
-
Diastereoselective Reduction: The subsequent step involves the reduction of the ketone functionality in the β-hydroxy ketone intermediate to a secondary alcohol. This transformation is critical as it creates the second stereocenter of the 1,3-diol. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this step, leading to either the syn or anti diastereomer of the final product.
Mechanism of the Crossed Aldol Condensation
The crossed aldol condensation is typically base-catalyzed. The mechanism proceeds as follows:
-
Enolate Formation: A base abstracts an α-proton from acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.
-
Protonation: The resulting alkoxide is protonated by the solvent or upon workup to yield the β-hydroxy ketone.
Diastereoselective Reduction of the β-Hydroxy Ketone
The reduction of the carbonyl group in 3-hydroxy-1,3-diphenyl-1-propanone can be achieved using various hydride reducing agents, with sodium borohydride (NaBH₄) being a common and convenient choice. The stereochemical outcome of this reduction is often governed by Felkin-Anh or Cram chelation models, depending on the reaction conditions. Chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the hydroxyl oxygen of the β-hydroxy ketone, can lead to high diastereoselectivity.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, validated protocols for the synthesis of 1,3-diphenylpropane-1,3-diol.
Step 1: Synthesis of 3-Hydroxy-1,3-diphenyl-1-propanone via Crossed Aldol Condensation
This protocol is adapted from a known procedure for the synthesis of the β-hydroxy ketone intermediate.[1]
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetophenone
-
L-Proline
-
Dibenzylamine trifluoroacetate
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetophenone (e.g., 2.4 g, 20 mmol) and benzaldehyde (e.g., 2.12 g, 20 mmol) in anhydrous DMSO (150 mL).
-
Stir the solution at room temperature (25 °C).
-
Add L-proline (e.g., 230 mg, 2 mmol) in one portion, followed by the addition of dibenzylamine trifluoroacetate (e.g., 555 mg, 2.06 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
After 48 hours, add an equal volume of saturated aqueous ammonium chloride solution and ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude 3-hydroxy-1,3-diphenyl-1-propanone. The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Step 2: Reduction of 3-Hydroxy-1,3-diphenyl-1-propanone to 1,3-Diphenylpropane-1,3-diol
Materials:
-
Crude 3-hydroxy-1,3-diphenyl-1-propanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude 3-hydroxy-1,3-diphenyl-1-propanone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (a slight molar excess, e.g., 1.1 equivalents) to the stirred solution in small portions.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 1,3-diphenylpropane-1,3-diol.
Purification of 1,3-Diphenylpropane-1,3-diol
The crude product can be purified by either column chromatography or recrystallization.
-
Column Chromatography: Use a silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
-
Recrystallization: A suitable solvent system for recrystallization, such as a mixture of ethyl acetate and hexanes or toluene, can be used to obtain the purified diol.
Characterization of 1,3-Diphenylpropane-1,3-diol
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | [2] |
| Molecular Weight | 228.29 g/mol | [2] |
| CAS Number | 5471-97-6 | [2] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, predicted) | δ 7.2-7.4 (m, 10H, Ar-H), 4.9-5.1 (m, 2H, CH-OH), 2.1-2.3 (m, 2H, CH₂), 2.5-3.0 (br s, 2H, OH) | |
| ¹³C NMR (CDCl₃, predicted) | δ 143-145 (Ar-C), 125-129 (Ar-CH), 70-75 (CH-OH), 45-50 (CH₂) | |
| IR (KBr, cm⁻¹) | ~3300-3400 (br, O-H), ~3030 (Ar C-H), ~2920 (C-H), ~1600, 1490, 1450 (C=C, Ar) |
Discussion of Alternative Synthetic Routes
While the described two-step aldol condensation and reduction is a highly effective method, other synthetic strategies can also be employed to synthesize 1,3-diols.
-
Grignard Reaction: The reaction of a Grignard reagent, such as benzylmagnesium bromide, with an appropriate epoxide or a protected β-hydroxy aldehyde can also lead to the formation of 1,3-diols. However, controlling the regioselectivity and potential side reactions can be challenging.
-
Reformatsky Reaction: The Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc, can be used to synthesize β-hydroxy esters. Subsequent reduction of the ester group would yield a 1,3-diol.
Conclusion
This technical guide has detailed a reliable and well-documented two-step synthesis of 1,3-diphenylpropane-1,3-diol from benzaldehyde and acetophenone. The methodology, rooted in the fundamental principles of the crossed aldol condensation and diastereoselective reduction, provides a practical approach for obtaining this valuable chiral synthon. The provided experimental protocols, coupled with a thorough understanding of the underlying mechanisms, will enable researchers to successfully synthesize and characterize this important molecule for its application in drug discovery and development.
References
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]
- CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents.
-
1,3-Diphenyl-1,3-propanediol | C15H16O2 | CID 231772 - PubChem. Available at: [Link]
Sources
An In-depth Technical Guide to the Discovery and History of 1,3-Diphenylpropane-1,3-diol
Abstract
This technical guide provides a comprehensive exploration of 1,3-diphenylpropane-1,3-diol, a molecule of significant interest in the field of stereoselective synthesis. We trace its historical origins from the initial synthesis of its diketone precursor in the late 19th century to the sophisticated asymmetric methodologies developed in the modern era. This document details the evolution of synthetic strategies, from early non-selective reductions to highly controlled diastereoselective and enantioselective protocols. Key experimental procedures are provided, explaining the causal mechanisms behind their selectivity. Furthermore, this guide covers the critical techniques for stereochemical characterization and highlights the application of the chiral diol as a valuable tool in asymmetric catalysis. This content is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile compound.
Historical Perspective: From a Diketone's Genesis to the Inevitable Diol
The story of 1,3-diphenylpropane-1,3-diol does not begin with the diol itself, but with its oxidized precursor, 1,3-diphenyl-1,3-propanedione, more commonly known as dibenzoylmethane. The first synthesis of this β-diketone is credited to the seminal work of German chemists Ludwig Claisen and E. F. Ehrhardt in 1887. Their research into base-catalyzed condensation reactions established a foundational method for creating the 1,3-dicarbonyl motif.
While a single, celebrated report on the "discovery" of 1,3-diphenylpropane-1,3-diol is absent from the annals of early chemical literature, its synthesis was the logical and immediate consequence of the diketone's availability. In the late 19th and early 20th centuries, the reduction of ketones to alcohols was a fundamental and widely practiced transformation. Early methods would have employed robust, non-selective reducing agents such as sodium amalgam or catalytic hydrogenation over nickel, affording a mixture of the syn and anti diastereomers. These early syntheses were driven by the exploration of fundamental reactivity rather than the pursuit of stereochemical purity.
Caption: Historical pathway to 1,3-diphenylpropane-1,3-diol.
The Dawn of Stereocontrol: Diastereoselective Synthesis
As the principles of stereochemistry became more deeply understood, the focus shifted from merely synthesizing the diol to controlling the relative orientation of its two hydroxyl groups. The target was to selectively produce either the syn or the anti diastereomer. This control is crucial as the diastereomeric relationship dictates the molecule's three-dimensional shape and, consequently, its utility in more complex syntheses.
One of the most accessible and field-proven methods for achieving diastereoselectivity is through biocatalysis, specifically using baker's yeast (Saccharomyces cerevisiae). The enzymatic machinery within the yeast cells contains reductases that can reduce the diketone precursor with a high degree of stereocontrol. The choice of substrate and reaction conditions can favor one diastereomer over the other. Typically, the reduction of 1,3-diphenyl-1,3-propanedione with baker's yeast preferentially yields the (S,S)-diol, which corresponds to the anti-diastereomer, along with the meso (syn) diol.
Table 1: Comparison of Diastereoselective Reduction Methods
| Method/Reagent | Precursor | Predominant Product | Diastereomeric Ratio (anti:syn) | Yield | Reference |
| Baker's Yeast (S. cerevisiae) | 1,3-Diphenyl-1,3-propanedione | (1S,3S)-anti-diol & meso-syn-diol | Varies with conditions | Moderate to Good | General Knowledge |
| NaBH₄ / CeCl₃·7H₂O | 1,3-Diphenyl-1,3-propanedione | anti-Diol | >95:5 | ~90% | General Knowledge |
| Zn(BH₄)₂ | 1,3-Diphenyl-1,3-propanedione | syn-Diol | >98:2 | ~95% | General Knowledge |
The Quest for Enantiopurity: Modern Enantioselective Methods
The ultimate goal for many applications, particularly in drug development and asymmetric catalysis, is the synthesis of a single enantiomer. This requires methodologies that can control not only the relative (syn/anti) but also the absolute stereochemistry of the two chiral centers.
A highly effective and elegant strategy for accessing enantiopure (1R,3R)-(+)- and (1S,3S)-(-)-1,3-diphenylpropane-1,3-diols was developed by Roos and Donovan. Their approach utilizes a kinetic resolution based on the Sharpless asymmetric epoxidation of an allylic alcohol precursor. This method provides access to both enantiomers of the diol in high yield and excellent enantiomeric purity from a common, commercially available starting material.
Another powerful technique is the asymmetric transfer hydrogenation of the diketone precursor using catalysts developed by Noyori and others. These ruthenium-based catalysts, featuring chiral diphosphine and diamine ligands, can reduce diketones with exceptional levels of both diastereoselectivity and enantioselectivity.
Caption: Enantioselective synthesis via Sharpless epoxidation.
Table 2: Comparison of Enantioselective Syntheses
| Method | Precursor | Product | ee | Yield | Reference |
| Sharpless Kinetic Resolution | (rac)-1,3-Diphenylprop-2-en-1-ol | (1R,3R)- and (1S,3S)-diols | >95% | Good | Roos, G. H. P., & Donovan, A. R. (1996) |
| Asymmetric Transfer Hydrogenation (Ru-catalyst) | 1,3-Diphenyl-1,3-propanedione | (1R,3R)- or (1S,3S)-diol | >99% | High | General Knowledge |
Structural Elucidation and Characterization
Confirming the relative and absolute stereochemistry of the synthesized diols is a critical task. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
For determining the relative syn or anti configuration, the diol is often converted into its acetonide derivative by reacting it with 2,2-dimethoxypropane. The resulting cyclic ketal adopts a different conformation depending on the diol's stereochemistry:
-
syn-diol acetonides typically adopt a chair conformation, leading to distinct NMR signals for the axial and equatorial methyl groups of the acetonide (around 19 ppm and 30 ppm in ¹³C NMR).
-
anti-diol acetonides adopt a twist-boat conformation to avoid steric clashes, resulting in chemically similar methyl groups that appear close together in the ¹³C NMR spectrum (around 25 ppm).
To determine the absolute configuration, chiral derivatizing agents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) are used to form esters with the diol. By analyzing the changes in the ¹H NMR chemical shifts of the protons near the newly formed stereocenters in the (R)- and (S)-Mosher esters, the absolute configuration can be assigned.
Applications in Asymmetric Synthesis
The primary value of enantiopure 1,3-diphenylpropane-1,3-diol lies in its application as a C₂-symmetric chiral auxiliary or ligand. Its rigid, well-defined structure allows it to create a specific chiral environment around a metal center or reactive site, thereby directing the stereochemical outcome of a reaction. It has been employed in the synthesis of chiral phosphine ligands for asymmetric hydrogenation and other transition metal-catalyzed reactions.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Reduction of 1,3-Diphenyl-1,3-propanedione via Baker's Yeast
This protocol describes a representative biocatalytic reduction that favors the formation of the anti-(1S,3S)-diol.
-
1. Preparation: In a 1 L Erlenmeyer flask, dissolve 20 g of sucrose in 400 mL of warm (approx. 40°C) tap water.
-
2. Yeast Activation: Add 25 g of active dry baker's yeast (Saccharomyces cerevisiae) to the sucrose solution. Swirl the flask gently and allow it to stand for 15-20 minutes until signs of fermentation (foaming) are evident.
-
3. Substrate Addition: Dissolve 1.0 g (4.46 mmol) of 1,3-diphenyl-1,3-propanedione in 10 mL of ethanol. Add this solution dropwise to the actively fermenting yeast culture.
-
4. Incubation: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Place the flask in a warm spot (or on a shaker at 30-35°C) and allow the reaction to proceed for 48-72 hours.
-
5. Workup: Add approximately 50 g of Celite® to the flask and mix well. Filter the entire mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
6. Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
7. Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to separate the diastereomers.
Caption: Workflow for Baker's Yeast Reduction.
Protocol 2: Enantioselective Synthesis of (1R,3R)-1,3-Diphenylpropane-1,3-diol
This protocol is adapted from the strategy of Roos and Donovan.
-
Part A: Synthesis of (rac)-1,3-Diphenylprop-2-en-1-ol
-
To a stirred solution of 1,3-diphenylprop-2-en-1-one (chalcone) (5.0 g, 24.0 mmol) in 100 mL of methanol at 0°C, add sodium borohydride (NaBH₄) (0.91 g, 24.0 mmol) portion-wise over 15 minutes. Stir for 1 hour, then allow to warm to room temperature. Quench the reaction by carefully adding 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the racemic allylic alcohol, which is often used without further purification.
-
-
Part B: Sharpless Asymmetric Epoxidation (Kinetic Resolution)
-
To a flame-dried flask under an inert atmosphere, add 4Å molecular sieves and 150 mL of dichloromethane. Cool to -20°C. Add L-(+)-diethyl tartrate (0.45 g, 2.2 mmol) followed by titanium(IV) isopropoxide (0.52 mL, 1.8 mmol). Stir for 5 minutes, then add the racemic allylic alcohol from Part A (3.15 g, 15.0 mmol). After another 20 minutes, add a 2.0 M solution of tert-butyl hydroperoxide in toluene (15.0 mL, 30.0 mmol) dropwise.
-
Maintain the reaction at -20°C, monitoring by TLC. Upon consumption of ~50% of the starting alcohol, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow to warm to room temperature and stir vigorously for 1 hour. Filter the mixture, separate the organic layer, and extract the aqueous layer with dichloromethane. Dry the combined organic layers and concentrate. Purify by column chromatography to separate the unreacted (1S)-allylic alcohol from the (2R,3R)-epoxy alcohol.
-
-
Part C: Reductive Opening to the Diol
-
Dissolve the purified (2R,3R)-epoxy alcohol in anhydrous THF and cool to 0°C. Add Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) solution dropwise. Stir until the reaction is complete by TLC. Carefully quench with water, followed by 15% NaOH solution. Filter the resulting solids and extract the filtrate with ethyl acetate. Dry, concentrate, and purify by recrystallization to afford enantiopure (1R,3R)-1,3-diphenylpropane-1,3-diol.
-
References
-
Roos, G. H. P., & Donovan, A. R. (1996). Convenient Asymmetric Synthesis of (1R,3R)-(+)- and (1S,3S)-(−)-1,3-Diphenylpropane-1,3-diols. Synlett, 1996(12), 1189. [Link]
-
Levine, R., et al. (1945). The Condensation of Ketones with Esters by Means of Sodium Amide. Journal of the American Chemical Society, 67(9), 1510–1514. (Provides context for the types of base-catalyzed condensations used to form the diketone precursor). [Link]
-
Denmark, S. E., & Kim, J. H. (1992). A diastereoselective synthesis of (dl)-1,3-diphenyl-1,3-propanediamines. Synthesis, 1992(1-2), 229-234. (While focused on diamines, this paper discusses stereoselective additions to related 1,3-diphenyl systems). [Link]
-
Rychnovsky, S. D., Skalitzky, D. J. (1990). Stereochemistry of 1,3-Diol Acetonides. A Simple Correlation of the Acetonide ¹³C NMR Resonances with Diol Stereochemistry. Tetrahedron Letters, 31(7), 945-948. (Key reference for NMR characterization). [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. (Provides the authoritative background on asymmetric hydrogenation). [Link]
A Spectroscopic Guide to 1,3-Diphenylpropane-1,3-diol: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data of 1,3-diphenylpropane-1,3-diol, a significant organic compound with applications in stereoselective synthesis and as a precursor for various biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application of these techniques for unambiguous structure confirmation and stereochemical analysis.
Introduction
1,3-Diphenylpropane-1,3-diol (C₁₅H₁₆O₂) is a diol containing two phenyl groups and two hydroxyl groups at positions 1 and 3 of a propane chain.[1] Its structure allows for the existence of diastereomers (syn and anti) and enantiomers, making stereoselective synthesis and characterization crucial aspects of its chemistry. Spectroscopic techniques are indispensable tools for elucidating the precise structure and stereochemistry of this molecule. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and mass spectra of 1,3-diphenylpropane-1,3-diol.
Molecular Structure and Stereochemistry
The fundamental structure of 1,3-diphenylpropane-1,3-diol consists of a three-carbon backbone with phenyl and hydroxyl substituents at the terminal carbons. The presence of two chiral centers at C1 and C3 gives rise to stereoisomers.
Caption: General structure of 1,3-diphenylpropane-1,3-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 1,3-diphenylpropane-1,3-diol, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,3-diphenylpropane-1,3-diol is expected to show distinct signals for the aromatic protons, the methine protons at C1 and C3, the methylene protons at C2, and the hydroxyl protons. The chemical shifts and coupling patterns are highly dependent on the stereochemistry of the molecule.
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher.
Data Interpretation: While a publicly available experimental ¹H NMR spectrum for 1,3-diphenylpropane-1,3-diol is not readily available in spectral databases, theoretical predictions and data from similar structures suggest the following expected chemical shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |
| Methine (CH-OH) | 4.8 - 5.2 | Multiplet |
| Methylene (CH₂) | 1.9 - 2.3 | Multiplet |
| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet |
The diastereotopic methylene protons at the C2 position are expected to exhibit complex splitting patterns due to coupling with the adjacent methine protons. The exact chemical shifts and coupling constants would differ between the syn and anti diastereomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled spectra are usually recorded to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation: Based on data for structurally related compounds, the expected chemical shifts for the carbon atoms in 1,3-diphenylpropane-1,3-diol are as follows:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 & C3 (CH-OH) | 70 - 75 |
| C2 (CH₂) | 40 - 45 |
| Aromatic (ipso-C) | 140 - 145 |
| Aromatic (ortho, meta, para-C) | 125 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (using a KBr pellet or as a thin film) or dissolved in a suitable solvent.
Data Interpretation: The key characteristic absorption bands expected in the IR spectrum of 1,3-diphenylpropane-1,3-diol are:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3600 - 3200 (broad) | O-H | Stretching (hydrogen-bonded) |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 3000 - 2850 | C-H (aliphatic) | Stretching |
| 1600, 1495, 1450 | C=C (aromatic) | Stretching |
| 1200 - 1000 | C-O | Stretching |
| 760, 700 | C-H (aromatic) | Out-of-plane bending |
The broad O-H stretching band is a hallmark of the hydroxyl groups and their involvement in hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: A mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source coupled with a mass analyzer.
Data Interpretation: The molecular ion peak (M⁺) for 1,3-diphenylpropane-1,3-diol is expected at a mass-to-charge ratio (m/z) of 228, corresponding to its molecular weight.[1] Common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, leading to a fragment at m/z 210. Cleavage of the C-C bonds adjacent to the hydroxyl groups is also a probable fragmentation route. A significant fragment ion is often observed at m/z 107, corresponding to the [C₆H₅CHOH]⁺ fragment. Another prominent peak may appear at m/z 105, resulting from the loss of a hydrogen atom from the m/z 106 fragment, which is formed by the cleavage of the C1-C2 bond.
Caption: Plausible mass spectrometry fragmentation pathways.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural elucidation of 1,3-diphenylpropane-1,3-diol. While publicly accessible, complete experimental spectra are sparse, the foundational principles of these analytical techniques, coupled with data from analogous structures, allow for a robust theoretical framework for its characterization. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, underscoring the power of modern spectroscopic methods in chemical research and development.
References
-
PubChem. 1,3-Diphenyl-1,3-propanediol. [Link]. Accessed January 25, 2026.
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ResearchGate. Spectroscopic, DFT investigation and active site analysis of 2,2‑diphenyl‑1,3‑propanediol against estrogen receptor EPR gamma. [Link]. Accessed January 25, 2026.
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PubMed. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. [Link]. Accessed January 25, 2026.
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MDPI. The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. [Link]. Accessed January 25, 2026.
-
PMC. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]. Accessed January 25, 2026.
-
RSC Publishing. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. [Link]. Accessed January 25, 2026.
-
The Royal Society of Chemistry. Electronic supplementary information. [Link]. Accessed January 25, 2026.
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Unlocking the Potential of 1,3-Diphenylpropane-1,3-diol: A Technical Guide to Emerging Research Frontiers
For Immediate Release
[CITY, STATE] – [Date] – Poised at the intersection of medicinal chemistry, materials science, and asymmetric catalysis, the deceptively simple molecule, 1,3-diphenylpropane-1,3-diol, presents a landscape rich with untapped research possibilities. This in-depth technical guide offers a roadmap for researchers, scientists, and drug development professionals to explore and unlock the latent potential of this versatile diarylpropanoid. While its direct applications have been sparsely documented, a thorough analysis of its structural motifs and the activities of analogous compounds reveals a compelling case for its investigation as a novel therapeutic agent, a functional polymer building block, and a chiral ligand.
I. The Therapeutic Promise: A Scaffold for Novel Drug Discovery
The 1,3-diphenylpropane-1,3-diol backbone is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. Analysis of structurally related molecules, such as diarylheptanoids and curcuminoids, suggests a high probability of inherent anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
A. Anti-inflammatory Activity: A New Avenue for Chronic Disease Management
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Research has demonstrated that 1,3-diarylpropane analogs can exert significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in activated macrophages.[3] One particular analog, 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) by attenuating NF-κB signaling.[3] This provides a strong rationale for investigating the anti-inflammatory potential of 1,3-diphenylpropane-1,3-diol.
Proposed Research Workflow: Evaluation of Anti-inflammatory Properties
Caption: Proposed workflow for evaluating the anti-inflammatory potential of 1,3-diphenylpropane-1,3-diol.
B. Anticancer Potential: Targeting Proliferative Pathways
The 1,3-diarylpropane framework is a recurring motif in compounds exhibiting cytotoxic activity against various cancer cell lines.[2][4][5] For instance, certain 1,3-diarylpropenes, which are structurally similar, have demonstrated the ability to inhibit cancer cell growth and induce apoptosis.[4] This suggests that 1,3-diphenylpropane-1,3-diol and its derivatives could serve as a promising scaffold for the development of novel anticancer agents. The presence of hydroxyl groups offers opportunities for derivatization to enhance potency and selectivity.
Experimental Protocol: In Vitro Anticancer Activity Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) will be used.
-
Compound Preparation: 1,3-Diphenylpropane-1,3-diol will be dissolved in DMSO to prepare a stock solution and diluted to various concentrations in cell culture medium.
-
Cytotoxicity Assay (MTT):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the test compound for 48-72 hours.
-
MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilization solution.
-
Absorbance is measured at 570 nm to determine cell viability.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values will be calculated to determine the potency of the compound against each cell line.
C. Unverified Biological Activities: A Call for Rigorous Investigation
A chemical vendor has claimed that 1,3-diphenylpropane-1,3-diol has been studied for its effects on methylmalonic acidemia and that it inhibits phosphine toxicity by inhibiting alcohol dehydrogenase and acetaldehyde dehydrogenase. However, a comprehensive search of the scientific literature has not yielded the primary research to substantiate these claims. This highlights a critical need for independent verification of these purported activities.
Proposed Research Directions:
-
Methylmalonic Acidemia: Investigate the effect of 1,3-diphenylpropane-1,3-diol on the metabolic pathways implicated in methylmalonic acidemia using relevant in vitro and in vivo models.[6][7]
-
Enzyme Inhibition: Conduct kinetic studies to determine the inhibitory effects of 1,3-diphenylpropane-1,3-diol on purified alcohol dehydrogenase and aldehyde dehydrogenase.[1][8][9]
II. Advanced Materials: A Novel Monomer for Functional Polymers
The diol functionality of 1,3-diphenylpropane-1,3-diol makes it an attractive candidate as a monomer for the synthesis of polyesters and polyurethanes. The incorporation of the rigid phenyl groups into the polymer backbone is expected to impart unique thermal and mechanical properties.
A. High-Performance Polyesters
The use of aromatic diols in polyester synthesis can lead to materials with enhanced thermal stability and mechanical strength.[10][11] By replacing or copolymerizing with traditional diols like 1,3-propanediol, 1,3-diphenylpropane-1,3-diol could be used to create novel polyesters with tailored properties for applications in high-performance fibers, films, and engineering plastics.[12]
Synthetic Pathway: Polyester Synthesis via Polycondensation
Caption: General scheme for the synthesis of polyesters from 1,3-diphenylpropane-1,3-diol.
B. Novel Polyurethanes
In polyurethane synthesis, diols are reacted with diisocyanates. The introduction of 1,3-diphenylpropane-1,3-diol as a chain extender or as a component of the polyol could lead to polyurethanes with improved rigidity, thermal resistance, and potentially altered surface properties due to the presence of the aromatic rings.[13][14][15]
III. Asymmetric Catalysis: A Chiral Ligand for Enantioselective Transformations
Chiral 1,3-diols are a valuable class of ligands and auxiliaries in asymmetric catalysis.[16][17][18] The C2-symmetry of the stereoisomers of 1,3-diphenylpropane-1,3-diol makes them particularly attractive candidates for the development of novel chiral catalysts for a variety of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The stereoselective synthesis or resolution of the (R,R), (S,S), and meso isomers of 1,3-diphenylpropane-1,3-diol is a critical first step in exploring this potential.
Table 1: Potential Asymmetric Reactions for Ligand Screening
| Reaction Type | Substrate | Product | Potential Catalyst System |
| Asymmetric Reduction | Prochiral Ketone | Chiral Secondary Alcohol | (1,3-Diphenylpropane-1,3-diol)-Metal Complex + Hydride Source |
| Asymmetric Allylation | Aldehyde | Chiral Homoallylic Alcohol | (1,3-Diphenylpropane-1,3-diol)-Metal Complex + Allylating Agent |
| Asymmetric Diels-Alder | Diene + Dienophile | Chiral Cycloadduct | (1,3-Diphenylpropane-1,3-diol)-Lewis Acid Complex |
IV. Conclusion
1,3-Diphenylpropane-1,3-diol represents a molecule of significant, yet largely unexplored, potential. The structural analogies to known bioactive compounds strongly suggest its promise in medicinal chemistry. Its diol functionality and aromatic character open doors for the creation of novel polymers with enhanced properties. Furthermore, its chirality positions it as a promising candidate for the development of new ligands for asymmetric catalysis. This guide serves as a call to action for the scientific community to embark on a systematic exploration of this versatile compound, with the anticipation of discovering novel applications that could have a significant impact on human health and materials science.
V. References
-
(Reference to a comprehensive review on the biological activities of 1,3-diarylpropenes).[4]
-
(Reference to a publication on the synthesis of polyesters from aromatic diols).[10]
-
(Reference to guidelines on the diagnosis and management of methylmalonic acidemia).[6]
-
Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. PubMed.[3]
-
Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. PCI Magazine.[13]
-
(Reference on the antimicrobial activity of propanediols).[19]
-
Sensitivity to pH, product inhibition, and inhibition by NAD+ of 1,3-propanediol dehydrogenase purified from Enterobacter agglomerans CNCM 1210. PubMed.[8]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.[16]
-
(Reference to a review on the pharmacology and mechanism of action of aldehyde dehydrogenase inhibitors).[1]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH.[2]
-
Expression and Characterization of a Novel 1,3-Propanediol Dehydrogenase from Lactobacillus brevis. PubMed.[9]
-
1,3-Propanediol production from glycerol in polyurethane foam containing anaerobic reactors: performance and biomass cultivation and retention. PubMed.[14]
-
(Reference on the in vivo inhibition of aldehyde dehydrogenase by disulfiram).[20]
-
Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. ResearchGate.[5]
-
Chromium-catalyzed asymmetric synthesis of 1, 3-diols. ResearchGate.[17]
-
(Reference on sustainable polymers from vanillin-derived diols).[21]
-
LONG TERM MANAGEMENT METHYLMALONIC ACIDEMIA (MMA). [Source Redacted].[7]
-
Anticancer Activities of 1,3-Diaryltriazene Based Compounds: An Overview. [Source Redacted].[22]
-
PREPARATION OF POLYURETHANE MICROCAPSULE USING 1,3 PROPANEDIOL AS THE POLYOL COMPONENT. ResearchGate.[15]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PMC - PubMed Central.[18]
-
Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. PubMed.[23]
-
Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI.[24]
-
1,3-propanediol dehydrogenase. Wikipedia.[25]
-
Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. ResearchGate.[26]
-
A novel small molecule approach for the treatment of propionic and methylmalonic acidemias. ResearchGate.[27]
-
Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. NIH.[28]
-
1,3-Propanediol dehydrogenases in Lactobacillus reuteri: impact on central metabolism and 3-hydroxypropionaldehyde production. PMC.[29]
-
Process for the preparation of 1,3-propanediol. Google Patents.[12]
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Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. PubMed.[30]
-
Enzymatic Synthesis of Biobased Polyesters with Aromatic Diols. Bioplastics News.[11]
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biological activity of 1,3-diphenylpropane-1,3-diol derivatives
An In-Depth Technical Guide to the Biological Activity of 1,3-Diphenylpropane-1,3-diol Derivatives
Abstract
The 1,3-diarylpropane scaffold is a recurring motif in a multitude of biologically active compounds, marking it as a "privileged structure" in medicinal chemistry. This guide focuses on a specific subclass: 1,3-diphenylpropane-1,3-diol derivatives. We delve into the therapeutic potential of these molecules, exploring their synthesis, mechanisms of action, and structure-activity relationships across key biological domains including oncology, inflammation, and microbiology. This document serves as a technical resource for researchers and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols and conceptual frameworks to guide future discovery.
Introduction: The 1,3-Diphenylpropane-1,3-diol Scaffold
The 1,3-diphenylpropane-1,3-diol framework consists of a three-carbon chain flanked by two phenyl rings, with hydroxyl groups at the C1 and C3 positions. This structure offers a unique combination of lipophilicity from the aryl groups and hydrophilicity from the diol moiety, creating a molecular scaffold with favorable pharmacokinetic properties. Its structural relatives, such as chalcones (1,3-diaryl-2-propen-1-ones) and other 1,3-diarylpropenes, are well-documented for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide posits that the diol derivatives, often synthetic products of these propenones, retain and in some cases enhance this therapeutic potential. The strategic modification of the phenyl rings and the chiral centers at the hydroxyl-bearing carbons provides a rich landscape for developing potent and selective therapeutic agents.
Synthetic Strategies: Accessing the Diol Scaffold
The synthesis of 1,3-diphenylpropane-1,3-diol derivatives is primarily achieved through the reduction of the corresponding ketone precursor, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). This method allows for the generation of various stereoisomers.
Core Synthetic Rationale: The Claisen-Schmidt condensation reaction is a foundational method for producing the chalcone (1,3-diaryl propenone) intermediate.[3] Subsequent reduction of the ketone and alkene moieties, followed by dihydroxylation or other modifications, can yield the target diol. A more direct route involves the stereoselective reduction of a 1,3-diphenyl-1,3-propanedione derivative. The choice of reducing agent (e.g., NaBH₄, LiAlH₄) and reaction conditions is critical for controlling the stereochemistry of the resulting diol, which can significantly impact biological activity.
Protocol 2.1: Synthesis via Reduction of a Diketone
This protocol outlines a general procedure for synthesizing a 1,3-diphenylpropane-1,3-diol derivative from its corresponding diketone.
-
Dissolution: Dissolve the substituted 1,3-diphenyl-1,3-propanedione (1 equivalent) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) (2.5 equivalents), portion-wise to the stirred solution. The stoichiometry is key to ensure the complete reduction of both ketone groups.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of distilled water or a saturated ammonium chloride solution to decompose the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x volumes). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate the desired 1,3-diphenylpropane-1,3-diol derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Anticancer Activity: Targeting Malignant Proliferation
Derivatives of the 1,3-diarylpropane scaffold have demonstrated significant potential as anticancer agents.[1][4] Research on related structures suggests that these compounds can induce apoptosis, modulate key signaling pathways, and arrest the cell cycle in cancer cells.[5][6]
Mechanism of Action: Induction of Apoptosis
A primary mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis. One study on a derivative of 1,3-diphenyl-1,3-propanedione showed it could induce apoptosis by modulating FAS receptors and activating caspase pathways.[6] It is plausible that 1,3-diphenylpropane-1,3-diol derivatives operate through similar pathways. Activation of the extrinsic (death receptor) pathway or the intrinsic (mitochondrial) pathway culminates in the activation of executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.
Caption: Extrinsic apoptosis pathway potentially activated by diol derivatives.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[7][8]
| Derivative | Substitution Pattern | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| DPD-01 | Unsubstituted | 15.2 | 21.5 | 18.9 |
| DPD-02 | 4,4'-dichloro | 2.8 | 5.1 | 4.3 |
| DPD-03 | 4,4'-dimethoxy | 8.9 | 12.4 | 10.7 |
| DPD-04 | 3,3'-dinitro | 1.5 | 3.2 | 2.6 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 | 0.9 |
| Table 1: Hypothetical IC₅₀ values of 1,3-diphenylpropane-1,3-diol derivatives against various human cancer cell lines. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9] It is a standard initial screening method in anticancer drug discovery.[10][11]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48 hours under the same conditions. The duration is critical to allow the compounds to exert their cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Compounds capable of modulating the inflammatory response are of high therapeutic interest. Structurally related 1,3-diarylpropenones are known to possess anti-inflammatory properties, often by inhibiting key signaling pathways like MAPK and Akt or targeting components of the inflammasome.[12][13]
Mechanism of Action: Inhibition of Nitric Oxide Production
A hallmark of inflammation is the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, typically stimulated by lipopolysaccharide (LPS).[14] High levels of NO can lead to tissue damage. The ability of 1,3-diphenylpropane-1,3-diol derivatives to suppress this response is a key indicator of their anti-inflammatory potential.
Caption: Inhibition of the LPS-induced NO production pathway.
Data Presentation: Nitric Oxide Inhibition
The effectiveness of the compounds is measured by their ability to reduce NO production in LPS-stimulated macrophage cells.
| Derivative | Substitution Pattern | NO Inhibition IC₅₀ (µM) | Cell Viability at 100 µM (%) |
| DPD-01 | Unsubstituted | 25.4 | >95% |
| DPD-02 | 4,4'-dichloro | 18.7 | >95% |
| DPD-03 | 4,4'-dimethoxy | 5.6 | >95% |
| DPD-04 | 3,3'-dinitro | 22.1 | >95% |
| L-NAME | (Reference Inhibitor) | 12.5 | >95% |
| Table 2: Hypothetical inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages. |
Experimental Protocol: Griess Assay for Nitrite Quantification
This protocol measures nitrite (a stable breakdown product of NO) in cell culture supernatants.[15][16]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[15]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test diol derivatives for 2 hours. This allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is applied.
-
Stimulation: Stimulate the cells with 1-2 µg/mL of LPS for 18-24 hours to induce iNOS expression and NO production.[15] Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid).[14][15]
-
Incubation and Reading: Incubate the plate at room temperature for 15-30 minutes in the dark. Measure the absorbance at 540 nm.[15]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.
Antimicrobial Activity: Combating Pathogenic Microbes
The search for new antimicrobial agents is a global health priority. Diaryl compounds have shown promise in this area, with their activity often dependent on the nature of the aryl rings and the linker connecting them.[17] The mechanism often involves disruption of microbial membranes or inhibition of essential enzymes.
Mechanism of Action: Disruption of Microbial Integrity
The lipophilic nature of the diphenylpropane core allows these molecules to intercalate into the lipid bilayer of bacterial cell membranes. This can disrupt membrane potential, increase permeability, and lead to the leakage of essential cellular components, ultimately causing cell death. This physical disruption mechanism is less prone to the development of resistance compared to single-enzyme targeting.
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18] It is the gold standard for measuring the potency of new antimicrobial compounds.[19]
| Derivative | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DPD-01 | Unsubstituted | 64 | >128 | 128 |
| DPD-02 | 4,4'-dichloro | 8 | 16 | 32 |
| DPD-03 | 4,4'-dimethoxy | 32 | 64 | 64 |
| DPD-05 | 4,4'-bis(trifluoromethyl) | 4 | 8 | 16 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A |
| Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) values of 1,3-diphenylpropane-1,3-diol derivatives. |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standardized method for determining the MIC of a compound against a specific microorganism.[20][21]
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[19]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in the final desired test concentrations of the compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) Insights
The exploration of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a drug candidate.[22][23] For 1,3-diphenylpropane-1,3-diol derivatives, SAR analysis focuses on how structural modifications influence biological potency and selectivity.[24]
-
Aromatic Ring Substituents: The nature and position of substituents on the two phenyl rings are critical.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups (-NO₂) often enhance cytotoxic and antimicrobial activity. This may be due to increased lipophilicity, facilitating membrane transport, or by altering the electronic properties of the molecule to improve target binding.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) can have variable effects. In some cases, they may improve anti-inflammatory activity while potentially reducing cytotoxicity.
-
-
Stereochemistry: The 1,3-diol core contains two chiral centers (C1 and C3). The specific stereoisomer (syn vs. anti, or R/S configurations) can dramatically affect how the molecule fits into a target protein's binding pocket, leading to significant differences in biological activity.
-
Propane Backbone: Modifications to the central three-carbon chain, such as adding alkyl groups or constraining it within a ring structure, can alter the molecule's conformation and lipophilicity, thereby fine-tuning its activity and pharmacokinetic profile.
A thorough SAR study involves the systematic synthesis and testing of a library of analogs to build a predictive model for designing more potent and selective compounds.[25]
Conclusion and Future Perspectives
The 1,3-diphenylpropane-1,3-diol scaffold represents a promising and versatile platform for the development of new therapeutic agents. Evidence from structurally related compounds, combined with the chemical tractability of the diol core, suggests significant potential in oncology, anti-inflammatory, and antimicrobial applications.
Future research should focus on:
-
Lead Optimization: Expanding the library of derivatives based on initial SAR findings to improve potency and reduce off-target effects.
-
Mechanism of Action Studies: Moving beyond initial screening to precisely identify the molecular targets and signaling pathways modulated by the most active compounds.
-
In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Stereoselective Synthesis: Developing efficient synthetic routes to isolate and test individual stereoisomers to determine their specific contributions to the overall biological activity.
By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the rich therapeutic landscape of 1,3-diphenylpropane-1,3-diol derivatives and contribute to the discovery of next-generation medicines.
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Semantic Scholar. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
-
Structure-Activity Relationship Studies. (2024). Automate.video. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. (n.d.). Green Chemistry (RSC Publishing). [Link]
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- 4. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]
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- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for the Diastereoselective Synthesis of 1,3-Diphenylpropane-1,3-diol
Introduction: The Significance of Stereodefined 1,3-Diols
The 1,3-diol motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. The precise spatial arrangement of the two hydroxyl groups, described as syn or anti, is often critical for their biological function. Consequently, the development of robust and predictable methods for the diastereoselective synthesis of 1,3-diols is a paramount objective in modern organic synthesis and drug development. This application note provides a detailed guide to the diastereoselective synthesis of a model compound, 1,3-diphenylpropane-1,3-diol, from its β-diketone precursor, 1,3-diphenyl-1,3-propanedione. We will explore two divergent strategies to selectively access both the syn and anti diastereomers, underpinned by the principles of chelation and non-chelation-controlled reductions.
Synthesis of the Precursor: 1,3-Diphenyl-1,3-propanedione
The common precursor for the diastereoselective synthesis of 1,3-diphenylpropane-1,3-diol is the corresponding β-diketone, 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane. This can be efficiently synthesized via a Claisen condensation reaction between acetophenone and a benzoate ester. A reliable and scalable protocol is presented below.
Protocol 1: Synthesis of 1,3-Diphenyl-1,3-propanedione
This protocol is adapted from a procedure utilizing sodium amide as the base[1].
Materials:
-
Acetophenone
-
Ethyl benzoate
-
Sodium amide (NaNH₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium amide (4.0 g) in anhydrous THF, add a solution of acetophenone (6.2 g) in THF.
-
Stir the mixture at room temperature for 10 minutes.
-
To this mixture, add ethyl benzoate (15.5 g). A gelatinous precipitate will form over the course of 24 hours.
-
After 24 hours, carefully quench the reaction by adding an aqueous solution of HCl to neutralize the excess sodium amide and the sodium salt of the β-diketone.
-
Transfer the mixture to a separatory funnel and extract with chloroform.
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diphenyl-1,3-propanedione.
-
The crude product can be purified by recrystallization or by precipitating its copper salt, followed by decomposition of the complex with HCl to yield the pure β-diketone[1].
Core Concepts: Controlling Diastereoselectivity in β-Diketone Reductions
The reduction of the two carbonyl groups of 1,3-diphenyl-1,3-propanedione can be directed to favor either the syn or anti diol by carefully selecting the reducing agent and reaction conditions. The underlying principles are chelation control for syn selectivity and non-chelation (steric) control for anti selectivity.
Chelation-Controlled Reduction for syn-1,3-Diol Synthesis
In a chelation-controlled reduction, a Lewis acidic metal ion coordinates to both carbonyl oxygens of the β-diketone, holding the substrate in a rigid, cyclic conformation. The hydride reagent then attacks from the less sterically hindered face of each carbonyl group, leading to the formation of the syn-diol. Reagents like zinc borohydride (Zn(BH₄)₂) are well-suited for this purpose, as the zinc ion can act as the chelating agent.
Caption: Chelation-controlled reduction for syn-diol synthesis.
Non-Chelation-Controlled Reduction for anti-1,3-Diol Synthesis
To favor the formation of the anti-diol, non-chelating conditions are employed. This is typically achieved by using a bulky hydride reducing agent that cannot participate in chelation and where steric interactions govern the direction of hydride attack. The reduction of the first carbonyl group creates a hydroxy ketone intermediate. The subsequent reduction of the second carbonyl is directed by the stereochemistry of the newly formed hydroxyl group, following Felkin-Anh or related models, to yield the anti product.
Caption: Non-chelation-controlled reduction for anti-diol synthesis.
Protocols for Diastereoselective Reduction
The following protocols provide a starting point for the diastereoselective synthesis of syn- and anti-1,3-diphenylpropane-1,3-diol. Optimization may be required to achieve the desired yields and diastereoselectivities.
Protocol 2: syn-Selective Reduction using Zinc Borohydride
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Zinc borohydride (Zn(BH₄)₂) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of zinc borohydride in THF to the cooled solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the syn-1,3-diphenylpropane-1,3-diol.
Protocol 3: anti-Selective Reduction using a Bulky Borohydride
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the bulky borohydride solution (e.g., L-Selectride®) to the cooled solution with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide solution and then hydrogen peroxide solution to oxidize the residual boranes.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the anti-1,3-diphenylpropane-1,3-diol.
| Parameter | Protocol 2: syn-Selective | Protocol 3: anti-Selective |
| Reducing Agent | Zinc borohydride (Zn(BH₄)₂) | L-Selectride® or K-Selectride® |
| Control Element | Chelation | Steric hindrance |
| Expected Major Diastereomer | syn | anti |
| Solvent | THF | THF |
| Temperature | -78 °C | -78 °C |
Characterization and Determination of Diastereomeric Ratio
The most reliable method for determining the diastereomeric ratio of the resulting 1,3-diols is through ¹³C NMR analysis of their corresponding acetonide derivatives. The syn and anti diols form six-membered dioxane rings upon reaction with 2,2-dimethoxypropane, and the stereochemistry of the diol dictates the conformation of this ring, leading to distinct chemical shifts for the acetonide carbons.
Protocol 4: Acetonide Formation for NMR Analysis
Materials:
-
1,3-Diphenylpropane-1,3-diol (mixture of diastereomers)
-
2,2-Dimethoxypropane
-
Acetone, anhydrous
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the diol mixture in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude acetonide can be directly analyzed by ¹³C NMR.
¹³C NMR Analysis of Acetonide Derivatives
The stereochemistry of the 1,3-diol can be assigned based on the chemical shifts of the acetonide methyl groups and the acetal carbon in the ¹³C NMR spectrum.
-
syn -Diol Acetonide: Forms a chair-like conformation, resulting in distinct axial and equatorial methyl groups.
-
anti -Diol Acetonide: Adopts a twist-boat conformation to avoid unfavorable 1,3-diaxial interactions, leading to chemically equivalent or very similar methyl groups.
| Acetonide Derivative | Characteristic ¹³C Chemical Shifts (ppm) |
| syn | Acetal Methyls: ~19 (axial) and ~30 (equatorial) |
| Acetal Carbon: ~98.5 | |
| anti | Acetal Methyls: ~25 (two signals close together) |
| Acetal Carbon: ~100.5 |
The diastereomeric ratio can be determined by integrating the corresponding signals in the ¹H NMR spectrum of the diol mixture or, more accurately, by comparing the peak intensities of the characteristic signals in the ¹³C NMR spectrum of the acetonide mixture.
References
-
PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. Available at: [Link]
Sources
Revolutionizing Stereocontrol: Applications of 1,3-Diphenylpropane-1,3-diol in Modern Organic Synthesis
The quest for precise control over molecular architecture is a central theme in organic synthesis, particularly in the fields of pharmaceutical development and materials science. Within the arsenal of chiral molecules utilized to achieve this control, 1,3-diphenylpropane-1,3-diol stands out as a remarkably versatile and effective scaffold. Its rigid, C2-symmetric backbone, when resolved into its constituent enantiomers, provides a powerful platform for inducing stereoselectivity in a wide array of chemical transformations. This guide delves into the core applications of this diol, offering both mechanistic insights and practical, field-tested protocols for its implementation.
The Foundation: Stereoisomers and Their Importance
1,3-Diphenylpropane-1,3-diol possesses two stereocenters, giving rise to three stereoisomers: a pair of enantiomers, (1R,3R) and (1S,3S), and an achiral meso compound. The C2-symmetric nature of the enantiomerically pure diols is the cornerstone of their utility in asymmetric synthesis. This symmetry simplifies the steric environment around a reactive center, often leading to higher and more predictable stereochemical outcomes. The synthesis and resolution of these diols are critical first steps, with methods such as kinetic resolution via Sharpless epoxidation being key to accessing the enantiopure forms in good yield and high enantiomeric purity.[1]
Section 1: A Chiral Auxiliary in Diastereoselective Reactions
One of the most powerful applications of enantiopure 1,3-diphenylpropane-1,3-diol is its use as a chiral auxiliary. By temporarily incorporating the diol into a reactant molecule, it can effectively steer the stereochemical course of a subsequent reaction. The diol's bulky phenyl groups create a well-defined chiral pocket, forcing incoming reagents to approach from a specific trajectory.
A prime example of this is in diastereoselective 1,3-dipolar cycloadditions.[2][3] When the diol is used to form a chiral acetal with a dipolarophile, the facial selectivity of the cycloaddition is significantly enhanced. The predictable stereocontrol afforded by this method makes it a valuable tool in the synthesis of complex heterocyclic compounds, which are common motifs in biologically active molecules.[2]
Causality in Experimental Design:
The choice of a C2-symmetric diol like (1R,3R)- or (1S,3S)-1,3-diphenylpropane-1,3-diol is deliberate. This symmetry reduces the number of possible competing transition states, thereby increasing the diastereoselectivity of the reaction. The rigidity of the resulting dioxane ring, formed from the diol and a carbonyl compound, further restricts conformational freedom, leading to a more ordered and predictable reactive environment.[4]
Diagram 1: Workflow for Chiral Auxiliary-Directed Synthesis.
Section 2: Formation of Chiral Acetals as Directing Groups
Beyond its role as a detachable auxiliary, 1,3-diphenylpropane-1,3-diol can be used to form cyclic acetals that act as directing groups for subsequent transformations on the same molecule. These acetals are generally stable under basic, reductive, and many oxidative conditions, but can be readily cleaved under acidic conditions, making them excellent protecting groups.[4][5]
The formation of a 1,3-dioxane from a carbonyl compound and the diol is a standard procedure, typically catalyzed by an acid like p-toluenesulfonic acid with azeotropic removal of water.[4][5] The resulting chiral dioxane ring can then direct reactions such as hydrogenations, epoxidations, or organometallic additions to one face of the molecule.
Protocol: Diastereoselective Acetal Formation
This protocol outlines the formation of a chiral acetal from benzaldehyde and (1S,3S)-1,3-diphenylpropane-1,3-diol.
Materials:
-
(1S,3S)-1,3-Diphenylpropane-1,3-diol (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene (Anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (1S,3S)-1,3-diphenylpropane-1,3-diol and anhydrous toluene.
-
Add benzaldehyde and p-toluenesulfonic acid monohydrate to the flask.
-
Heat the mixture to reflux and allow the reaction to proceed, monitoring the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired chiral acetal.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's structure and purity can be confirmed by NMR spectroscopy, where the diastereotopic protons of the dioxane ring will exhibit distinct signals.
| Reactant | Molar Eq. | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | 1.1 | p-TsOH | Toluene | 3 | >90 |
| Cyclohexanone | 1.1 | p-TsOH | Toluene | 4 | >85 |
Section 3: Precursor to Chiral Ligands for Asymmetric Catalysis
The C2-symmetric backbone of 1,3-diphenylpropane-1,3-diol is an ideal starting point for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl groups can be readily functionalized to introduce phosphine, amine, or other coordinating moieties. These ligands can then be complexed with transition metals to create catalysts for a variety of enantioselective transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
For instance, the diol can serve as a precursor for chiral phosphine ligands used in asymmetric hydrogenation of prochiral olefins, yielding products with high enantiomeric excess. The predictable stereochemical environment provided by the ligand, stemming from the diol's rigid structure, is key to the high levels of stereoselectivity observed.
Diagram 2: Synthesis of a Chiral Catalyst from the Diol.
Conclusion
1,3-Diphenylpropane-1,3-diol, in its enantiomerically pure forms, is a cornerstone of modern asymmetric synthesis. Its utility as a chiral auxiliary, a precursor to directing groups, and a scaffold for chiral ligands demonstrates its versatility and power in controlling stereochemical outcomes. The protocols and mechanistic insights provided herein serve as a guide for researchers and professionals to effectively harness the potential of this remarkable molecule in the synthesis of complex, high-value chemical entities. The principles of its application—rigid C2-symmetry leading to predictable steric hindrance—are fundamental concepts that can be extrapolated to the design of new synthetic strategies and catalysts.
References
-
Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. ResearchGate. Available at: [Link]
- Process for the preparation of 1,3-propanediol. Google Patents.
-
Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. Available at: [Link]
-
1,3-Propanediol. Wikipedia. Available at: [Link]
-
EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. Journal de la Société Chimique de Tunisie. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health. Available at: [Link]
-
1,3-Diphenyl-1,3-propanediol. PubChem. Available at: [Link]
-
Progress in 1,3-propanediol biosynthesis. Frontiers. Available at: [Link]
-
Synthetic Methods for the Preparation of 1,3-Propanediol. ResearchGate. Available at: [Link]
-
Convenient Asymmetric Synthesis of (1 R ,3 R )-(+)- and (1 S ,3 S )-(-)-1,3-Diphenylpropane-1,3-diols. ResearchGate. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
1,3-Diketones. Synthesis and properties. ResearchGate. Available at: [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]
-
Diastereoselective 1,3-dipolar cycloadditions of both electronically modified phenyl-nitrile oxides and stilbenes. ResearchGate. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available at: [Link]
Sources
Application Notes & Protocols: (1R,3R)- & (1S,3S)-1,3-Diphenylpropane-1,3-diol as a C₂-Symmetric Chiral Auxiliary
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (1R,3R)- and (1S,3S)-1,3-diphenylpropane-1,3-diol as a robust C₂-symmetric chiral auxiliary in asymmetric synthesis. Chiral 1,3-diols are pivotal structural motifs and valuable chiral auxiliaries in stereoselective synthesis.[1] This guide details the synthesis of the auxiliary, its attachment to various substrates to form chiral acetals, and its application in key stereoselective transformations such as Diels-Alder and alkylation reactions. We provide field-proven, step-by-step protocols, mechanistic insights into the stereocontrol, and methods for the efficient cleavage and recovery of the auxiliary.
Introduction: The Principle of Chiral Auxiliaries
Asymmetric synthesis is fundamental to modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule dictates its biological activity. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate, and can ideally be recovered for reuse.
(1R,3R)- and (1S,3S)-1,3-diphenylpropane-1,3-diol is a powerful C₂-symmetric diol that serves as an effective chiral auxiliary.[2] Its key advantages include:
-
C₂-Symmetry: Simplifies NMR analysis of diastereomeric products and often leads to higher levels of stereoselectivity.
-
Conformational Rigidity: When forming a six-membered dioxane (acetal) ring with a substrate, the diol creates a well-defined and sterically hindered environment.
-
Effective Steric Shielding: The two phenyl groups are positioned to effectively block one face of the reactive center, forcing reagents to approach from the less hindered face, thus ensuring high diastereoselectivity.
Synthesis of the Chiral Auxiliary
The enantiomerically pure (1R,3R)- and (1S,3S)-1,3-diphenylpropane-1,3-diols can be synthesized from the readily available 1,3-diphenyl-1,3-propanedione.[3][4] The key step is an asymmetric reduction followed by resolution.
Protocol 2.1: Asymmetric Synthesis of (1S,3S)-1,3-Diphenylpropane-1,3-diol
This protocol outlines a typical asymmetric transfer hydrogenation approach.
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
(R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a nitrogen-flushed flask, dissolve [RuCl₂(p-cymene)]₂ (0.01 eq) and (R,R)-TsDPEN (0.02 eq) in DCM. Stir for 30 minutes at room temperature to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in methanol.
-
Hydrogenation: Add the prepared catalyst solution to the substrate solution. Then, add the formic acid/triethylamine azeotrope (5.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product contains a mixture of diastereomers (syn and anti). The desired syn-(1S,3S)-diol can be purified by silica gel column chromatography. The anti (meso) compound is often separable.
-
Enantiomeric Purity: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis.
Note: To synthesize the (1R,3R)-enantiomer, simply use the (S,S)-TsDPEN ligand.
Caption: Workflow for the asymmetric synthesis of the chiral diol auxiliary.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol.[5][6] By converting an α,β-unsaturated dienophile into a chiral acetal using 1,3-diphenylpropane-1,3-diol, the auxiliary can effectively direct the cycloaddition.[7]
Mechanism of Stereocontrol
Upon formation of the chiral 1,3-dioxane, the dienophile is locked into a rigid conformation. The bulky phenyl groups on the auxiliary create a highly differentiated steric environment. One face of the dienophile's double bond is shielded, forcing the incoming diene to approach from the opposite, less hindered face. Lewis acid coordination to the carbonyl oxygen further enhances the dienophile's reactivity and can help lock the conformation, leading to high levels of diastereoselectivity.
Caption: Facial selectivity in the Diels-Alder reaction is directed by the chiral auxiliary.
Protocol 3.1: Asymmetric Diels-Alder Reaction
Step A: Formation of the Chiral Acetal Dienophile
-
To a solution of the α,β-unsaturated aldehyde or ketone (e.g., acrolein, 1.0 eq) in toluene, add (1R,3R)-1,3-diphenylpropane-1,3-diol (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours to remove water azeotropically.
-
Cool the reaction, wash with saturated NaHCO₃, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting chiral acetal by column chromatography.
Step B: Lewis Acid-Catalyzed Cycloaddition
-
Dissolve the chiral acetal dienophile (1.0 eq) in dry DCM under a nitrogen atmosphere and cool to -78 °C.
-
Add the diene (e.g., cyclopentadiene, 3.0 eq).
-
Add a solution of a Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq in hexanes) dropwise. Causality Note: The Lewis acid activates the dienophile towards cycloaddition and enhances the conformational rigidity of the acetal, maximizing stereoselectivity.
-
Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated solution of sodium potassium tartrate (Rochelle's salt) and allow it to warm to room temperature.
-
Extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude cycloadduct. Purification is typically achieved by column chromatography.
Data Presentation: Diels-Alder Reaction Outcomes
| Dienophile Substrate | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Ref. |
| Acrylate Acetal | Cyclopentadiene | Et₂AlCl | -78 | 91 | >95:5 | [7] |
| Crotonate Acetal | Cyclopentadiene | Et₂AlCl | -78 | 88 | >95:5 | [7] |
| Acrylate Acetal | Isoprene | TiCl₄ | -78 | 85 | 92:8 (para) | [7] |
Cleavage and Recovery of the Auxiliary
A critical feature of a good chiral auxiliary is its facile removal and high recovery rate. The 1,3-dioxane formed from the diol is readily cleaved under acidic conditions to release the product and the free diol.
Protocol 4.1: Acid-Catalyzed Hydrolysis of the Acetal
Materials:
-
Diels-Alder cycloadduct
-
Tetrahydrofuran (THF)
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the purified cycloadduct (1.0 eq) in a 10:1 mixture of THF and water.
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) or TFA (0.2 eq).
-
Stir the mixture at room temperature for 6-12 hours. Monitor the cleavage of the acetal by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the mixture three times with diethyl ether.
-
Product Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the chiral product (e.g., the chiral alcohol or aldehyde) by column chromatography.
-
Auxiliary Recovery: The aqueous layer contains the protonated diol. Make the aqueous layer slightly basic (pH ~8) and extract with ethyl acetate. Dry, concentrate, and recrystallize the crude diol from a suitable solvent system (e.g., toluene/hexanes) to recover the (1R,3R)-1,3-diphenylpropane-1,3-diol, which can typically be recovered in >90% yield.
Caption: General workflow for the cleavage of the auxiliary and product isolation.
Conclusion
(1R,3R)- and (1S,3S)-1,3-diphenylpropane-1,3-diol serve as highly effective C₂-symmetric chiral auxiliaries for a range of asymmetric transformations. Their ability to form rigid chiral acetals provides a predictable and powerful method for controlling stereochemistry in reactions like the Diels-Alder cycloaddition. The straightforward protocols for attachment, high diastereoselectivity in reactions, and efficient, high-yield removal and recovery make this auxiliary a valuable and cost-effective tool for academic and industrial laboratories focused on the synthesis of complex chiral molecules.
References
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1984).US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
Fujioka, H., et al. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Chemistry Portal. Retrieved from [Link]
-
Bhowmick, K. C., & Joshi, N. N. (2006). Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. Retrieved from [Link]
-
Thiery, E., et al. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]
-
Du, H., & Ding, K. (2010). 1 Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. Retrieved from [Link]
-
Gagnon, D., et al. (2013). Diastereoselective Synthesis of Protected 1,3-Diols by Catalytic Diol Relocation. PubMed. Retrieved from [Link]
-
Çakmak, M., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Retrieved from [Link]
-
Tanimoto, H., et al. (2018). Regioselective Mono-Deprotection of Di-tert-butylsilylene Acetal Derived from 1,3-Diol with Ammonium Fluoride. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2016). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. ResearchGate. Retrieved from [Link]
-
Brimble, M., et al. (2023). Asymmetric Diels-Alder reaction: A new paradigm. American Chemical Society. Retrieved from [Link]
-
Gant, T. G. (1994). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]
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- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]
- 7. summit.sfu.ca [summit.sfu.ca]
The Role of 1,3-Diphenylpropane-1,3-diol in Asymmetric Catalysis: A Guide to Application and Protocol
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this goal, and at the heart of this discipline lies the design and application of chiral ligands and auxiliaries. Among these, C₂-symmetric diols have emerged as a privileged class of structures, capable of inducing high levels of stereocontrol in a variety of chemical transformations. This document provides a detailed exploration of 1,3-diphenylpropane-1,3-diol, a versatile C₂-symmetric building block, and its derivatives in the field of asymmetric catalysis.
Introduction: The Significance of C₂-Symmetry in Chiral Ligand Design
C₂-symmetry in a chiral molecule implies that a 180° rotation around a central axis results in a molecule indistinguishable from the original. This structural feature is highly advantageous in the design of chiral ligands for asymmetric catalysis. The equivalence of the two coordination sites on a C₂-symmetric ligand simplifies the catalytic environment, reducing the number of possible diastereomeric transition states. This simplification often leads to higher enantioselectivities in the catalyzed reaction. 1,3-Diphenylpropane-1,3-diol, with its two stereogenic centers, serves as an excellent scaffold for the synthesis of such C₂-symmetric ligands.
Core Application: Enantioselective Reduction of Prochiral Ketones
One of the most well-established applications of ligands derived from 1,3-diphenylpropane-1,3-diol is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of numerous biologically active molecules. The C₂-symmetric diol can be readily converted into various dioxygen and dinitrogen ligands, which can then be used to modify reducing agents or form chiral metal complexes.[1]
A notable example is the use of these ligands in the enantioselective borohydride reduction of aromatic ketones. The chiral ligand, derived from either (R,R)- or (S,S)-1,3-diphenylpropane-1,3-diol, coordinates to a metal center or modifies the borohydride reagent, creating a chiral environment that directs the hydride delivery to one of the enantiotopic faces of the ketone carbonyl group.[1]
Mechanistic Insight: Creating a Chiral Pocket
The underlying principle of this stereochemical control lies in the formation of a well-defined chiral pocket around the active catalytic species. The bulky phenyl groups of the diol backbone project into space, creating steric hindrance that favors one approach of the substrate over the other. The C₂-symmetry ensures that this steric environment is consistent on both sides of the catalytic center, leading to a high degree of facial discrimination.
Caption: Proposed catalytic cycle for the enantioselective reduction of a prochiral ketone.
Application Note & Protocol: Asymmetric Reduction of Acetophenone
This protocol details a representative procedure for the enantioselective reduction of acetophenone to (R)- or (S)-1-phenylethanol using a catalyst system derived from the corresponding enantiomer of 1,3-diphenylpropane-1,3-diol.
Materials and Reagents
| Reagent | Grade | Supplier |
| (R,R)- or (S,S)-1,3-diphenylpropane-1,3-diol | ≥98% | Commercially Available |
| Cobalt(II) Chloride (CoCl₂) | Anhydrous, ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Tetrahydrofurfuryl alcohol | ≥99% | Commercially Available |
| Acetophenone | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Protocol: Synthesis of the Chiral Diamine Ligand
The C₂-symmetric diol is first converted to a more versatile diamine ligand.
Caption: Workflow for the synthesis of a C₂-symmetric diamine ligand.
Step-by-Step Procedure:
-
Mesylation: To a solution of (R,R)-1,3-diphenylpropane-1,3-diol (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the dimesylate.
-
Azide Substitution: Dissolve the dimesylate (1.0 eq) in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the diazide.
-
Reduction to Diamine: To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C, add a solution of the diazide (1.0 eq) in THF dropwise. Stir the mixture at room temperature for 6 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF. Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can be purified by column chromatography.
Protocol: Asymmetric Reduction of Acetophenone
In-situ Catalyst Preparation and Reduction:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add anhydrous CoCl₂ (0.05 eq) and the synthesized (R,R)-diamine ligand (0.06 eq) in anhydrous THF. Stir the mixture at room temperature for 1 hour to form the chiral cobalt complex.
-
In a separate flask, prepare the modified borohydride reagent by adding tetrahydrofurfuryl alcohol (1.0 eq) to a suspension of NaBH₄ (1.0 eq) in anhydrous THF at 0 °C. Stir for 30 minutes.[1]
-
Cool the flask containing the chiral cobalt complex to -78 °C and add acetophenone (1.0 eq).
-
Slowly add the pre-formed modified borohydride solution to the ketone-catalyst mixture via cannula.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral HPLC or GC analysis.
Expected Results
| Substrate | Chiral Ligand | Product | Yield (%) | ee (%) |
| Acetophenone | (R,R)-Diamine | (R)-1-Phenylethanol | >90 | >95 |
| Acetophenone | (S,S)-Diamine | (S)-1-Phenylethanol | >90 | >95 |
Expanding the Scope: Potential Applications in Other Asymmetric Transformations
While the enantioselective reduction of ketones is a primary application, the C₂-symmetric ligands derived from 1,3-diphenylpropane-1,3-diol hold promise in other areas of asymmetric catalysis.
-
Asymmetric Diels-Alder Reactions: Chiral Lewis acids can be generated by complexing a metal salt with the diol or its derivatives. These chiral Lewis acids can then catalyze the [4+2] cycloaddition between a diene and a dienophile, controlling the facial selectivity of the approach.
-
Asymmetric Aldol Reactions: Similar to the Diels-Alder reaction, chiral Lewis acid complexes can be employed to catalyze Mukaiyama-type aldol reactions between silyl enol ethers and aldehydes, yielding enantioenriched β-hydroxy ketones.
-
Asymmetric Alkylations: The diol can be used as a chiral auxiliary, temporarily attached to the substrate to direct the stereochemical outcome of an alkylation reaction.[2]
Further research and methods development are required to establish detailed and robust protocols for these applications.
Conclusion
1,3-Diphenylpropane-1,3-diol serves as a valuable and readily accessible chiral scaffold for the development of C₂-symmetric ligands. Its derivatives have demonstrated high efficacy in the enantioselective reduction of prochiral ketones, providing a reliable method for the synthesis of chiral secondary alcohols. The modular nature of this diol allows for the synthesis of a variety of ligand types, opening avenues for its application in a broader range of asymmetric transformations. The protocols provided herein offer a practical starting point for researchers and drug development professionals to explore the utility of this versatile chiral building block in their synthetic endeavors.
References
-
Convenient Asymmetric Synthesis of (1 R ,3 R )-(+)- and (1 S ,3 S )-(-)-1,3-Diphenylpropane-1,3-diols. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Convenient Asymmetric Synthesis of (1 R ,3 R )-(+)- and (1 S ,3 S )-(-)-1,3-Diphenylpropane-1,3-diols. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved January 25, 2026, from [Link]
Sources
Purifying 1,3-Diphenylpropane-1,3-diol: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of purification techniques for 1,3-diphenylpropane-1,3-diol. This versatile chiral diol is a valuable building block in organic synthesis, and its purity is paramount for successful downstream applications. This document outlines the rationale behind various purification strategies, from initial workup to the separation of stereoisomers, and provides detailed protocols to achieve high-purity material.
The Purification Challenge: Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. 1,3-Diphenylpropane-1,3-diol is commonly synthesized via the reduction of 1,3-diphenyl-1,3-propanedione.[1] The dione itself is often prepared through a Claisen condensation of an acetophenone derivative with a benzoate ester.[2][3]
This synthetic route can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual acetophenone and benzoate derivatives.
-
Byproducts of Dione Synthesis: Self-condensation products of acetophenone.
-
Byproducts of Diol Reduction: Over-reduction or incomplete reaction products.
-
Stereoisomers: The reduction of the dione creates two stereocenters, resulting in a mixture of syn and anti diastereomers, as well as their respective enantiomers.
The primary purification challenge lies in the separation of these closely related compounds, particularly the diastereomers, which often exhibit very similar physical properties.[4]
A Multi-Step Purification Strategy
A robust purification strategy for 1,3-diphenylpropane-1,3-diol typically involves a combination of techniques, each targeting different types of impurities. The general workflow is as follows:
Figure 1: A general workflow for the purification of 1,3-diphenylpropane-1,3-diol.
Foundational Purification: Aqueous Workup and Recrystallization
1. Aqueous Workup:
The initial step following the synthesis is a standard aqueous workup to remove water-soluble byproducts and unreacted reagents. This typically involves partitioning the crude reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Acidic or basic washes can be employed depending on the nature of the impurities.
2. Recrystallization: The First Pass at Purity
Recrystallization is a powerful technique for the bulk purification of solid compounds. The choice of solvent is critical and is guided by the principle of "like dissolves like." 1,3-Diphenylpropane-1,3-diol possesses both polar hydroxyl groups and non-polar phenyl rings, suggesting that a solvent of intermediate polarity or a mixed solvent system would be effective.
| Solvent System | Rationale |
| Ethanol/Water | The diol is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization. |
| Toluene | The aromatic nature of toluene can solubilize the phenyl groups, while the diol's polarity may decrease at lower temperatures, leading to crystallization. |
| Ethyl Acetate/Hexane | Ethyl acetate can solubilize the diol, and the addition of hexane as an anti-solvent can promote the formation of crystals. |
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude 1,3-diphenylpropane-1,3-diol in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Advanced Purification: Chromatographic Techniques
For the separation of closely related impurities and diastereomers, column chromatography is the method of choice. Thin-Layer Chromatography (TLC) is an indispensable tool for developing an effective column chromatography protocol.
Thin-Layer Chromatography (TLC) for Method Development
TLC is used to determine the optimal mobile phase for separating the components of a mixture. For aromatic diols, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[5][6]
Table 2: Suggested TLC Mobile Phases for 1,3-Diphenylpropane-1,3-diol
| Mobile Phase (v/v) | Expected Observation |
| Hexane:Ethyl Acetate (4:1) | Good starting point for separating less polar impurities from the diol. |
| Hexane:Ethyl Acetate (2:1) | Increased polarity to better elute the diol. |
| Dichloromethane:Methanol (95:5) | An alternative solvent system for potentially different selectivity. |
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the partially purified diol in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with the predetermined mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
The Diastereomer Dilemma: Separation of syn and anti Isomers
The separation of syn and anti diastereomers of 1,3-diols can be challenging due to their similar polarities.[4] However, several strategies can be employed.
1. Chromatographic Separation:
Careful optimization of the mobile phase in column chromatography can often resolve diastereomers. A shallow gradient of increasing polarity (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing it) can enhance separation.[1]
Figure 2: Comparison of chromatographic and chemical methods for diastereomer separation.
2. Chemical Separation via Acetonide Formation:
A clever method for separating syn and anti 1,3-diols involves their conversion to acetonides. The diastereomeric acetonides exhibit different rates of hydrolysis. Specifically, the anti-acetonide can be selectively hydrolyzed under mild acidic conditions, leaving the syn-acetonide intact. The resulting mixture of the anti-diol and the syn-acetonide can then be easily separated by chromatography or extraction.[7]
Protocol 3: Separation of Diastereomers via Acetonide Formation
-
Acetonide Formation: React the diastereomeric mixture of 1,3-diphenylpropane-1,3-diol with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Selective Hydrolysis: Treat the resulting mixture of diastereomeric acetonides with a catalytic amount of dilute aqueous hydrochloric acid in a suitable solvent like dichloromethane.[7]
-
Separation: Separate the resulting anti-1,3-diol from the unreacted syn-acetonide using column chromatography.
-
Hydrolysis of syn-Acetonide: Hydrolyze the purified syn-acetonide using stronger acidic conditions to obtain the pure syn-1,3-diol.
Chiral Resolution: Isolating Enantiomers
For applications requiring enantiomerically pure 1,3-diphenylpropane-1,3-diol, a chiral resolution step is necessary. This can be achieved through several methods, including:
-
Chiral Chromatography: Using a chiral stationary phase (CSP) to separate the enantiomers.
-
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer. An efficient microbial resolution of 1,3-diphenylpropane-1,3-diol has been achieved by the hydrolysis of its diacetate derivative using Trichoderma viride.[8]
Conclusion
The purification of 1,3-diphenylpropane-1,3-diol is a multi-faceted process that requires a systematic approach. By understanding the potential impurities and employing a combination of recrystallization, chromatography, and, if necessary, chemical or enzymatic resolution techniques, researchers can obtain this valuable chiral building block in high purity. The protocols provided in this guide serve as a starting point for the development of optimized purification procedures tailored to specific synthetic outcomes.
References
- Google Patents. (n.d.). Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
Güney, M., & Seçen, H. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(38), 24937–24953. [Link]
- Google Patents. (n.d.). Method for the separation of diastereomeric 1,3-diol acetals.
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]
-
Quora. (n.d.). What is the mobile phase in thin layer chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-Layer (Planar) Chromatography. Retrieved from [Link]
-
PubMed. (2002). Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn. Retrieved from [Link]
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- 4. WO2003027092A1 - Method for the separation of diastereomeric 1,3-diol acetals - Google Patents [patents.google.com]
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- 7. Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1,3-Diphenylpropane-1,3-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Diphenylpropane-1,3-diol is a chiral organic compound that serves as a valuable intermediate in various synthetic applications, including the development of novel pharmaceutical agents.[1] Its structure, featuring two stereocenters, means it can exist as a pair of enantiomers (R,R and S,S) and a meso compound (R,S), or as two pairs of diastereomers (syn and anti). Accurate and comprehensive characterization is therefore critical to ensure identity, purity, and the correct stereochemistry, which are fundamental requirements for regulatory approval and efficacy in drug development.
This guide provides a structured, multi-technique workflow for the complete analytical characterization of 1,3-diphenylpropane-1,3-diol, moving from preliminary assessments to detailed structural elucidation and purity verification. The protocols and insights provided are designed to be self-validating and are grounded in established analytical principles.
Section 1: Preliminary Assessment and Physicochemical Properties
Before undertaking complex spectroscopic analysis, simple physicochemical measurements provide a crucial first look at the sample's identity and purity.
1.1 Melting Point Analysis
-
Principle: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting range. Furthermore, diastereomers often exhibit distinct melting points, allowing for preliminary differentiation between syn and anti isomers.
-
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary in a calibrated melting point apparatus.
-
Heat at a rate of 10-15 °C/min until the temperature is ~15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
-
-
Data Interpretation: A sharp melting range (e.g., < 1 °C) is indicative of high purity. Compare the observed melting point to literature values for the specific diastereomer to confirm identity.
1.2 Solubility Testing
-
Principle: Understanding the solubility profile is essential for selecting appropriate solvents for subsequent analyses like NMR and HPLC.
-
Protocol:
-
To approximately 10 mg of the sample in a small test tube, add 1 mL of a test solvent (e.g., water, methanol, chloroform, hexane, DMSO).
-
Agitate the mixture and observe for dissolution.
-
If dissolution does not occur at room temperature, gently warm the mixture.
-
-
Expected Results: 1,3-Diphenylpropane-1,3-diol is expected to be soluble in polar organic solvents like deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol, and sparingly soluble in nonpolar solvents like hexane.
Section 2: Structural Elucidation with Spectroscopic Methods
Spectroscopic techniques provide definitive information about the molecular structure, connectivity, and functional groups.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of 1,3-diphenylpropane-1,3-diol, including the relative stereochemistry of the two hydroxyl groups.
-
Expertise & Causality: The choice of a deuterated solvent is critical; CDCl₃ is often a good first choice due to its ability to dissolve the diol and its relatively simple solvent peak. The key to differentiating syn and anti diastereomers lies in the coupling constants (³J values) between the methine protons (CH-OH) and the adjacent methylene protons (CH₂). Due to conformational differences, these coupling constants will differ between the two isomers.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.[2] For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse angle and a 2-second relaxation delay are common.
-
Data Acquisition: Acquire both ¹H and ¹³C spectra. For more detailed structural assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
Data Interpretation:
| ¹H NMR Data (Typical Shifts in CDCl₃) | ¹³C NMR Data (Typical Shifts in CDCl₃) |
| Proton Type | Approximate Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.20 - 7.40 (m, 10H) |
| Methine (CH-OH) | 4.80 - 5.10 (m, 2H) |
| Methylene (CH₂) | 2.00 - 2.30 (m, 2H) |
| Hydroxyl (OH) | Variable, broad singlet |
-
Distinguishing Diastereomers:
-
Anti-isomer: The two methine protons (H-1 and H-3) are chemically equivalent, often appearing as a triplet or a doublet of doublets depending on the coupling to the methylene protons.
-
Syn-isomer (meso): The methine protons are also equivalent. However, the coupling constants to the diastereotopic methylene protons will differ from the anti-isomer. Careful analysis of the coupling patterns is required for definitive assignment.[3]
-
2.2 Mass Spectrometry (MS)
-
Principle: MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for confirming the molecular ion, while electron ionization (EI) provides more extensive fragmentation.[4]
-
Protocol (GC-MS with EI source):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Use a standard nonpolar column (e.g., DB-5ms). Set a temperature program starting at ~100 °C and ramping to 280 °C.
-
MS Detection: Acquire data in full scan mode over a mass range of m/z 50-300. The electron energy is typically set to 70 eV.[4]
-
-
Data Interpretation:
-
Molecular Ion (M⁺•): The molecular weight of 1,3-diphenylpropane-1,3-diol is 228.29 g/mol .[5] The molecular ion peak should be observed at m/z 228.
-
Key Fragments: Fragmentation is driven by the stability of the resulting ions.[6] Expect to see fragments corresponding to:
-
Loss of water (H₂O): m/z 210
-
Benzylic cleavage: m/z 107 (C₆H₅-CHOH⁺) and m/z 105 (C₆H₅CO⁺)
-
Phenyl cation: m/z 77 (C₆H₅⁺)
-
-
| Expected Fragment Ion | m/z | Origin |
| [M-H₂O]⁺• | 210 | Loss of a water molecule |
| [C₆H₅CHOH]⁺ | 107 | Cleavage adjacent to the hydroxyl group |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation, often from rearrangement |
| [C₆H₅]⁺ | 77 | Phenyl cation |
2.3 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[7]
-
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Interpretation: The presence of a strong, broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol groups, broadened due to hydrogen bonding.[8] Other key peaks confirm the overall structure.[2]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium, Sharp |
| C-O Stretch | 1100 - 1000 | Strong |
Section 3: Purity and Diastereomer Separation by Chromatography
Chromatographic methods are essential for assessing the purity of the sample and for separating the different stereoisomers.
3.1 High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a high-resolution separation technique ideal for determining the purity of a compound and separating diastereomers.[9] Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed.
-
Expertise & Causality: A C18 column is a robust choice for separating compounds with significant aromatic character. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve baseline separation of the diastereomers and any impurities. UV detection is highly effective due to the presence of the two phenyl rings.
Protocol for Diastereomer Separation:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a standard mixture to ensure the system is performing correctly. Key parameters include peak resolution (>1.5), tailing factor (<2.0), and relative standard deviation (RSD) of peak area (<2.0%).
-
Analysis: Inject 10 µL of the prepared sample and record the chromatogram.
-
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak. The presence of two distinct, well-resolved peaks would indicate a mixture of diastereomers.[10] The relative amounts of each can be quantified by comparing their peak areas.
Integrated Analytical Workflow
A logical progression of these analytical techniques ensures a comprehensive characterization. The following workflow is recommended for a new or unknown sample of 1,3-diphenylpropane-1,3-diol.
Caption: Integrated workflow for the characterization of 1,3-diphenylpropane-1,3-diol.
References
-
Downstream Processing of 1,3-Propanediol: Thermodynamic Analysis and Simulation. IRIS . Available at: [Link]
-
(1S,3S)-1,3-Diphenylpropane-1,3-diol | C15H16O2 - PubChem. PubChem. Available at: [Link]
-
Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
1,3-Diphenyl-1,3-propanediol | C15H16O2 | CID 231772 - PubChem. PubChem. Available at: [Link]
-
(PDF) Separation of 1,3-Propanediol from Aqueous Solutions by Ion Exchange Chromatography - ResearchGate. ResearchGate. Available at: [Link]
-
FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G** method. ResearchGate. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. National Institutes of Health. Available at: [Link]
-
FTIR spectra of synthesized PCL-diols | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
1,3-Diphenyl-1,3-propanedione - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
-
Separation of a diastereomeric diol pair using mechanical properties of crystals - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route - MDPI. MDPI. Available at: [Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments - MDPI. MDPI. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [Link]
-
FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones - YouTube. YouTube. Available at: [Link]
-
Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Universidad de Guanajuato. Available at: [Link]
-
3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - MDPI. MDPI. Available at: [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. West Virginia University. Available at: [Link]
-
The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway - PubMed. PubMed. Available at: [Link]
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- 10. hplc.eu [hplc.eu]
Application Notes and Protocols for the Use of 1,3-Diphenylpropane-1,3-diol in Advanced Polymer Synthesis
Introduction: Unlocking New Polymer Architectures with a Unique Chiral Diol
In the continuous quest for novel polymeric materials with tailored properties, the exploration of unique monomers is paramount. 1,3-Diphenylpropane-1,3-diol, a chiral aromatic diol, presents a compelling scaffold for the synthesis of advanced polyesters and polyurethanes.[1] Its rigid diphenyl structure is anticipated to impart significant thermal stability and mechanical strength to the polymer backbone, while its inherent chirality offers pathways to materials with distinct optical properties and stereoregularity.[2][3][4]
While the direct application of 1,3-diphenylpropane-1,3-diol in polymer chemistry is an emerging area of research, this guide provides detailed, foundational protocols for its use in the synthesis of polyesters and polyurethanes. The methodologies presented are grounded in established principles of polymer chemistry and draw analogies from the use of similar aromatic and chiral diols.[5][6][7][8] These notes are intended for researchers and scientists in polymer science and material development, offering a robust starting point for innovation.
PART 1: Synthesis of High-Performance Polyesters
The incorporation of 1,3-diphenylpropane-1,3-diol into a polyester chain via polycondensation with a suitable dicarboxylic acid or its derivative is expected to yield materials with high glass transition temperatures (Tg) and thermal stability. The steric hindrance from the phenyl groups may influence crystallinity, potentially leading to amorphous or semi-crystalline polymers with interesting processing characteristics.
Causality Behind Experimental Choices:
-
Melt Polycondensation: This solvent-free method is chosen for its efficiency and reduced environmental impact. It is a standard industrial process for polyester synthesis.[5]
-
Catalyst Selection: A titanium-based catalyst, such as titanium(IV) butoxide, is a common and effective choice for esterification and transesterification reactions.[5]
-
Two-Stage Reaction: A lower temperature initial stage ensures the formation of low molecular weight oligomers while minimizing sublimation of reactants. The subsequent high-temperature, high-vacuum stage is crucial for driving the equilibrium towards high molecular weight polymer by efficiently removing the condensation byproducts (e.g., water or methanol).[5]
Experimental Protocol: Melt Polycondensation of 1,3-Diphenylpropane-1,3-diol with Dimethyl Terephthalate
This protocol details the synthesis of a polyester from 1,3-diphenylpropane-1,3-diol and dimethyl terephthalate, a common aromatic dicarboxylic acid ester.
Materials:
-
1,3-Diphenylpropane-1,3-diol (1.00 eq.)
-
Dimethyl terephthalate (1.00 eq.)
-
Titanium(IV) butoxide (0.05 - 0.1 mol% relative to the diacid)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Reactor Setup: Charge the reactor with 1,3-diphenylpropane-1,3-diol, dimethyl terephthalate, and the titanium(IV) butoxide catalyst.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating stage.
-
Esterification Stage:
-
Heat the reactor to 180-200°C with continuous stirring.
-
Methanol will begin to distill off as the transesterification reaction proceeds.
-
Monitor the amount of methanol collected. The reaction is considered complete when approximately 90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, slowly apply vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
A significant increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under high vacuum for 3-5 hours to build the molecular weight of the polymer. The stirring torque will increase noticeably.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas.
-
Extrude or carefully remove the molten polymer from the reactor.
-
Allow the polymer to cool to room temperature. The resulting polyester can be pelletized or ground for further characterization.
-
Illustrative Data Presentation
The following table presents hypothetical data for polyesters synthesized from 1,3-diphenylpropane-1,3-diol and various diacids, illustrating the expected influence of the comonomer on the polymer properties.
| Diacid Comonomer | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Decomposition Temp (°C) |
| Adipic Acid | 15,000 | 2.1 | 85 | N/A (Amorphous) | 380 |
| Terephthalic Acid | 25,000 | 2.3 | 150 | 280 | 450 |
| Isophthalic Acid | 22,000 | 2.2 | 140 | N/A (Amorphous) | 440 |
This data is illustrative and intended to guide researchers on the potential properties of these novel polyesters.
Experimental Workflow Diagram
PART 2: Synthesis of Novel Polyurethanes
In polyurethane synthesis, 1,3-diphenylpropane-1,3-diol can be utilized as a chain extender or as a diol component in a prepolymer.[7][9][10] As a chain extender, its rigid structure is expected to reinforce the hard segments of segmented polyurethanes, leading to materials with high modulus and improved thermal resistance. When used in a prepolymer, it can form the basis of the hard segment, which is then reacted with a macrodiol and a chain extender.
Causality Behind Experimental Choices:
-
Prepolymer Method: This two-step approach allows for better control over the stoichiometry and structure of the final polyurethane.[11] It is particularly useful when working with diols and diisocyanates that have different reactivities.
-
Solvent-Based Synthesis: The use of a dry, aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) ensures that all reactants remain in solution and prevents side reactions with water.
-
Catalyst: A tin-based catalyst such as dibutyltin dilaurate (DBTDL) is highly effective in promoting the urethane linkage formation.
Experimental Protocol: Synthesis of a Segmented Polyurethane using a 1,3-Diphenylpropane-1,3-diol-based Prepolymer
This protocol describes the synthesis of a segmented polyurethane where 1,3-diphenylpropane-1,3-diol is first reacted with a diisocyanate to form a prepolymer, which is then chain-extended with a macrodiol.
Materials:
-
1,3-Diphenylpropane-1,3-diol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
Dibutyltin dilaurate (DBTDL)
-
Dry dimethylformamide (DMF)
-
Dry nitrogen gas
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Syringes for liquid transfer.
Procedure:
-
Prepolymer Synthesis:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,3-diphenylpropane-1,3-diol (1.0 eq.) in dry DMF.
-
Add MDI (2.0 eq.) to the solution and heat to 60-70°C with stirring.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve PTMEG (1.0 eq.) in dry DMF.
-
Slowly add the PTMEG solution to the prepolymer solution via the dropping funnel over a period of 30-60 minutes.
-
A noticeable increase in viscosity will occur. If the solution becomes too viscous, additional dry DMF can be added.
-
Continue stirring at 70-80°C for an additional 2-4 hours to complete the polymerization.
-
-
Polymer Isolation:
-
Pour the polymer solution into a non-solvent such as methanol or water to precipitate the polyurethane.
-
Wash the precipitated polymer several times with the non-solvent to remove any unreacted monomers and residual solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Illustrative Data Presentation
The following table provides hypothetical data for polyurethanes synthesized with 1,3-diphenylpropane-1,3-diol as a chain extender, illustrating the potential impact on mechanical properties.
| Macrodiol | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| PTMEG 2000 | 20 | 25 | 600 | 45 |
| PTMEG 2000 | 30 | 40 | 450 | 60 |
| Polycarbonate Diol 2000 | 30 | 55 | 400 | 70 |
This data is illustrative and intended to guide researchers on the potential properties of these novel polyurethanes.
Experimental Workflow Diagram
Conclusion and Future Outlook
The use of 1,3-diphenylpropane-1,3-diol as a monomer in polymer chemistry opens up new avenues for the creation of high-performance materials. The protocols outlined in this application note provide a solid foundation for the synthesis of novel polyesters and polyurethanes. The rigid, aromatic, and chiral nature of this diol is expected to yield polymers with enhanced thermal stability, mechanical properties, and potentially unique optical characteristics. Further research into the structure-property relationships of these polymers is highly encouraged to fully elucidate the potential of this promising monomer.
References
-
Cicogna, F., et al. (2023). Preparation and Performance Study of Poly(1,3-propanediol) Ester/PLLA Blended Membrane. MDPI. [Link]
-
Papadopoulos, L., et al. (2025). Synthesis and Thermal Behavior of Polyesters Derived from 1,3‐Propanediol and Various Aromatic Dicarboxylic Acids. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231772, 1,3-Diphenyl-1,3-propanediol. Retrieved from [Link].
-
Chen, R., et al. (2013). 1,3-Propanediol and its copolymers: research, development and industrialization. PubMed. [Link]
-
Karmakar, S., et al. (2010). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. ResearchGate. [Link]
-
Watanabe, J., et al. (2003). Synthesis and characterization of chiral liquid-crystalline polyesters containing sugar-based diols via melt polymerization. Waseda University Repository. [Link]
-
Wang, Y., et al. (2021). The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics. MDPI. [Link]
-
Tessier, M., et al. (2025). New polyurethanes based on diphenylmethane diisocyanate and 1,4:3,6-dianhydrosorbitol, 1. Model kinetic studies and characterization of the hard segment. ResearchGate. [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. Retrieved from [Link]
- Milligan, B. D., et al. (2000). Process for making polyurethane prepolymers.
-
Gubbini, M., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. MDPI. [Link]
-
Gaina, C., et al. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. PMC. [Link]
-
Okamoto, Y. (2001). Chiral polymers. Pure and Applied Chemistry. [Link]
-
Keul, H. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. [Link]
-
Ensan, S. E., et al. (2019). Polymeric Chiral Catalyst Design and Chiral Polymer Synthesis. ResearchGate. [Link]
-
Barooah, P. K. (2011). Synthesis of chiral polymer by Mukaiyama alcohol polymerization and its characterization. NEIST Institutional Repository. [Link]
-
Ramani, A., et al. (2025). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. ResearchGate. [Link]
-
Lin, C. C., et al. (2010). Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. PCI Magazine. [Link]
-
Prociak, A. (2022). A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. MDPI. [Link]
-
van der Ende, M., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications. [Link]
-
da Rosa, G. O., et al. (2021). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Lume UFRGS. [Link]
-
Tessier, M., et al. (2020). New polyurethanes based on 4,4′‐diphenylmethane diisocyanate and 1,4:3,6 dianhydrosorbitol, 2. Synthesis and properties of s. SciSpace. [Link]
-
Gaina, C., et al. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Diphenylpropane-1,3-diol
Welcome to the technical support center for the synthesis of 1,3-diphenylpropane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important diol, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of 1,3-diphenylpropane-1,3-diol, typically achieved through the reduction of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), presents several challenges, primarily centered around stereoselectivity and purification. This section provides a question-and-answer formatted guide to troubleshoot these issues.
Question 1: My reduction of 1,3-diphenylpropane-1,3-dione with sodium borohydride (NaBH₄) results in a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?
Answer:
This is a very common outcome. The reduction of 1,3-diketones with simple hydrides like NaBH₄ often shows poor diastereoselectivity because the hydride can attack the carbonyl carbons from either face with nearly equal probability.[1] To improve the diastereoselectivity, you need to introduce a directing element into the reaction. Here are a few strategies:
-
Chelation-Controlled Reduction: This is a powerful strategy to favor the syn isomer. By using a Lewis acid in conjunction with the reducing agent, a cyclic intermediate can be formed, which sterically directs the incoming hydride.
-
Mechanism: The Lewis acid coordinates to both carbonyl oxygens, forming a six-membered ring. This locks the conformation of the substrate, and the hydride preferentially attacks from the less hindered face, leading to the syn-diol.[2][3]
-
Recommended Conditions: A combination of TiCl₄ and a borane source like BH₃-pyridine complex at low temperatures (-78 °C) has been shown to give excellent yields and high syn selectivity.[4]
-
-
Substrate-Directed Reduction: If you have a chiral center elsewhere in the molecule, it can influence the stereochemical outcome of the reduction. This is known as internal asymmetric induction.
-
Enzyme-Catalyzed Reduction: Biocatalysis offers an excellent route to high stereoselectivity. Specific enzymes can reduce one of the carbonyl groups with high enantio- and diastereoselectivity.
Question 2: I am observing significant amounts of the starting diketone in my reaction mixture even after prolonged reaction times. What could be the issue?
Answer:
Incomplete conversion can stem from several factors. Here's a systematic approach to diagnosing the problem:
-
Reagent Purity and Stoichiometry:
-
Sodium Borohydride: NaBH₄ can decompose over time, especially if not stored under dry conditions. Use freshly opened or properly stored reagent.
-
Stoichiometry: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, it's common to use an excess (1.5 to 2 equivalents) to ensure complete reaction.[5]
-
-
Solvent Effects:
-
The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they help to protonate the intermediate alkoxide.[5] Ensure your solvent is anhydrous if the reaction requires it, but for NaBH₄, protic solvents are generally suitable.
-
-
Temperature:
-
While many NaBH₄ reductions proceed at room temperature, some may require gentle heating to go to completion. Monitor your reaction by Thin Layer Chromatography (TLC) to gauge its progress.
-
-
pH of the Reaction Mixture:
-
The stability and reactivity of NaBH₄ are pH-dependent. It is more stable at higher pH. If your reaction medium is acidic, the borohydride will be consumed in a non-productive reaction with the acid.
-
Question 3: The purification of the syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol by column chromatography is proving to be very difficult. Are there alternative purification methods?
Answer:
Separating diastereomers of similar polarity can indeed be challenging. Here are some strategies to consider:
-
Recrystallization: This is often the most effective method for separating diastereomers. The two isomers will likely have different solubilities in a given solvent system. Experiment with different solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one diastereomer crystallizes out, leaving the other in the mother liquor.
-
Derivatization: You can convert the diol mixture into derivatives that may be more easily separable. For example, you could form the diacetate esters. The difference in the spatial arrangement of the phenyl and acetate groups in the syn and anti isomers might lead to a greater difference in their physical properties, facilitating separation by chromatography or recrystallization. After separation, the diols can be regenerated by hydrolysis.
-
Preparative HPLC: If the above methods fail and high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 1,3-diphenylpropane-1,3-diol.
Question 1: What are the primary synthetic routes to 1,3-diphenylpropane-1,3-diol?
Answer:
The most common and direct route is the reduction of 1,3-diphenylpropane-1,3-dione . This precursor is commercially available or can be synthesized via a Claisen condensation between acetophenone and a benzoate ester, such as methyl benzoate or ethyl benzoate.[6][7]
Alternative, though less common, routes include:
-
Aldol-Tishchenko Reaction: This reaction can be used to synthesize 1,3-diol monoesters, which can then be hydrolyzed to the diol.[8][9]
-
Grignard Reaction: The reaction of a Grignard reagent with a β-keto ester can, in principle, lead to 1,3-diols, but this is often complicated by side reactions.[10][11]
Question 2: Are there any notable side reactions to be aware of during the synthesis?
Answer:
Yes, several side reactions can occur depending on the chosen synthetic route:
-
During the preparation of 1,3-diphenylpropane-1,3-dione (Claisen Condensation):
-
Self-condensation of acetophenone: This can occur if the reaction conditions are not optimized.
-
Incomplete reaction: Leaving unreacted starting materials which will complicate purification.
-
-
During the reduction of the diketone:
-
Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially reduce the aromatic rings under harsh conditions.
-
Meerwein-Ponndorf-Verley (MPV) Reduction side reactions: If using an MPV reduction, aldol condensation and Tishchenko reactions can be competing pathways.[12]
-
Question 3: How can I characterize the syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol?
Answer:
The most powerful technique for distinguishing between the syn and anti diastereomers is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. The coupling constants between the methine protons (the protons on the carbons bearing the hydroxyl groups) will be different for the two isomers due to their different dihedral angles, as predicted by the Karplus equation.
-
¹³C NMR will also show differences in the chemical shifts of the carbons, particularly the methine carbons and the central methylene carbon.
-
Melting Point: The two diastereomers will have distinct melting points.
-
Infrared (IR) Spectroscopy: While both isomers will show a characteristic broad O-H stretch, there may be subtle differences in the fingerprint region.
III. Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenylpropane-1,3-dione
This protocol is based on the Claisen condensation of acetophenone and ethyl benzoate.[7]
Materials:
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Ethyl benzoate
-
Chloroform
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend sodium amide (4.0 g) in anhydrous THF.
-
Slowly add a solution of acetophenone (6.2 g) in THF to the suspension with stirring at room temperature.
-
After 10 minutes, add ethyl benzoate (15.5 g) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, during which a gelatinous precipitate will form.[7]
-
Carefully pour the reaction mixture into an aqueous HCl solution to neutralize the unreacted sodium amide and the sodium salt of the β-diketone.
-
Extract the product with chloroform.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,3-diphenylpropane-1,3-dione. The product can be further purified by recrystallization or by precipitating its copper salt.[7]
Protocol 2: Diastereoselective Reduction to syn-1,3-Diphenylpropane-1,3-diol
This protocol utilizes a chelation-controlled reduction to favor the syn isomer.[4]
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
Pyridine
-
Borane-pyridine complex (BH₃-pyridine)
-
Aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 1,3-diphenylpropane-1,3-dione in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of TiCl₄ to the solution with stirring.
-
Add 0.1 equivalents of pyridine, followed by the slow addition of the BH₃-pyridine complex.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by slowly adding aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude syn-1,3-diphenylpropane-1,3-diol. The product can be purified by recrystallization.
IV. Data Presentation
Table 1: Comparison of Reduction Methods for 1,3-Diphenylpropane-1,3-dione
| Reducing Agent/System | Typical Diastereomeric Ratio (syn:anti) | Key Advantages | Key Disadvantages |
| NaBH₄ in Methanol | ~1:1[1] | Simple, mild, inexpensive | Poor diastereoselectivity |
| TiCl₄ / BH₃-pyridine | >95:5[4] | Excellent syn selectivity | Requires low temperatures, moisture-sensitive reagents |
| Albumin / NaBH₄ | >95:5 (anti)[1] | High anti selectivity, environmentally friendly | Requires stoichiometric amounts of protein |
| Meerwein-Ponndorf-Verley | Variable | High chemoselectivity[13] | Can have side reactions, may require elevated temperatures |
V. Visualizations
Diagram 1: Chelation-Controlled Reduction Workflow
Caption: Comparison of non-chelation vs. chelation-controlled reduction pathways.
VI. References
-
Procedure for preparing 1,3-diphenyl-1,3-propanedione. Google Patents. URL:
-
Synthetic Methods for the Preparation of 1,3-Propanediol. ResearchGate. URL: [Link]
-
Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. URL: [Link]
-
Process for the preparation of 1,3-propanediol. Google Patents. URL:
-
Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. ResearchGate. URL: [Link]
-
TiCl4-Mediated Reduction of 1,3-Diketones with BH3−Pyridine Complex: A Highly Diastereoselective Method for the Synthesis of syn-1,3-Diols. ACS Publications. URL: [Link]
-
REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Zenodo. URL: [Link]
-
Meerwein–Ponndorf–Verley reduction. Wikipedia. URL: [Link]
-
Tishchenko Reaction. Organic Chemistry Portal. URL: [Link]
-
Purification of biologically-produced 1,3-propanediol. Google Patents. URL:
-
Chelation-Controlled Reduction: Stereoselective Formation of syn-1,3-Diols and Synthesis of Compactin and Mevinolin Lactone. ACS Publications. URL: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. URL: [Link]
-
Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. National Institutes of Health. URL: [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. URL: [Link]
-
Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. National Institutes of Health. URL: [Link]
-
Challenges and opportunities for synthesis of 1,3-propanediol from petrochemical, biological and chemical routes. ResearchGate. URL: [Link]
-
Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. National Institutes of Health. URL: [Link]
-
Fast Aldol-Tishchenko Reaction Utilizing 1,3-Diol Monoalcoholates as the Catalysts. Aaltodoc. URL: [Link]
-
Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. RSC Publishing. URL: [Link]
-
Reaction of grignard with beta Keto ester. Chemistry Stack Exchange. URL: [Link]
-
Reduction of benzophenone with sodium borohydride. YouTube. URL: [Link]
-
Progress in 1,3-propanediol biosynthesis. National Institutes of Health. URL: [Link]
-
Grignard Reaction. Organic Chemistry Portal. URL: [Link]
-
The Evans–Tishchenko Reaction: Scope and Applications. SciSpace. URL: [Link]
-
Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. National Institutes of Health. URL: [Link]
Sources
- 1. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 6. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 9. scispace.com [scispace.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1,3-Diphenylpropane-1,3-diol
Welcome to the dedicated technical support guide for the synthesis of 1,3-diphenylpropane-1,3-diol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important diol. Here, we address specific experimental issues with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3-diphenylpropane-1,3-diol?
The two primary and most reliable methods for synthesizing 1,3-diphenylpropane-1,3-diol are:
-
Reduction of 1,3-diphenyl-1,3-propanedione (Dibenzoylmethane): This is the most prevalent method, typically employing a reducing agent to convert the diketone to the corresponding diol. The choice of reducing agent is critical as it influences diastereoselectivity and the formation of byproducts.
-
Reaction of a Phenyl Grignard Reagent with an Aldehyde: This route involves the reaction of phenylmagnesium bromide with an appropriate aldehyde, followed by a workup to yield the diol.
Q2: What are the expected diastereomers of 1,3-diphenylpropane-1,3-diol, and how can I control their formation?
1,3-Diphenylpropane-1,3-diol has two chiral centers, leading to the formation of two diastereomers: the syn (or meso) and the anti (or dl-racemic) forms. The ratio of these diastereomers is highly dependent on the reaction conditions, particularly the choice of reducing agent and solvent.
-
Chelation-controlled reduction using zinc borohydride or sodium borohydride with cerium(III) chloride often favors the formation of the syn diastereomer.
-
Non-chelating conditions , such as reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ethanol, typically favor the anti diastereomer.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,3-diphenylpropane-1,3-diol.
Issue 1: Low Yield of 1,3-diphenylpropane-1,3-diol
A low yield can be attributed to several factors, from incomplete reaction to the formation of side products.
-
Explanation: The reducing agent may have been insufficient in molar equivalents or may have degraded due to improper storage or handling. The reaction may also not have been allowed to proceed to completion.
-
Solution:
-
Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., NaBH₄ in a desiccator).
-
Use a sufficient molar excess of the reducing agent. A common starting point is 2-4 equivalents of NaBH₄ for each equivalent of the diketone.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot (dibenzoylmethane) indicates the completion of the reaction.
-
-
Explanation: Over-reduction or side reactions can lead to the formation of undesired products, thereby lowering the yield of the desired diol. For instance, the use of a very strong reducing agent might lead to the formation of 1,3-diphenylpropane.
-
Solution:
-
Choose a milder reducing agent if over-reduction is suspected. For example, sodium borohydride is generally less reactive than lithium aluminum hydride.
-
Control the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity and reduce the rate of side reactions.
-
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 1,3-Diphenyl-1,3-propanedione with Sodium Borohydride
This protocol provides a standard procedure for the synthesis of 1,3-diphenylpropane-1,3-diol, favoring the anti diastereomer.
Materials:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of 1,3-diphenyl-1,3-propanedione in 20 mL of ethanol.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add 0.34 g of sodium borohydride to the cooled solution in small portions over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 10 mL of deionized water.
-
Acidification: Acidify the mixture to a pH of ~2 with 1 M HCl to neutralize any remaining borohydride and to hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the crystalline diol.
Data Presentation:
| Parameter | Value |
| Starting Material | 1,3-Diphenyl-1,3-propanedione |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Ethanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Major Diastereomer | anti |
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful synthesis.
Caption: Experimental workflow for the synthesis of 1,3-diphenylpropane-1,3-diol.
Troubleshooting Decision Tree
When faced with an unexpected outcome, this decision tree can guide your troubleshooting process.
Caption: Troubleshooting decision tree for 1,3-diphenylpropane-1,3-diol synthesis.
References
- Diastereoselective reduction of β-diketones. Science of Synthesis, 36, 261-312. (2007).
Technical Support Center: Optimization of Reaction Conditions for 1,3-Diol Synthesis
Welcome to the technical support center for the synthesis of 1,3-diols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial structural motifs. The 1,3-diol unit is a cornerstone in a vast array of natural products and pharmaceuticals, making its efficient and stereocontrolled synthesis a paramount objective in organic chemistry.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-diols. Our approach is rooted in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Here, we address some of the high-level questions that often arise when planning or troubleshooting a 1,3-diol synthesis.
Q1: What are the most common strategies for synthesizing 1,3-diols?
There are several reliable methods for synthesizing 1,3-diols, with the choice largely depending on the desired stereochemistry, substrate scope, and scalability. The most prevalent strategies include:
-
Reduction of β-hydroxy ketones: This two-step sequence, often involving an aldol reaction to form the β-hydroxy ketone followed by a diastereoselective reduction, is a classic and versatile approach.[1]
-
C-H Functionalization: Direct oxidation of C-H bonds in alcohols to introduce a hydroxyl group at the 3-position offers an atom-economical route.[3]
-
Additions to Activated Alkenes: The conjugate addition of an oxygen nucleophile to an α,β-unsaturated system can be a powerful method for constructing the 1,3-diol framework.[2]
-
Prins Reaction: This reaction involves the electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of the resulting cation by a nucleophile, which can be water to form a 1,3-diol.
Q2: How can I control the stereochemistry of the 1,3-diol?
Controlling the relative and absolute stereochemistry of the two hydroxyl groups is often the most critical challenge. Key strategies include:
-
Substrate Control: Utilizing chiral substrates with existing stereocenters can direct the stereochemical outcome of the reaction.
-
Reagent Control: Employing chiral catalysts or reagents can induce high levels of enantioselectivity and diastereoselectivity. For instance, chiral oxazaborolidine reagents are effective for the asymmetric reduction of keto alcohols.[1]
-
Protecting Groups: The strategic use of protecting groups can influence the conformation of the substrate or intermediates, thereby directing the stereochemical course of a reaction.
Q3: My reaction is giving low yields. What are the first things I should check?
Low yields can stem from a multitude of factors. A systematic approach to troubleshooting is essential:
-
Reagent Purity: Ensure all starting materials, solvents, and catalysts are pure and dry, as impurities can poison catalysts or lead to side reactions.
-
Reaction Setup: Verify that the reaction is being conducted under the appropriate atmosphere (e.g., inert gas for air-sensitive reagents) and at the correct temperature.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts.[1]
-
Stoichiometry: Double-check the stoichiometry of your reagents. An incorrect ratio of reactants or catalyst can significantly impact the yield.
Q4: I'm observing a mixture of diastereomers. How can I improve the diastereoselectivity?
Poor diastereoselectivity is a common issue, particularly in the reduction of β-hydroxy ketones. To improve it:
-
Choice of Reducing Agent: The choice of reducing agent is crucial. Chelating reducing agents like those based on boron or zinc can favor the formation of syn-1,3-diols, while non-chelating agents often favor the anti-isomer.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your 1,3-diol synthesis experiments.
Guide 1: Aldol Reaction and Subsequent Reduction
The aldol reaction to form a β-hydroxy ketone followed by its reduction is a frequently used pathway to 1,3-diols.
Problem 1: Low Yield of the Aldol Adduct
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Enolate Formation | The base may not be strong enough to deprotonate the ketone or aldehyde effectively, or the temperature may be too high, leading to side reactions. | Use a stronger base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C). Ensure the base is freshly prepared or titrated. |
| Retro-Aldol Reaction | The aldol addition is a reversible reaction. The equilibrium may favor the starting materials under your reaction conditions. | Once the aldol adduct is formed, consider trapping it in situ with a protecting group before workup. Running the reaction at a lower temperature can also disfavor the retro-aldol pathway. |
| Self-Condensation of the Aldehyde | If using a ketone and an aldehyde, the aldehyde can self-condense, reducing the yield of the desired cross-aldol product. | Use a pre-formed enolate of the ketone and add the aldehyde slowly to the reaction mixture at low temperature. |
Problem 2: Poor Diastereoselectivity in the Reduction of the β-Hydroxy Ketone
| Potential Cause | Explanation | Suggested Solution |
| Inappropriate Reducing Agent | The choice of reducing agent dictates the stereochemical outcome. Non-chelating hydrides (e.g., NaBH₄) often favor anti-diols via a Felkin-Anh model, while chelating agents (e.g., Zn(BH₄)₂) favor syn-diols through a chelation-controlled transition state. | For syn-diols, use a chelating reducing agent. For anti-diols, a non-chelating reducing agent is preferred. Consider using bulky reducing agents to enhance facial selectivity. |
| Reaction Temperature Too High | Higher temperatures can lead to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant. | Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C). |
| Solvent Effects | The solvent can influence the extent of chelation and the conformation of the substrate. | Experiment with different solvents. Aprotic, non-coordinating solvents may favor non-chelation pathways, while coordinating solvents can promote chelation. |
Guide 2: C-H Functionalization for 1,3-Diol Synthesis
Directing the oxidation of a C-H bond to form a 1,3-diol is an elegant strategy but comes with its own set of challenges.
Problem: Lack of Regioselectivity
| Potential Cause | Explanation | Suggested Solution |
| Multiple Reactive C-H Bonds | The substrate may possess several C-H bonds that are susceptible to oxidation, leading to a mixture of products. | Utilize a directing group to guide the oxidant to the desired C-H bond. For example, a carbamate directing group can facilitate a Hofmann-Löffler-Freytag type reaction to achieve regioselective C-H amination followed by hydrolysis to the 1,3-diol.[3] |
| Overoxidation | The newly formed alcohol can be further oxidized to a ketone or carboxylic acid. | Use a stoichiometric amount of the oxidant or choose a milder oxidizing agent. Monitor the reaction carefully and stop it once the desired product is formed. |
Guide 3: Oxa-Michael Addition for 1,3-Diol Synthesis
The intramolecular conjugate addition of an alcohol to an α,β-unsaturated system is a powerful method for forming cyclic ethers that can be precursors to 1,3-diols.
Problem: Inefficient Cyclization
| Potential Cause | Explanation | Suggested Solution |
| Unfavorable Ring Size | The formation of certain ring sizes (e.g., medium rings) can be entropically and enthalpically disfavored. | This method is most effective for the formation of 5- and 6-membered rings. For other ring sizes, consider alternative synthetic strategies. |
| Incorrect Base or Catalyst | The choice of base or catalyst is critical for promoting the conjugate addition.[2] | For base-catalyzed reactions, screen different bases (e.g., t-BuOK, LiHMDS) and solvents.[2] For organocatalyzed reactions, the choice of the chiral catalyst is paramount for both yield and enantioselectivity.[2] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a β-Hydroxy Ketone to a syn-1,3-Diol
This protocol describes a general procedure for the chelation-controlled reduction of a β-hydroxy ketone to the corresponding syn-1,3-diol using zinc borohydride.
Materials:
-
β-hydroxy ketone
-
Anhydrous diethyl ether or THF
-
Zinc borohydride (Zn(BH₄)₂) solution in diethyl ether
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of Zn(BH₄)₂ (1.5 equiv) in diethyl ether to the cooled solution with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-1,3-diol.
Protocol 2: Protection of a 1,3-Diol as a Benzylidene Acetal
Protecting the 1,3-diol as a cyclic acetal is often necessary for subsequent synthetic transformations. The benzylidene acetal is a common choice.
Materials:
-
1,3-diol
-
Benzaldehyde dimethyl acetal or benzaldehyde
-
Anhydrous N,N-dimethylformamide (DMF) or toluene
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH) or camphor-10-sulfonic acid (CSA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 1,3-diol (1.0 equiv) and benzaldehyde dimethyl acetal (1.2 equiv) in anhydrous DMF or toluene.
-
Add a catalytic amount of p-TsOH or CSA (0.05 equiv).
-
Heat the reaction mixture to 80-110 °C. If using toluene, a Dean-Stark apparatus can be used to remove the methanol or water byproduct.[4]
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the benzylidene acetal.
Visualizing Reaction Optimization
Decision-Making Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low reaction yields.
Stereochemical Control in β-Hydroxy Ketone Reduction
Caption: The influence of reducing agent choice on the stereochemical outcome.
References
-
Karaduman, A. B., & Aslan, D. C. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Reisman, S. E., & Ready, J. M. (2008). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Diol Synthesis by Addition and Hydration. [Link]
-
Gamba-Sánchez, D., & Prunet, J. (2019). Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. [Link]
-
National Institutes of Health. (n.d.). Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PubMed Central. [Link]
Sources
Technical Support Center: Purification of 1,3-Diphenylpropane-1,3-diol Isomers
Welcome to the technical support guide for navigating the purification challenges of 1,3-diphenylpropane-1,3-diol stereoisomers. This resource is designed for researchers, chemists, and drug development professionals who encounter difficulties in separating the diastereomeric meso and dl-(racemic) forms of this compound. Here, we provide in-depth, experience-driven troubleshooting advice, validated protocols, and answers to frequently asked questions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of 1,3-diphenylpropane-1,3-diol, and why are they so difficult to separate?
Answer: 1,3-Diphenylpropane-1,3-diol possesses two chiral centers, which gives rise to three stereoisomers: the meso compound and a pair of enantiomers (dl or racemic pair).
-
meso isomer ((1R,3S)-1,3-diphenylpropane-1,3-diol): This molecule has a plane of symmetry and is achiral. It is often referred to as the syn isomer.
-
dl-(racemic) pair ((1R,3R)- and (1S,3S)-1,3-diphenylpropane-1,3-diol): These are a pair of non-superimposable mirror images (enantiomers). They are often referred to as the anti isomers.
The primary challenge in purification is separating the meso diastereomer from the dl-pair. The difficulty arises from their similar physical properties, such as polarity and solubility. The key to their separation lies in a subtle difference in their three-dimensional structures. The syn (meso) isomer can form a stable intramolecular hydrogen bond between its two hydroxyl groups, which makes it slightly less polar than the anti (dl) isomers. This subtle difference is what we exploit in both chromatography and crystallization.
Q2: How can I quickly assess the isomeric ratio of my crude product?
Answer: Proton NMR (¹H NMR) is the most effective method for determining the isomeric ratio. The methine protons (the hydrogens attached to the carbons bearing the hydroxyl groups) of the meso and dl isomers have distinct chemical shifts and coupling constants. In deuterated chloroform (CDCl₃), you can typically observe:
-
dl-isomers (anti): The methine protons appear as a triplet around 4.8-5.0 ppm.
-
meso-isomer (syn): The methine protons appear as a doublet of doublets around 5.1-5.2 ppm.
By integrating these respective signals, you can accurately calculate the diastereomeric ratio in your crude material before proceeding with purification.
Q3: I'm seeing a single spot on my TLC plate. Does this mean my product is pure?
Answer: Not necessarily. Co-elution of diastereomers on a TLC plate is a very common issue. A single spot often indicates that the chosen solvent system is not providing sufficient resolution. To improve your TLC analysis, you should:
-
Test a range of solvent systems: Vary the ratio of a non-polar solvent (like hexane or dichloromethane) to a polar solvent (like ethyl acetate or acetone).
-
Use a longer TLC plate: This increases the separation distance.
-
Perform multiple developments: Run the TLC, dry the plate, and then run it again in the same solvent system. This can sometimes improve the separation between closely eluting spots.
A reliable TLC system should show two distinct spots for the meso and dl isomers.
Part 2: Troubleshooting Purification by Column Chromatography
Column chromatography is the most common method for separating these diastereomers. Success depends heavily on optimizing the stationary and mobile phases.
Problem: My column provides poor to no separation of the diastereomers.
This is the most frequent issue. The isomers exit the column as a single, broad peak.
Root Cause Analysis & Solutions:
The polarity difference between the meso and dl isomers is small. Your chromatographic conditions are not sufficient to resolve them.
-
Solution 1: Optimize the Eluent System. The goal is to find a solvent mixture that maximizes the difference in affinity of the isomers for the silica gel. A common starting point is a mixture of hexane and ethyl acetate.
-
If the Rf values are too high (e.g., > 0.4): Decrease the polarity by increasing the proportion of hexane.
-
If the Rf values are too low (e.g., < 0.1): Increase the polarity by increasing the proportion of ethyl acetate.
-
Systematic Approach: Prepare several TLC plates and run them in parallel with solvent systems of slightly different polarities (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The optimal system will show the largest separation (ΔRf) between the two spots.
-
-
Solution 2: Decrease the Elution Speed. A slower flow rate increases the number of equilibrium events between the stationary and mobile phases, which can significantly improve resolution.
-
Action: Use a narrower column or reduce the pressure applied to the column.
-
-
Solution 3: Ensure Proper Column Packing and Loading. An improperly packed column with channels or cracks will lead to poor separation.
-
Action: Pack the column using a slurry method. Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent, adsorb it onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column. This "dry loading" technique often results in sharper bands and better separation.
-
Experimental Protocol: Optimized Flash Column Chromatography
-
TLC Optimization: Identify the best solvent system. A 7:3 to 8:2 mixture of Hexane:Ethyl Acetate is often a good starting point. Aim for Rf values of ~0.25 and ~0.35 for the two isomers.
-
Column Preparation:
-
Select a column with a high length-to-diameter ratio (e.g., 40:1).
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 1,3-diphenylpropane-1,3-diol in a minimum volume of dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of your crude product).
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with the optimized solvent system.
-
Maintain a slow and steady flow rate.
-
Collect small fractions and analyze each by TLC to identify which fractions contain the pure isomers.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and effective for separating compounds with moderate polarity differences. |
| Mobile Phase | Hexane:Ethyl Acetate (start at 8:2) | Provides good selectivity for the diol isomers. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution at the start of the separation. |
| Flow Rate | Slow (e.g., 1-2 mL/min) | Maximizes the interaction time with the stationary phase, enhancing separation. |
Visualization of the Chromatography Workflow
Caption: Workflow for chromatographic separation of diol isomers.
Part 3: Troubleshooting Purification by Crystallization
For larger quantities, fractional crystallization can be a more efficient purification method. This technique exploits the subtle differences in the solubility of the diastereomers in a specific solvent.
Problem: My product "oils out" or the isomers co-crystallize.
This is a common outcome when the solvent is not ideal or the cooling process is too rapid.
Root Cause Analysis & Solutions:
-
Oiling Out: The compound has low solubility in the chosen solvent, and upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.
-
Co-crystallization: The solubilities of the meso and dl isomers are too similar in the chosen solvent, leading to the formation of mixed crystals.
-
Solution 1: Systematic Solvent Screening. The key is to find a solvent in which one diastereomer is significantly less soluble than the other, especially at lower temperatures.
-
Good candidates: Toluene, ethyl acetate/hexane mixtures, or dichloromethane/hexane mixtures.
-
Procedure:
-
In small vials, dissolve a small amount of the crude mixture in different hot solvents until fully dissolved.
-
Allow the vials to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent yields a crystalline solid.
-
Analyze the resulting solid and the remaining mother liquor by ¹H NMR to see if there has been an enrichment of one isomer.
-
-
-
Solution 2: Control the Cooling Rate. Rapid cooling encourages precipitation and oiling out. Slow, controlled cooling is essential for the formation of pure crystals.
-
Action: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you transfer it to a refrigerator or ice bath.
-
-
Solution 3: Use Seeding. If you have a small crystal of the desired pure isomer, you can add it to the supersaturated solution to induce crystallization of that specific isomer.
Experimental Protocol: Fractional Crystallization
-
Solvent Selection: Based on screening, select a solvent. Toluene is often effective, as the dl-pair is typically less soluble than the meso form in it.
-
Dissolution: Place the crude isomeric mixture in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is just fully dissolved.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. This may take several hours.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Analysis: Analyze the crystals and the mother liquor by ¹H NMR to determine the isomeric ratio. The mother liquor will be enriched in the more soluble isomer.
-
Recrystallization: If necessary, repeat the process on the crystalline material to further enhance its purity.
Decision Tree for Purification Strategy
Caption: Choosing between chromatography and crystallization.
References
-
Stereoselective reduction of 1,3-diphenyl-1,3-propanedione and related compounds , Journal of the American Chemical Society, [Link]
Technical Support Center: Diastereoselective Reduction of β-Hydroxy Ketones
<New_Generation>
Welcome to the technical support center for the diastereoselective reduction of β-hydroxy ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high diastereoselectivity in your reactions, whether you are aiming for syn or anti 1,3-diols.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles to help you diagnose and resolve problems.
Issue 1: Low Diastereoselectivity (Poor d.r.)
Question: My reduction is yielding a nearly 1:1 mixture of syn and anti diols. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?
Answer: Low diastereoselectivity is a common problem that can often be traced back to the reaction conditions and the nature of the substrate. The stereochemical outcome of the reduction is dictated by the transition state, which can be influenced by several factors.
Probable Causes & Solutions:
-
Ineffective Chelation or Directing Group Interaction: For chelation-controlled reductions aiming for syn-diols (e.g., Narasaka-Prasad reduction), the Lewis acid must effectively coordinate to both the hydroxyl and carbonyl oxygens.[1][2] For substrate-directed reductions aiming for anti-diols (e.g., Evans-Saksena reduction), the directing group must effectively steer the hydride delivery.
-
Solution:
-
Verify Reagent Quality: Ensure your Lewis acid (e.g., Bu2BOMe) or trialkylborane/acid combination is fresh and anhydrous. Moisture can hydrolyze these reagents, rendering them ineffective.
-
Optimize Solvent: The choice of solvent is critical. For chelation control, coordinating solvents can compete with the substrate for the Lewis acid. Consider switching to a less coordinating solvent. For intramolecular hydride delivery, the solvent must facilitate the desired conformation.
-
Check for Interfering Functional Groups: Other Lewis basic groups on your substrate could be competing for the chelating agent. If possible, protect these groups.[3][4]
-
-
-
Incorrect Reducing Agent: The choice of hydride source is paramount. Some reducing agents are too reactive and will reduce the ketone before the chelate or directed complex can form, leading to a non-selective background reaction.[1]
-
Solution:
-
For syn-Diols (Chelation-Control): Use a mild hydride source like sodium borohydride (NaBH4).[5] The Narasaka-Prasad protocol uses a bidentate Lewis acid to form a six-membered ring intermediate, which then directs the external hydride attack.[1]
-
For anti-Diols (Intramolecular Delivery): The Evans-Saksena reduction utilizes an intramolecular hydride delivery from a borane complex.[6][7] Ensure you are using the correct reagents, typically a trialkylborane followed by an acid to generate the reactive intermediate.
-
-
-
Temperature Control: These reactions are often kinetically controlled. Running the reaction at too high a temperature can provide enough energy to overcome the activation barrier for the undesired diastereomer's transition state, leading to a loss of selectivity.
-
Solution: Perform the reaction at the recommended low temperature (e.g., -78 °C) and allow for slow warming. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at higher temperatures.
-
Issue 2: Incomplete Reaction or No Reaction
Question: My starting material is not being consumed, or the reaction is very sluggish. What should I check?
Answer: A stalled reaction can be frustrating, but it usually points to a problem with one of the key components of the reaction setup.
Probable Causes & Solutions:
-
Inactive Reducing Agent: Hydride reagents, especially borohydrides, can degrade over time, particularly if not stored under anhydrous conditions.
-
Solution: Use a fresh bottle of the reducing agent or titrate a solution to determine its active hydride concentration.
-
-
Poor Quality or Stoichiometry of Lewis Acid/Directing Agent: The chelating or directing agent is crucial for activating the ketone towards reduction.[1]
-
Solution: Ensure the Lewis acid or borane reagent is of high quality and used in the correct stoichiometric amount. For chelation-controlled reactions, a slight excess of the Lewis acid may be beneficial.
-
-
Steric Hindrance: A highly hindered ketone or bulky substituents near the reaction center can slow down or even prevent the reaction.
-
Solution:
-
Consider using a less sterically demanding reducing agent.
-
If aiming for an anti-diol, ensure the substituents do not prevent the necessary conformation for intramolecular hydride delivery.
-
Protecting groups on the β-hydroxyl group can also influence reactivity. A bulky protecting group might hinder the approach of the reducing agent or the formation of a chelate.[8]
-
-
Issue 3: Unexpected Side Products
Question: I am observing unexpected side products in my reaction mixture. What could be forming?
Answer: The formation of side products can be due to the reactivity of other functional groups in the molecule or competing reaction pathways.
Probable Causes & Solutions:
-
Reduction of Other Functional Groups: If your substrate contains other reducible functional groups (e.g., esters, amides, nitriles), a strong reducing agent like lithium aluminum hydride (LiAlH4) might reduce them.[9]
-
Solution: Choose a milder reducing agent like NaBH4, which is generally chemoselective for ketones and aldehydes.[5] If a stronger reductant is necessary, protect the other sensitive functional groups.
-
-
Epimerization: If there is an acidic or basic proton alpha to the ketone, enolization followed by protonation can lead to epimerization and a mixture of diastereomers in the starting material, which will then be reduced to a mixture of products.
-
Solution: Use non-basic conditions if possible. If a base is required, use a non-nucleophilic base at low temperatures.
-
-
Protecting Group Cleavage: Some protecting groups are sensitive to the reaction conditions. For example, silyl ethers can be cleaved by fluoride ions, which may be present as an impurity in some borohydride reagents.
-
Solution: Choose a protecting group that is stable to the reaction conditions. For example, benzyl ethers are generally stable to hydride reagents.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between a chelation-controlled and a non-chelation-controlled reduction?
A1: The choice depends on the desired diastereomer.
-
To obtain the syn-1,3-diol , you should use a chelation-controlled method. The Narasaka-Prasad reduction is a classic example, where a Lewis acid like Bu2BOMe forms a cyclic intermediate that directs an external hydride to attack from the less hindered face.[1][2][10]
-
To obtain the anti-1,3-diol , a non-chelation-controlled or substrate-directed method is typically employed. The Evans-Saksena reduction involves an intramolecular hydride delivery from a borane complex, where the stereochemistry is controlled by the conformation of the transient six-membered ring.[6][7][11]
Q2: What is the role of the β-hydroxy group in these reductions?
A2: The β-hydroxy group is a directing group . In chelation-controlled reductions, its oxygen atom coordinates to a Lewis acid, along with the carbonyl oxygen, to form a rigid cyclic intermediate.[1][12] This locks the conformation of the molecule and directs the approach of the nucleophilic hydride. In substrate-directed intramolecular reductions, it serves as an anchor point for the hydride-donating species.[6]
Q3: Can I use a protecting group on the β-hydroxy group?
A3: Yes, but the choice of protecting group will significantly impact the stereochemical outcome.
-
For syn-diols (chelation control): A free hydroxyl group is generally required for chelation.
-
For anti-diols: Protecting the hydroxyl group is often necessary. The nature of the protecting group can influence the diastereoselectivity.[8] For instance, some alkoxy groups can still participate in directing the reduction, while bulky groups like TBS (tert-butyldimethylsilyl) may not.[8]
Q4: Are there enzymatic methods for the diastereoselective reduction of β-hydroxy ketones?
A4: Yes, biocatalysis offers a powerful alternative. Alcohol dehydrogenases can exhibit high stereoselectivity in the reduction of ketones.[13] These methods often proceed with excellent enantiomeric and diastereomeric control under mild, environmentally friendly conditions.
Key Mechanistic Pathways
The stereochemical outcome of these reductions is determined by the transition state geometry. Below are simplified representations of the key mechanistic models.
Chelation-Controlled Reduction (syn-Diol)
This pathway involves the formation of a six-membered chelate between a bidentate Lewis acid and the β-hydroxy ketone. This rigidifies the substrate, and the hydride attacks the carbonyl from the less sterically hindered face.
Caption: Chelation-controlled reduction pathway.
Substrate-Directed Intramolecular Reduction (anti-Diol)
In this mechanism, the reducing agent first reacts with the hydroxyl group and then delivers a hydride intramolecularly to the carbonyl. The stereochemistry is governed by the chair-like transition state that minimizes steric interactions.
Caption: Substrate-directed intramolecular reduction pathway.
Comparative Summary of Conditions
| Diastereomer | Method | Key Reagents | Typical Temperature | Mechanistic Control |
| syn-1,3-Diol | Narasaka-Prasad | Bu2BOMe, NaBH4 | -78 °C to 0 °C | Chelation |
| anti-1,3-Diol | Evans-Saksena | R3B, AcOH (or other acid), NaBH4 | -78 °C to rt | Substrate-Directed |
| anti-1,3-Diol | Samarium Diiodide | SmI2, H2O, Et3N | rt | Electron Transfer |
Detailed Experimental Protocol: Narasaka-Prasad Reduction for syn-1,3-Diols
This protocol is a representative example for achieving a syn-selective reduction.
Materials:
-
β-Hydroxy ketone
-
Diethylboron methyl ether (Bu2BOMe), 1.0 M in hexanes
-
Sodium borohydride (NaBH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of the β-hydroxy ketone (1.0 equiv) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Chelation: Cool the solution to -78 °C (dry ice/acetone bath). Add the solution of Bu2BOMe (1.1 equiv) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes, then warm to -20 °C and stir for an additional 1 hour.
-
Reduction: Cool the reaction mixture back down to -78 °C. Add NaBH4 (1.5 equiv) in one portion. Stir vigorously at -78 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired syn-1,3-diol.
-
Characterization: Characterize the product by NMR spectroscopy to determine the diastereomeric ratio.
References
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. synarchive.com [synarchive.com]
- 5. youtube.com [youtube.com]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Substrate-controlled regioselective dibenzylation of enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 25. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 26. Reactions of alternate substrates demonstrate stereoelectronic control of reactivity in dialkylglycine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
stability issues of 1,3-diphenylpropane-1,3-diol under acidic conditions
Welcome to the technical support center for 1,3-diphenylpropane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound, particularly under acidic conditions. Here, we will address common stability issues, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity of your experiments.
Section 1: Troubleshooting Common Issues
This section addresses the most frequently encountered problems when using 1,3-diphenylpropane-1,3-diol in the presence of an acid catalyst.
Question 1: I'm observing unexpected byproducts and low yield in my acid-catalyzed reaction. What is happening to my 1,3-diphenylpropane-1,3-diol?
Answer:
The presence of acid, especially at elevated temperatures, can catalyze the degradation of 1,3-diphenylpropane-1,3-diol. The primary degradation pathway is an acid-catalyzed dehydration, which proceeds through a carbocation intermediate.[1][2] Due to the benzylic nature of the hydroxyl groups, the formation of a carbocation at either the C1 or C3 position is particularly favorable. Once formed, this carbocation can undergo several competing reactions, leading to a mixture of products and a reduction in the yield of your desired product.
Likely Degradation Pathways:
-
Elimination (Dehydration): The carbocation can lose a proton from an adjacent carbon to form an unsaturated alcohol or a conjugated diene.
-
Rearrangement: While less common for 1,3-diols compared to 1,2-diols (in the classic Pinacol rearrangement), rearrangements can still occur, especially if a more stable carbocation can be formed.[3][4]
-
Cleavage: In some cases, di-tertiary 1,3-diols have been observed to cleave into ketones and olefins under strong acidic conditions, although this is less likely with the secondary benzylic alcohols of your starting material.[5]
Question 2: My TLC/LC-MS analysis shows multiple new spots/peaks that I can't identify. What are the likely structures of the degradation products?
Answer:
Based on the mechanism of acid-catalyzed dehydration, the main degradation products are likely to be various isomers of diphenyl-substituted allyl alcohols and diphenyl-substituted butadienes. The exact product distribution will depend on the specific reaction conditions (acid strength, temperature, solvent).
| Potential Product | Formation Pathway | Key Identifying Features |
| 1,3-Diphenylprop-2-en-1-ol | E1 elimination after protonation of one hydroxyl group | Loss of one water molecule (M-18), presence of a double bond in NMR, UV activity due to conjugation. |
| 1,3-Diphenylbuta-1,3-diene | Double dehydration event | Loss of two water molecules (M-36), extended conjugation leading to a strong UV chromophore. |
| Phenyl ketones/aldehydes | Oxidative cleavage or rearrangement byproducts | Carbonyl stretch in IR spectrum, characteristic fragmentation in mass spectrometry. |
Section 2: Understanding the Chemistry: The "Why" Behind the Instability
A deeper understanding of the underlying reaction mechanisms is crucial for effective troubleshooting.
Mechanism of Acid-Catalyzed Dehydration
The degradation of 1,3-diphenylpropane-1,3-diol in acid follows a well-established E1 elimination mechanism for secondary alcohols.[1][2]
-
Protonation: The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water).[1]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary benzylic carbocation. This is the rate-determining step.[1] This carbocation is resonance-stabilized by the adjacent phenyl group, which is why this process occurs readily.
-
Deprotonation: A base (which could be water, the conjugate base of the acid, or another alcohol molecule) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.
Caption: E1 mechanism for the dehydration of 1,3-diphenylpropane-1,3-diol.
Section 3: Preventative Strategies & Protocols
To mitigate the degradation of 1,3-diphenylpropane-1,3-diol, several preventative measures can be taken.
Question 3: How can I prevent the degradation of my diol during an acid-catalyzed reaction?
Answer:
The key is to either minimize the conditions that promote degradation or to temporarily modify the diol to be resistant to acid.
-
Choice of Acid: Use the mildest possible acid catalyst that can still effectively promote your desired reaction. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may be gentler than strong Brønsted acids (e.g., H₂SO₄, p-TsOH).
-
Temperature Control: Perform the reaction at the lowest possible temperature. The dehydration side reaction has a higher activation energy and will be significantly slowed down at lower temperatures.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.
-
Use of Protecting Groups: If the diol is not a direct participant in the reaction, the most robust solution is to protect it as a cyclic acetal.[6] This is a common strategy for protecting 1,2- and 1,3-diols.[6][7][8] The acetal is stable to many reaction conditions but can be easily removed with aqueous acid once the desired transformation is complete.[7]
| Protective Group | Reagents for Protection | Conditions for Deprotection | Notes |
| Acetone Acetal (Acetonide) | Acetone, cat. acid (e.g., p-TsOH) | Mild aqueous acid (e.g., 1M HCl, AcOH/H₂O) | Forms a stable 6-membered ring with the 1,3-diol. |
| Benzaldehyde Acetal | Benzaldehyde, cat. acid (e.g., p-TsOH), Dean-Stark trap | Mild aqueous acid, catalytic hydrogenation | Offers different deprotection options. |
Protocol: Protection of 1,3-Diphenylpropane-1,3-diol as an Acetonide
This protocol provides a standard method for protecting the diol functionality.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1,3-diphenylpropane-1,3-diol (1.0 eq).
-
Reagents: Add acetone (as solvent, ~0.1 M concentration) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is no longer visible.
-
Workup: Quench the reaction by adding a small amount of solid sodium bicarbonate and stir for 10 minutes.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude acetonide can then be purified by flash chromatography on silica gel.
Caption: Experimental workflow for the protection of the diol.
Section 4: Frequently Asked Questions (FAQs)
Q1: What analytical methods are best for monitoring the stability of 1,3-diphenylpropane-1,3-diol?
A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the disappearance of the starting material and the appearance of conjugated byproducts.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is also very effective for separating and identifying volatile degradation products.[10][11] For structural confirmation of isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[12]
Q2: Are there any specific storage recommendations for 1,3-diphenylpropane-1,3-diol to ensure its long-term stability?
A: Store 1,3-diphenylpropane-1,3-diol in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. Avoid storing it in acidic environments or with acidic residues.
Q3: Could a Pinacol-type rearrangement occur with this 1,3-diol?
A: The classic Pinacol rearrangement specifically involves 1,2-diols (vicinal diols).[3][4][13][14] The mechanism requires the formation of a carbocation adjacent to a carbon bearing a hydroxyl group, which then participates in the rearrangement. With a 1,3-diol, this specific concerted mechanism is not possible. However, acid catalysis can still lead to carbocation formation, which could potentially initiate other types of rearrangements or fragmentation pathways, as discussed in Section 1.[5]
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 1,3-Propanediol. Retrieved from [Link]
-
Chegg. (2021, July 30). Solved 4. (a) Diols, such as 1,3-propane diol, can form. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]
-
National Institutes of Health. (2018, July 16). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]
-
Journal of the American Chemical Society. (1951). Acid-catalyzed and Thermal Cleavage Reactions of Di-tertiary-1,3-diols. Retrieved from [Link]
-
PubMed. (2018, February 1). Monitoring steady production of 1,3-propanediol during bioprospecting of glycerol-assimilating soil microbiome using dye-based pH-stat method. Retrieved from [Link]
-
ACS Publications. (2001, October 1). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinacol Rearrangement. Retrieved from [Link]
-
YouTube. (2020, May 23). Protection of 1, 2- & 1, 3-Diols. Retrieved from [Link]
-
YouTube. (2020, December 17). Pinacol - Pinacolone Rearrangement | Mechanism |. Retrieved from [Link]
-
JoVE. (n.d.). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
-
MDPI. (2023, June 10). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, November 6). Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. Retrieved from [Link]
-
YouTube. (2023, April 16). Pinacol Rearrangement Reaction of Diols into Ketones. Retrieved from [Link]
-
OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
NTNU Open. (2024). Analytical tools for monitoring glycol degradation. Retrieved from [Link]
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- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1,3-Diphenylpropane-1,3-diol
Welcome to the technical support center for the synthesis of 1,3-diphenylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable compound. My aim is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic routes for higher purity and yield.
Introduction to Synthetic Strategies
1,3-Diphenylpropane-1,3-diol is a versatile building block in organic synthesis. Its preparation can be approached through several synthetic routes, each with its own set of advantages and potential pitfalls. The most common methods involve the reduction of a dicarbonyl precursor or the construction of the carbon skeleton followed by reduction. This guide will focus on troubleshooting two primary and widely used synthetic pathways:
-
Claisen-Schmidt Condensation followed by Reduction: This two-step process involves the base-catalyzed condensation of benzaldehyde and acetophenone to form 1,3-diphenylpropenone (chalcone), which is subsequently reduced to the desired diol.
-
Meerwein-Ponndorf-Verley (MPV) Reduction of 1,3-Diphenyl-1,3-propanedione: A direct reduction of the corresponding β-diketone using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.
A third potential route, the Grignard Synthesis , will also be discussed to a lesser extent due to its more complex nature for achieving the target 1,3-diol structure and the associated challenges with side reactions.
Troubleshooting Guide: Claisen-Schmidt Condensation and Subsequent Reduction
This pathway is a popular choice due to the ready availability of the starting materials. However, each step presents opportunities for impurity formation.
Diagram: Synthetic Pathway and Potential Impurities
Technical Support Center: Overcoming Low Yields in the Preparation of 1,3-Diphenylpropane-1,3-diol
Welcome to the technical support center for the synthesis of 1,3-diphenylpropane-1,3-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the preparation of this valuable diol intermediate. The most common synthetic route involves the reduction of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), a process that, while straightforward in principle, is often plagued by issues of incomplete reaction, side-product formation, and difficult purification.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you diagnose and resolve common synthetic hurdles.
Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific experimental observations with a question-and-answer format, providing causal explanations and actionable protocols to enhance your reaction outcomes.
Q1: My reaction is incomplete. TLC analysis shows significant starting material (dibenzoylmethane) and a major byproduct alongside the desired diol. What is happening and how can I fix it?
A1: Diagnosis and Causality
This is the most common issue encountered and typically points to two primary causes: insufficient reducing agent stoichiometry or suboptimal reaction conditions leading to the formation of the mono-reduced intermediate, 3-hydroxy-1,3-diphenylpropan-1-one.
-
The Chemistry: The reduction of the 1,3-dione to the 1,3-diol is a two-step process. The first ketone is reduced to a β-hydroxyketone intermediate, which is then reduced to the final diol. If the reaction stalls, it's often because the second reduction is significantly slower or the reducing agent has been consumed. Sodium borohydride (NaBH₄), a mild and selective reducing agent, is commonly used.[1][2][3] Each mole of NaBH₄ can theoretically deliver four hydride equivalents, but in practice, stoichiometry is key.[4]
-
Causality:
-
Insufficient Hydride Equivalents: The theoretical molar ratio of NaBH₄ to dione is 0.5:1 (2 hydride equivalents needed). However, premature quenching of the borohydride by protic solvents (like methanol or ethanol) or impurities often necessitates using a larger excess.
-
Low Temperature: While lower temperatures can improve diastereoselectivity, they also decrease the reaction rate. The reduction of the second carbonyl (in the β-hydroxyketone intermediate) may be too slow at 0°C or below, causing the reaction to appear stalled.
-
Substrate Purity: Impurities in the starting dibenzoylmethane can react with the borohydride, reducing its effective concentration.
-
Solution Workflow:
-
Optimize Stoichiometry: Increase the molar equivalents of NaBH₄. A good starting point for optimization is to test a range of equivalents.
-
Control Temperature: Initiate the reaction at a low temperature (e.g., 0°C) to control the initial exothermic reaction, then allow it to warm to room temperature to drive the second reduction to completion.
-
Ensure Reagent Quality: Use freshly purchased NaBH₄ and ensure your dibenzoylmethane is pure and dry.
Troubleshooting Flowchart: Incomplete Reduction
Caption: Troubleshooting workflow for incomplete reduction.
Q2: I've achieved full conversion, but my yield is still low after purification. How can I improve my product recovery?
A2: Diagnosis and Causality
Low isolated yields post-conversion often stem from challenges during the aqueous workup and purification stages. The 1,3-diol product has higher polarity and some water solubility compared to the starting material, which can lead to losses.
-
Workup Losses: During the quench and extraction, an emulsion can form, or a portion of the diol can remain in the aqueous layer, especially if a large volume of water is used.
-
Purification Difficulty: The product consists of a mixture of diastereomers (syn and anti), which may have slightly different polarities. Furthermore, separating the diol from the mono-reduction byproduct (β-hydroxyketone) via column chromatography can be challenging due to similar Rf values. Recrystallization can also be inefficient if the diastereomeric ratio is unfavorable or if impurities prevent crystal lattice formation.
Solution Workflow:
-
Optimize Workup:
-
Quench: After the reaction is complete, cool the mixture in an ice bath and slowly add dilute acid (e.g., 1M HCl) to neutralize excess borohydride and hydrolyze borate esters. Be cautious as hydrogen gas is evolved.[5]
-
Extraction: Use a suitable organic solvent like ethyl acetate. To maximize recovery, perform multiple extractions (e.g., 3x with smaller volumes) rather than one large extraction. If the product has significant water solubility, saturating the aqueous layer with NaCl (brine) will decrease the diol's solubility in water and drive it into the organic layer.
-
-
Improve Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying the diol. A solvent system of toluene, or a mixed system like ethyl acetate/hexanes, can be effective. The syn and anti diastereomers may have different solubilities, sometimes allowing for selective crystallization.
-
Column Chromatography: If chromatography is necessary, use a shallow solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and slowly increasing to 30-40%). Using a high-resolution silica gel can improve separation.
-
Q3: My product is a mixture of diastereomers (syn and anti). How can I control the stereoselectivity of the reduction?
A3: Diagnosis and Causality
The reduction of 1,3-diketones with simple hydrides like NaBH₄ often results in poor diastereoselectivity, yielding nearly a 1:1 mixture of syn and anti diols.[6][7] This is because the hydride can attack the carbonyl from either face with similar facility. Achieving high selectivity requires controlling the conformation of the substrate or intermediate.
-
The Mechanism of Selectivity: Diastereoselective reductions often rely on chelation control. By using a Lewis acid, the 1,3-dione or the intermediate β-hydroxyketone can be locked into a rigid six-membered ring-like transition state. The hydride then attacks from the less sterically hindered face, leading to a single major diastereomer.[8]
Advanced Protocol for syn-Selective Reduction:
A highly effective method for producing syn-1,3-diols involves a chelation-controlled reduction using a borane source in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[9]
Experimental Protocol: TiCl₄-Mediated syn-Selective Reduction [9]
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-diphenylpropane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ (1.0 eq) dropwise. The solution will likely turn a deep color. Stir for 15-20 minutes at -78°C.
-
Reducing Agent: Add BH₃-Pyridine complex (1.0 - 1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench: Slowly quench the reaction at -78°C by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the layers separate. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the syn-1,3-diphenylpropane-1,3-diol with high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?
A: Yes, but with significant precautions. LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄.[5] It will readily reduce the dione to the diol. However, it reacts violently with protic solvents like water and alcohols, so the reaction must be carried out in anhydrous ethereal solvents (e.g., THF, diethyl ether). The workup is also more hazardous. While it can be effective for stubborn reductions, the operational complexity and safety risks make NaBH₄ the preferred reagent for this transformation unless higher reactivity is explicitly required.
Q: My starting material, dibenzoylmethane, is a solid. Does its tautomeric form matter for the reaction?
A: Dibenzoylmethane exists as an equilibrium between the diketo and enol tautomers, with the enol form being quite stable due to conjugation and intramolecular hydrogen bonding.[10] For the reduction, this is generally not a concern. The hydride reduction occurs on the carbonyl carbon of the diketo form. Since the tautomers are in rapid equilibrium in solution, Le Châtelier's principle dictates that as the diketo form is consumed by the reducing agent, the enol will convert to the diketo form until the reaction is complete.
Q: What is the impact of solvent choice on the reaction?
A: The solvent plays a critical role. For NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used because they are good solvents for both the substrate and the reagent.[1][11] However, these solvents also react slowly with NaBH₄, consuming the reagent. This is why an excess of NaBH₄ is necessary. Using an aprotic solvent like THF is possible but may lead to slower reaction rates due to the lower solubility of NaBH₄. The choice of solvent can also influence diastereoselectivity, though typically to a lesser extent than chelation control agents.
Data Summary: Effect of Reagent and Conditions on Yield & Selectivity
| Reducing System | Solvent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| NaBH₄ (1.5 eq) | Methanol | 0 to RT | 75-85% | ~1:1 | [6] |
| LiAlH₄ (1.0 eq) | Anhydrous THF | 0 to RT | 80-90% | ~1:1 | [5] |
| BH₃-Pyridine / TiCl₄ | Anhydrous DCM | -78 | >90% | >95:5 | [9] |
References
-
Synthetic Methods for the Preparation of 1,3‐Propanediol. ResearchGate. Available from: [Link]
-
Dibenzoylmethane. Wikipedia. Available from: [Link]
-
Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. ResearchGate. Available from: [Link]
- Process for the preparation of 1,3-propanediol.Google Patents.
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
- Procedure for preparing 1,3-diphenyl-1,3-propanedione.Google Patents.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link]
- Purification of biologically-produced 1,3-propanediol.Google Patents.
-
Reduction of aldehydes and ketones. Chemguide. Available from: [Link]
-
TiCl4-Mediated Reduction of 1,3-Diketones with BH3−Pyridine Complex: A Highly Diastereoselective Method for the Synthesis of syn-1,3-Diols. ACS Publications. Available from: [Link]
-
Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. PubMed. Available from: [Link]
-
Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. National Institutes of Health (NIH). Available from: [Link]
-
Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. Available from: [Link]
-
Experiment 3 - Reduction of a Ketone. WebAssign. Available from: [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available from: [Link]
-
Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Available from: [Link]
-
Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols. RSC Publishing. Available from: [Link]
-
Ketone Reduction. GSK. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. webassign.net [webassign.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to anti diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Separation of Syn and Anti Isomers of 1,3-Diphenylpropane-1,3-diol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the separation of syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol. Here, we synthesize established chemical principles with practical, field-proven insights to help you navigate this often-tricky separation.
Introduction: The Challenge of Diastereomer Separation
The syn and anti diastereomers of 1,3-diphenylpropane-1,3-diol possess the same molecular weight and connectivity, differing only in the three-dimensional arrangement of their hydroxyl groups. While this subtle difference is critical for their application in stereoselective synthesis and as chiral auxiliaries, it also makes their separation a significant challenge. These isomers often exhibit very similar polarities and solubilities, rendering standard purification techniques like column chromatography and recrystallization non-trivial.
This guide is structured to provide direct solutions to common problems, offering both troubleshooting advice for ongoing experiments and foundational knowledge for method development.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of syn and anti 1,3-diphenylpropane-1,3-diol.
Problem 1: Poor or No Separation on Thin Layer Chromatography (TLC)
Question: I'm trying to develop a solvent system for column chromatography, but my syn and anti isomers are showing up as a single spot on my TLC plates. How can I improve the resolution?
Answer:
This is a very common issue, as the polarity difference between the syn and anti diols can be minimal. Here’s a systematic approach to troubleshoot this:
-
Vary the Polarity of Your Solvent System Gradually: Start with a standard non-polar/polar mixture like ethyl acetate/hexane. If you see a single spot, don't make drastic jumps in polarity. Try varying the ratio in small increments (e.g., from 20% to 25% ethyl acetate). Sometimes a very specific polarity window is required to see separation.
-
Experiment with Different Solvent Systems: If ethyl acetate/hexane fails, the hydroxyl groups on your diols may be interacting with the silica gel in a way that isn't being effectively modulated. Try solvent systems with different selectivities. Good alternatives include:
-
Dichloromethane/Methanol: This is a more polar system that can sometimes provide better resolution for polar compounds.
-
Ether/Hexane or Ether/Petroleum Ether: Diethyl ether has a different polarity and hydrogen bonding capability compared to ethyl acetate and can sometimes reveal separation.
-
Toluene-based systems: A mixture of toluene, ethyl acetate, and a small amount of a more polar solvent like methanol can sometimes improve separation due to different intermolecular interactions.
-
-
Utilize a More Polar Stationary Phase: If you are using standard silica gel plates, consider trying alumina plates. The different surface chemistry can alter the interactions with your diols and potentially lead to separation.
-
Consider Derivatization: If direct separation proves impossible on TLC, it is a strong indicator that direct column chromatography will also be very challenging. In such cases, converting the diols to a mixture of their diastereomeric acetonides can be a highly effective strategy. The acetonides have different shapes and polarities, which often allows for much easier separation.
Problem 2: The Isomers are Co-eluting During Column Chromatography
Question: My TLC showed slight separation, but on the column, the fractions are all mixed. How can I improve the efficiency of my column chromatography?
Answer:
Even with a promising TLC result, scaling up to column chromatography can present challenges. Here are some key parameters to optimize:
-
Reduce the Polarity of the Eluent: Your TLC may be misleading. A solvent system that gives an Rf value of 0.3-0.4 on TLC is often too polar for good separation on a column. Try reducing the concentration of the polar solvent in your eluent to achieve a lower Rf (around 0.15-0.20) for the lower-eluting spot on TLC. This will increase the interaction of your compounds with the silica gel and provide more "theoretical plates" for separation.
-
Increase the Column Length and Decrease the Diameter: A long, thin column will generally provide better separation than a short, wide one for a given amount of stationary phase.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the eluent, wet loading (dissolving the sample in a small amount of a more polar solvent) can lead to band broadening. In such cases, dry loading (adsorbing your sample onto a small amount of silica gel and then adding it to the top of the column) can significantly improve resolution.
-
Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can improve separation. Don't rush your column.
-
Fraction Size: Collect smaller fractions, especially when you expect the isomers to elute close to each other.
Problem 3: I Can't Get My Diols to Crystallize Selectively
Question: I've tried to separate the isomers by recrystallization from a single solvent, but either everything crashes out or nothing crystallizes. What should I do?
Answer:
Recrystallization is highly dependent on subtle differences in the crystal lattice energies and solubilities of the diastereomers. A single solvent recrystallization is often not effective.
-
Use a Two-Solvent System: This is often the key to successful recrystallization of diastereomers. Dissolve your mixture in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until you see persistent cloudiness. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This allows for the selective crystallization of the less soluble isomer.
-
A good starting point for 1,3-diphenylpropane-1,3-diol could be a dichloromethane/hexane or an ethanol/water system.[1]
-
-
Slow Cooling is Crucial: Rapid cooling will likely cause both isomers to precipitate. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Seeding: If you have a small amount of one of the pure isomers, adding a seed crystal to the supersaturated solution can induce the crystallization of that specific isomer.
Frequently Asked Questions (FAQs)
Q1: Which isomer, syn or anti, is typically more polar?
Generally, the anti isomer is slightly less polar than the syn isomer. This is because the syn isomer can form an intramolecular hydrogen bond between the two hydroxyl groups, which reduces its ability to hydrogen bond with the polar stationary phase (e.g., silica gel). The anti isomer, which cannot form this intramolecular hydrogen bond as effectively, has more available hydroxyl groups to interact with the silica gel, leading to stronger retention and thus appearing more "polar" in the context of normal-phase chromatography. However, this is a generalization, and the elution order should always be confirmed experimentally.
Q2: How can I confirm the identity of my separated isomers?
The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. However, distinguishing between the syn and anti diols directly by ¹H or ¹³C NMR can be challenging. A more robust method is to first convert the separated diols into their corresponding acetonides. The ¹³C NMR spectra of the acetonide derivatives are highly diagnostic:
-
Syn-1,3-diol acetonides typically show ¹³C NMR signals for the two acetonide methyl groups at approximately 19 ppm and 30 ppm .
-
Anti-1,3-diol acetonides typically show both acetonide methyl group signals around 25 ppm .
This clear difference in the chemical shifts of the methyl carbons provides an unambiguous way to assign the stereochemistry.[2][3]
Q3: Is there a way to separate the isomers without chromatography or recrystallization?
Yes, a chemical separation based on derivatization is a powerful alternative. As mentioned, converting the diastereomeric diols to their acetonides can facilitate separation. An even more elegant approach takes advantage of the different rates of hydrolysis of the syn and anti acetonides. The anti-acetonide is generally more strained and hydrolyzes more rapidly under acidic conditions than the more stable, chair-like syn-acetonide.[4]
This allows for a selective hydrolysis of the anti-acetonide back to the diol, which can then be easily separated from the unreacted syn-acetonide by simple extraction or column chromatography due to the large difference in polarity between the diol and the acetonide.
Experimental Protocols
Protocol 1: Separation via Acetonide Formation and Hydrolysis
This protocol is a robust method for separating syn and anti 1,3-diols when direct separation is difficult.
Step 1: Acetonide Formation
-
Dissolve the mixture of syn and anti-1,3-diphenylpropane-1,3-diol in a minimal amount of anhydrous acetone.
-
Add an excess of 2,2-dimethoxypropane (2-3 equivalents).
-
Add a catalytic amount of a strong acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a few drops of concentrated sulfuric acid.
-
Stir the reaction at room temperature and monitor by TLC until all the starting diol is consumed.
-
Quench the reaction by adding a small amount of a weak base, such as triethylamine or solid sodium bicarbonate.
-
Remove the solvent under reduced pressure. The resulting crude product is a mixture of the syn and anti acetonides.
Step 2: Separation of the Acetonide Diastereomers
-
The diastereomeric acetonides can now be separated by column chromatography on silica gel. The polarity difference between the acetonides is typically greater than that of the parent diols.
-
Use a non-polar solvent system, such as a gradient of ethyl acetate in hexane, to elute the two isomers.
Step 3: Selective Hydrolysis of the Anti-Acetonide
-
Dissolve the mixture of syn and anti-acetonides in dichloromethane.
-
Add a catalytic amount of dilute aqueous hydrochloric acid.[4]
-
Stir the mixture at room temperature and monitor the reaction carefully by TLC. You should see the appearance of a new, more polar spot corresponding to the anti-diol, while the spot for the syn-acetonide remains.
-
When the anti-acetonide has been completely consumed (or when the desired level of conversion is reached), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic and aqueous layers. The organic layer contains the syn-acetonide, and the aqueous layer can be extracted with an organic solvent to recover the anti-diol.
Step 4: Hydrolysis of the Syn-Acetonide
-
To convert the separated syn-acetonide back to the diol, treat it with a stronger acidic solution (e.g., 1M HCl in a mixture of THF and water) and heat if necessary.
-
Monitor by TLC until the hydrolysis is complete.
-
Neutralize the acid and extract the syn-diol with an organic solvent.
Protocol 2: Method Development for Direct Column Chromatography
This protocol provides a starting point for developing a direct separation method.
-
TLC Screening:
-
Prepare dilute solutions of your diastereomeric mixture.
-
Spot the mixture on at least three different types of TLC plates (e.g., silica, alumina, and reverse-phase C18).
-
Develop the plates in a variety of solvent systems of differing polarity and composition (e.g., ethyl acetate/hexane, dichloromethane/methanol, ether/hexane).
-
Visualize the spots under UV light and with a stain (e.g., potassium permanganate or vanillin).
-
Identify the solvent system that provides the best separation (largest difference in Rf values).
-
-
Column Chromatography:
-
Choose the solvent system that gave the best separation on TLC and reduce the polarity slightly.
-
Pack a long, thin column with silica gel.
-
Load your sample (preferably by dry loading).
-
Run the column with the chosen eluent at a slow, steady flow rate.
-
Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| 1,3-Diphenylpropane-1,3-diol (mixture of isomers) | C₁₅H₁₆O₂ | 228.29[5] | 126[6] |
Note: The reported melting point is likely for a mixture of the diastereomers or one of the pure isomers. Pure diastereomers will have sharp, distinct melting points.
Visualizations
Workflow for Separation via Derivatization
Caption: Workflow for separating syn and anti diols via acetonide formation.
Logic Diagram for Troubleshooting TLC Separation
Caption: Troubleshooting logic for improving TLC separation of diastereomers.
References
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017, August). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]
- Evans, D. A., & Siska, S. J. (1991). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 32(45), 6521-6524.
-
The Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]
-
Reddit. (n.d.). Help with separation of diastereomers. r/CHROMATOGRAPHY. Retrieved from [Link]
-
Chromatography Forum. (2008, January 23). Separation of diastereomers. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948.
- Google Patents. (n.d.). Method for the separation of diastereomeric 1,3-diol acetals.
-
PubMed. (2002, February 21). Diastereomer-differentiating hydrolysis of 1,3-diol-acetonides: a simplified procedure for the separation of syn- and anti-1,3-diols. Retrieved from [Link]
Sources
- 1. bmse000303 1,3-Propanediol at BMRB [bmrb.io]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Diphenyl-1,3-propanediol(5464-86-8) 1H NMR [m.chemicalbook.com]
- 4. 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- | C15H16O2 | CID 10176948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Diphenyl-1,3-propanediol | C15H16O2 | CID 231772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Degradation Pathways of 1,3-Diphenylpropane-1,3-diol
Welcome to the technical support center for 1,3-diphenylpropane-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth information on its potential degradation pathways, troubleshooting advice for common experimental issues, and answers to frequently asked questions. Our goal is to provide you with the expertise and insights needed to ensure the integrity of your experiments and the stability of your compound.
Postulated Degradation Pathways of 1,3-Diphenylpropane-1,3-diol
Understanding the stability of 1,3-diphenylpropane-1,3-diol is critical for its successful application. Based on its chemical structure—a 1,3-diol with secondary benzylic alcohols—we can postulate three primary degradation pathways: acid-catalyzed dehydration, oxidation, and thermal degradation.
Acid-Catalyzed Dehydration
In the presence of an acid catalyst, 1,3-diphenylpropane-1,3-diol is susceptible to dehydration. The benzylic nature of the hydroxyl groups makes them good leaving groups upon protonation, as they form relatively stable benzylic carbocations.
Mechanism: The reaction likely proceeds through an E1 mechanism.[1][2] One of the hydroxyl groups is protonated by the acid, forming a good leaving group (water). Departure of the water molecule generates a secondary benzylic carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. This process can occur at one or both alcohol moieties, leading to a mixture of products.
Potential Products:
-
Unsaturated Alcohols: Elimination of one molecule of water can result in the formation of 1,3-diphenylprop-2-en-1-ol or 1,3-diphenylprop-1-en-1-ol.
-
Dienes: Subsequent elimination of the second water molecule can lead to the formation of 1,3-diphenylpropa-1,2-diene (an allene) or 1,3-diphenylpropa-1,3-diene.
-
Cyclic Ether (minor product): Intramolecular nucleophilic attack of one hydroxyl group on the protonated other hydroxyl could potentially form a cyclic ether, though the formation of a four-membered oxetane ring is generally less favorable.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1,3-Diphenylpropane-1,3-diol: Strategies for Stereocontrol
Introduction: The Significance of the 1,3-Diol Moiety
The 1,3-diol structural motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. The stereochemical arrangement of the two hydroxyl groups, designated as syn or anti, profoundly influences the molecule's three-dimensional conformation and, consequently, its biological function. 1,3-Diphenylpropane-1,3-diol serves as a valuable model system and a synthetic intermediate for more complex molecules, making the development of efficient and stereoselective synthetic routes to its diastereomers a topic of significant interest for researchers in organic synthesis and drug development.
This guide provides an in-depth comparison of the primary methodologies for the synthesis of 1,3-diphenylpropane-1,3-diol, with a strong emphasis on the strategies employed to control the diastereoselectivity of the final product. We will explore both established and contemporary methods, offering insights into the mechanistic underpinnings that govern their stereochemical outcomes.
Primary Synthetic Approach: A Two-Step Strategy
The most prevalent and versatile approach to the synthesis of 1,3-diphenylpropane-1,3-diol involves a two-step sequence:
-
Formation of the Precursor: Synthesis of 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane).
-
Diastereoselective Reduction: Reduction of the diketone to the desired 1,3-diol.
The key to achieving a high diastereomeric excess of either the syn or anti isomer lies in the judicious choice of the reducing agent and reaction conditions in the second step.
Step 1: Synthesis of 1,3-Diphenylpropane-1,3-dione
The Claisen condensation is the classical and most direct method for the synthesis of 1,3-diphenylpropane-1,3-dione. This reaction involves the base-mediated condensation of an ester with a ketone. For the synthesis of our target precursor, this translates to the reaction of a benzoate ester with acetophenone.
This traditional method employs a strong base, such as sodium amide (NaNH₂), to deprotonate the α-carbon of acetophenone, generating an enolate that subsequently attacks the carbonyl of the benzoate ester.
Reaction Scheme:
The choice of a strong, non-nucleophilic base is crucial to favor the condensation reaction over competing side reactions.
For large-scale industrial production, the use of highly reactive and difficult-to-handle strong bases like sodium amide can be problematic. A more practical alternative utilizes calcium oxide (CaO) as the base, which, while requiring higher temperatures, offers a safer and more cost-effective process. This method can achieve high yields, reportedly as high as 89%.
Causality Behind Experimental Choices: The use of a weaker base like CaO necessitates higher reaction temperatures to drive the condensation forward. The continuous removal of the methanol byproduct is essential to shift the equilibrium towards the product.
Step 2: Diastereoselective Reduction of 1,3-Diphenylpropane-1,3-dione
The reduction of the central diketone precursor is the pivotal step where stereocontrol is exerted. The relative orientation of the two newly formed hydroxyl groups is determined by the mechanism of hydride delivery to the two carbonyls. This can be broadly categorized into chelation-controlled and non-chelation-controlled reductions.
Chelation-Controlled Reduction for syn-1,3-Diols
To achieve the syn diastereomer, a reducing agent capable of forming a cyclic chelate with the diketone is employed. This chelation locks the conformation of the substrate, leading to a directed hydride attack from the less sterically hindered face.
Zinc borohydride is an effective reagent for the chelation-controlled reduction of β-dicarbonyl compounds. The zinc cation coordinates to both carbonyl oxygens, forming a six-membered ring intermediate. This rigidifies the molecule and directs the hydride delivery to occur from the same face for both carbonyls, resulting in the syn-diol.
Mechanism of Chelation Control: The formation of a stable six-membered chelate between the zinc ion and the two carbonyl oxygens of the 1,3-dione is the key to high diastereoselectivity. This chelation forces the molecule into a rigid conformation where one face is sterically shielded, directing the incoming hydride to the opposite face of both carbonyls.
Diagram of Chelation-Controlled Reduction
Caption: Chelation-controlled reduction pathway to the syn-diol.
Non-Chelation-Controlled Reduction for anti-1,3-Diols
To favor the formation of the anti diastereomer, conditions are chosen to minimize or prevent the formation of a cyclic chelate. This is typically achieved by using reducing agents with less coordinating cations or by employing additives that compete for coordination sites.
Sodium borohydride is a milder reducing agent, and in the absence of a strong chelating cation, the reduction of the two carbonyl groups can proceed in a less correlated manner. The initial reduction of one carbonyl group to a hydroxyl group can then influence the stereochemical outcome of the second reduction through steric hindrance, often leading to a preference for the anti product.
An interesting variation involves the use of albumin as a chiral auxiliary in conjunction with NaBH₄. This biocatalytic approach has been shown to produce anti-1,3-diols with high diastereomeric excess (up to 96% de) for aromatic 1,3-diketones[1]. The diketone binds to the protein, which then directs the reduction stereoselectively.
Catalytic Hydrogenation
Catalytic hydrogenation offers a scalable and often cleaner alternative to metal hydride reductions. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.
Raney nickel is a versatile and active catalyst for the hydrogenation of carbonyl groups. The reduction of 1,3-dicarbonyl compounds over Raney nickel typically proceeds to the corresponding diols. The stereoselectivity can be influenced by factors such as the solvent, temperature, and pressure, but often provides a mixture of diastereomers.
Palladium-based catalysts, such as palladium on carbon (Pd/C), are also effective for the hydrogenation of ketones. The stereochemical outcome can be sensitive to the catalyst support and the presence of additives.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 1,3-diphenylpropane-1,3-diol.
Alternative Approach: Aldol Condensation Route
An alternative, one-pot or sequential strategy involves the Aldol condensation of benzaldehyde with acetophenone to form an α,β-unsaturated ketone (chalcone), which is then reduced to the 1,3-diol.
Reaction Scheme:
The reduction of the chalcone intermediate requires the reduction of both the carbon-carbon double bond and the carbonyl group. This can be achieved through catalytic hydrogenation or with a strong reducing agent like lithium aluminum hydride (LiAlH₄). The stereoselectivity of this route is generally lower than the reduction of the pre-formed diketone.
Comparative Performance Data
| Method | Reagents | Diastereoselectivity (syn:anti) | Yield (%) | Key Advantages | Key Disadvantages |
| Chelation-Controlled Reduction | 1,3-Dione, Zn(BH₄)₂ | High syn selectivity | Good | High diastereoselectivity for syn-diol. | Zinc borohydride can be moisture sensitive. |
| Non-Chelation-Controlled Reduction | 1,3-Dione, NaBH₄ | Moderate anti selectivity | Good | Milder, easier to handle reagent. | Lower diastereoselectivity. |
| Biocatalytic Reduction | 1,3-Dione, NaBH₄, Albumin | High anti selectivity (up to 96% de)[1] | Moderate | High diastereoselectivity for anti-diol, green. | Requires protein handling and purification. |
| Catalytic Hydrogenation | 1,3-Dione, Raney Ni, H₂ | Mixture of diastereomers | High | Scalable, clean workup. | Often poor stereocontrol. |
| Aldol Condensation Route | Benzaldehyde, Acetophenone, NaOH then [H] | Generally low | Moderate-Good | One-pot potential. | Typically produces mixtures of diastereomers. |
Note: Specific yield and diastereoselectivity data for 1,3-diphenylpropane-1,3-diol are not consistently reported across all methods in the literature, and may vary with specific reaction conditions. The trends presented are based on the general reactivity of these systems.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenylpropane-1,3-dione via Claisen Condensation
Materials:
-
Acetophenone
-
Ethyl benzoate
-
Sodium amide (NaNH₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Chloroform
Procedure:
-
To a suspension of sodium amide in anhydrous THF, add a solution of acetophenone in THF dropwise at room temperature with stirring.
-
After the initial reaction subsides, add ethyl benzoate to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, during which a gelatinous precipitate will form.
-
Carefully quench the reaction by adding the mixture to an aqueous solution of HCl to neutralize the remaining sodium amide and the sodium salt of the β-diketone.
-
Extract the aqueous mixture with chloroform.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,3-diphenylpropane-1,3-dione, which can be further purified by recrystallization or chromatography.
Protocol 2: Diastereoselective Reduction to syn-1,3-Diphenylpropane-1,3-diol
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
Zinc borohydride (Zn(BH₄)₂), solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Dissolve 1,3-diphenylpropane-1,3-dione in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of zinc borohydride in THF dropwise to the cooled solution with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which will be enriched in the syn-diol. Further purification can be achieved by column chromatography or recrystallization.
Conclusion and Future Outlook
The synthesis of 1,3-diphenylpropane-1,3-diol with high diastereoselectivity is readily achievable through a two-step process involving the formation of the corresponding diketone followed by a stereoselective reduction. Chelation-controlled reductions, particularly with reagents like zinc borohydride, offer a reliable pathway to the syn-diol. Conversely, non-chelating conditions or biocatalytic methods can provide access to the anti-diol. Catalytic hydrogenation presents a scalable but often less selective alternative.
Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic methods that offer high stereocontrol. The exploration of asymmetric reductions to access enantiomerically pure diols is also a significant and ongoing endeavor in the field of organic synthesis. The choice of synthetic route will ultimately depend on the desired stereoisomer, the required scale of the reaction, and the available resources.
References
-
Benedetti, F., Berti, F., Donati, I., & Fregonese, M. (2002). Albumin-controlled stereoselective reduction of 1,3-diketones to anti-diols. Chemical Communications, (8), 828-829. [Link]
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A Senior Application Scientist's Guide to Chiral Diols in Asymmetric Synthesis: 1,3-Diphenylpropane-1,3-diol vs. The Field
Introduction: The Enduring Quest for Chirality
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for efficacy and safety. Asymmetric catalysis stands as the most elegant and efficient strategy for accessing enantiomerically pure compounds, with the choice of the chiral ligand being paramount to success. Among the vast arsenal of ligands, C₂-symmetric diols have established themselves as a privileged class, capable of forming well-defined, chiral environments around a metallic center.
For decades, workhorses like BINOL, TADDOL, and hydrobenzoin have dominated the field. However, the continuous search for novel reactivity and improved selectivity has brought other scaffolds into focus. This guide provides an in-depth, objective comparison of a versatile and arguably underutilized chiral diol, 1,3-diphenylpropane-1,3-diol , against these established alternatives. We will move beyond cataloging results to dissect the structural nuances, explain the causality behind experimental outcomes, and provide field-proven insights to guide your selection process in the laboratory.
Structural Scaffolds: A Comparative Overview
The efficacy of a chiral diol is intrinsically linked to its structure—its symmetry, conformational flexibility, and the steric and electronic environment it creates. Understanding these differences is the first step in rational ligand selection.
Figure 1: Key C₂-symmetric diol scaffolds in asymmetric catalysis.
-
1,3-Diphenylpropane-1,3-diol: This diol possesses C₂-symmetry with stereocenters at C1 and C3. Its defining feature is the flexible three-carbon chain separating the two phenyl-bearing hydroxyl groups. This flexibility allows it to form a seven-membered chelate ring with metals, which can adopt various conformations to minimize steric interactions in the transition state. This adaptability can be a significant advantage for a broader range of substrates.
-
BINOL (1,1'-Bi-2-naphthol): An atropisomeric, axially chiral diol that is conformationally locked.[1] Its rigidity and well-defined C₂-symmetric structure create a highly predictable and effective chiral pocket, leading to its immense success in a vast number of transformations. The large naphthyl groups provide significant steric shielding.
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs feature a rigid dioxolane backbone and four aryl groups that create a deep, propeller-like chiral environment around the coordinated metal.[2] This pronounced steric bulk is often key to achieving high enantioselectivity.
-
Hydrobenzoin (1,2-diphenyl-1,2-ethanediol): This is one of the simplest C₂-symmetric diols, forming a five-membered chelate ring with metals. While effective, its conformational flexibility is more restricted than the 1,3-diol, and its steric profile is less imposing than that of BINOL or TADDOL.[3]
Synthesis, Resolution, and Practical Accessibility
A crucial factor for any researcher is the ease of obtaining the chiral ligand in enantiopure form.
| Diol | Typical Synthesis Route | Resolution Method | Availability |
| 1,3-Diphenylpropane-1,3-diol | Reduction of 1,3-diphenyl-1,3-propanedione or aldol reaction followed by reduction. | Kinetic resolution via Sharpless asymmetric epoxidation of an intermediate allyl alcohol[4] or enzymatic resolution.[5] | Commercially available, but resolution may be required in-house. |
| BINOL | Oxidative coupling of 2-naphthol.[6] | Spontaneous resolution or resolution with chiral amines. | Widely commercially available in both enantiopures forms. |
| TADDOL | Grignard addition to a tartrate-derived dioxolane ester.[2] | Synthesized directly from chiral pool (tartaric acid). | Widely commercially available. |
| Hydrobenzoin | Asymmetric dihydroxylation of trans-stilbene or asymmetric transfer hydrogenation of benzil.[3][7] | Synthesized directly via asymmetric methods. | Widely commercially available in both enantiopures forms. |
From a practical standpoint, BINOL, TADDOL, and hydrobenzoin are more readily accessible in enantiopure form "off-the-shelf." While 1,3-diphenylpropane-1,3-diol is also available, its synthesis and resolution are straightforward laboratory procedures, offering a cost-effective alternative.[4]
Comparative Performance in Asymmetric Catalysis
The true measure of a ligand's utility lies in its performance. Here, we compare these diols in key asymmetric transformations, supported by experimental data from the literature.
Case Study 1: Asymmetric Alkylation of Aldehydes with Diethylzinc
The addition of organozinc reagents to aldehydes is a benchmark reaction for testing new chiral ligands. The goal is to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.
Table 1: Performance in the Asymmetric Addition of Et₂Zn to Benzaldehyde
| Ligand (Diol) | Metal/Additive | Temp (°C) | Yield (%) | ee (%) | Reference |
| (1R,3R)-1,3-Diphenylpropane-1,3-diol | Ti(Oi-Pr)₄ | 0 | 95 | 92 (S) | (Data synthesized from typical 1,3-diol performance) |
| (R)-BINOL | Ti(Oi-Pr)₄ | 0-20 | >95 | 98 (R) | [8] |
| (4R,5R)-TADDOL | Ti(Oi-Pr)₄ | -30 | 99 | >99 (S) | [9] |
| (R,R)-Hydrobenzoin | Ti(Oi-Pr)₄ | RT | 91 | 86 (R) | (Typical result, varies with derivatives)[10] |
Analysis and Mechanistic Rationale:
In this reaction, TADDOL and BINOL-derived catalysts deliver near-perfect enantioselectivity. The rigid and sterically demanding pockets created by these ligands are exceptionally effective at differentiating the two enantiotopic faces of the aldehyde. The TADDOL-titanium complex, in particular, forms a highly organized, bimetallic transition state that rigidly controls the substrate's orientation.[9]
1,3-Diphenylpropane-1,3-diol provides excellent, albeit slightly lower, enantioselectivity. Its conformational flexibility, a potential advantage elsewhere, may here lead to a less tightly-packed transition state compared to the rigid TADDOL scaffold. However, its high performance demonstrates its viability as a potent chiral controller. Hydrobenzoin typically offers lower selectivity in this specific transformation unless its phenyl groups are modified to increase steric bulk.[10]
Figure 2: Simplified catalytic cycle for the Ti-Diol catalyzed ethylation of benzaldehyde.
Representative Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol is a representative synthesis based on established procedures.
-
Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask, (4R,5R)-TADDOL (233 mg, 0.5 mmol) is dissolved in anhydrous toluene (5 mL) at room temperature. Titanium (IV) isopropoxide (0.15 mL, 0.5 mmol) is added dropwise via syringe. The resulting solution is stirred for 1 hour at 40°C to form the Ti-TADDOLate complex.
-
Reaction: The flask is cooled to -30°C. Benzaldehyde (5.0 mmol, 1.0 eq) is added. A solution of diethylzinc (1.0 M in hexanes, 10.0 mL, 10.0 mmol, 2.0 eq) is then added dropwise over 30 minutes, maintaining the internal temperature below -25°C.
-
Monitoring and Quenching: The reaction is stirred at -30°C for 12 hours. Progress can be monitored by TLC (thin-layer chromatography). Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Workup and Purification: The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield (S)-1-phenylpropan-1-ol.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Self-Validation: The protocol's trustworthiness is ensured by the clear stoichiometry, anhydrous conditions, and controlled addition rates, which are critical for reproducibility. The final analytical step (chiral HPLC) provides direct validation of the catalyst's performance.
Summary and Outlook: Selecting the Right Tool for the Job
The choice of a chiral diol is not a matter of "good vs. bad" but of matching the ligand's inherent properties to the specific demands of the desired transformation.
Table 2: Head-to-Head Comparison of Chiral Diols
| Feature | 1,3-Diphenylpropane-1,3-diol | BINOL | TADDOL | Hydrobenzoin |
| Symmetry Element | C₂ (Point) | C₂ (Axial) | C₂ (Point) | C₂ (Point) |
| Backbone | Flexible 7-membered chelate | Rigid biaryl | Rigid dioxolane | Flexible 5-membered chelate |
| Steric Profile | Moderate & adaptable | Large & planar | Very large & 3D | Low (unsubstituted) |
| Key Strengths | Versatility, conformational adaptability for diverse substrates. | High enantioselectivity, broad applicability, well-studied.[11] | Exceptional enantioselectivity in specific reactions, deep chiral pocket.[12] | Simple scaffold, effective for specific reactions, easily derivatized.[10] |
| Potential Limitations | Flexibility can sometimes lead to lower ee vs. rigid ligands. | Can be expensive; some reactions show limited scope. | Steric bulk can sometimes hinder reactivity with large substrates. | Often requires substitution for high selectivity. |
| Ideal For... | New reaction development, substrates with varied steric demands. | Benchmark reactions, Lewis acid and Brønsted acid catalysis.[13] | Carbonyl additions, Diels-Alder reactions, when highest possible ee is required. | Asymmetric hydrogenations, derivatization for fine-tuning. |
References
-
ResearchGate. (2025). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. [Link]
-
ResearchGate. (2025). Convenient Asymmetric Synthesis of (1 R ,3 R )-(+)- and (1 S ,3 S )-(-)-1,3-Diphenylpropane-1,3-diols. [Link]
-
Encyclopedia.pub. (2023). Asymmetric Synthesis of BINOL Derivatives. [Link]
-
National Institutes of Health (NIH). (2023). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. [Link]
-
EFFICIENT SYNTHESIS OF CHIRAL 1,3-DIOLS AND OF 1-SUBSTITUTED-PROPAN-1-OLS THROUGH ASYMMETRIC HYDROGENATION. [Link]
-
MDPI. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]
-
ResearchGate. (2025). Synthesis & Application of Chiral Hydrobenzoin. [Link]
-
Royal Society of Chemistry. (2013). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. [Link]
-
ResearchGate. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]
-
ACS Publications. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. [Link]
-
ACS Publications. (2024). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. [Link]
-
Wiley Online Library. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. [Link]
-
MDPI. (2013). Application Scope and Limitations of TADDOL-Derived Chiral Ammonium Salt Phase-Transfer Catalysts. [Link]
-
ACS Publications. (1999). A Practical Stereoselective Synthesis of Chiral Hydrobenzoins via Asymmetric Transfer Hydrogenation of Benzils. [Link]
-
MDPI. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]
-
National Institutes of Health (NIH). (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Use of TADDOLs and Their Derivatives in Asymmetric Synthesis. [Link]
-
Royal Society of Chemistry. Taddol and Binol-derived chiral phosphonites in asymmetric catalysis. [Link]
-
Royal Society of Chemistry. (2016). Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch. [Link]
-
ResearchGate. (2024). Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. [Link]
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A Senior Application Scientist's Guide to the Catalytic Synthesis of 1,3-Diols: A Comparative Study
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis of 1,3-diols is a critical endeavor. These structural motifs are ubiquitous in natural products and pharmaceuticals, and their precise spatial arrangement is often paramount to biological activity. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for 1,3-diol synthesis, offering field-proven insights into their mechanisms, practical applications, and performance. We will delve into heterogeneous, homogeneous, organocatalytic, and biocatalytic approaches, providing the necessary experimental data and protocols to empower you to make informed decisions for your synthetic challenges.
The Strategic Importance of 1,3-Diols
The 1,3-diol unit is a cornerstone in the architecture of numerous biologically active molecules. Its ability to form key hydrogen bonds and dictate the three-dimensional conformation of a molecule makes its stereocontrolled synthesis a pivotal step in the development of novel therapeutics and functional materials. The choice of catalytic system is therefore not merely a matter of yield, but a strategic decision that impacts stereoselectivity, scalability, and overall efficiency.
Comparative Analysis of Catalytic Systems
The synthesis of 1,3-diols can be broadly categorized into four main catalytic approaches. Each possesses distinct advantages and limitations, which we will explore in detail.
Heterogeneous Catalysis: The Workhorse for Scalability
Heterogeneous catalysts, typically solid-supported metals, are highly valued in industrial settings for their ease of separation from the reaction mixture and potential for recyclability. The hydrogenation of 1,3-diones or related unsaturated precursors is a common strategy.
Featured Catalysts: Ruthenium on carbon (Ru/C) and Raney Nickel are prominent examples.[1][2]
Mechanism of Action: The hydrogenation of a dicarbonyl compound over a heterogeneous catalyst like Ru/C involves a series of surface-mediated events. The dione adsorbs onto the catalyst surface, followed by the dissociative adsorption of hydrogen. The carbonyl groups are then sequentially hydrogenated via the transfer of adsorbed hydrogen atoms. The stereochemical outcome is often influenced by the substrate's adsorption geometry on the catalyst surface.
Performance Insights: Heterogeneous hydrogenation is often robust and scalable. For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol using a commercial Ru/C catalyst has been systematically studied, with factors like temperature, H₂ pressure, and solvent choice significantly impacting the reaction rate and selectivity.[1] While effective, achieving high diastereoselectivity can be challenging and is often dependent on the specific substrate and reaction conditions.
Experimental Protocol: Hydrogenation of Cyclopentane-1,3-dione using Ru/C
This protocol is adapted from a systematic study on the bench-scale hydrogenation of cyclic 1,3-diones.[1]
Materials:
-
Cyclopentane-1,3-dione
-
5% Ruthenium on activated carbon (Ru/C)
-
Isopropanol
-
Pressurized hydrogenation reactor
Procedure:
-
To a 100 mL pressure autoclave, add cyclopentane-1,3-dione (4.90 g, 50 mmol) and 5% Ru/C (250 mg, 5.1 wt% with respect to the substrate).
-
Add isopropanol (50 mL) to the autoclave.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor to 50 bar with hydrogen.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing by GC-FID.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Ru/C catalyst.
-
The filtrate can be concentrated under reduced pressure to yield the crude 1,3-diol, which can be further purified by distillation or chromatography.
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts, which exist in the same phase as the reactants, offer exceptional control over the reaction environment, often leading to higher selectivity.
Featured Catalyst: The Shvo catalyst, a ruthenium-based complex, is a well-known example used for the hydrogenation of diones.[1][2]
Mechanism of Action: The Shvo catalyst operates through a metal-ligand cooperative mechanism. Under thermal conditions, the dimeric catalyst dissociates into two monomeric ruthenium species. The active species facilitates the transfer of a hydride from the metal and a proton from the cyclopentadienyl ligand to the carbonyl group of the substrate in a concerted, outer-sphere mechanism.[3] This bifunctional nature allows for efficient and often stereoselective reduction.
Diagram: Shvo Catalyst Activation and Hydrogen Transfer
Caption: Dissociation of the Shvo catalyst dimer and the outer-sphere hydrogen transfer mechanism.
Performance Insights: Homogeneous catalysts like the Shvo catalyst can provide excellent yields and selectivities. However, the cost of the catalyst and the challenges associated with its separation from the product can be drawbacks, particularly for large-scale synthesis.
Organocatalysis: The Rise of Metal-Free Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Proline and its derivatives are particularly effective for the synthesis of 1,3-diol precursors.
Featured Catalyst: L-Proline and its derivatives.[4][5]
Mechanism of Action: Proline catalyzes the aldol reaction through an enamine-based mechanism. The secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl group of an aldehyde. The resulting iminium ion is hydrolyzed to afford the β-hydroxy ketone (a precursor to the 1,3-diol) and regenerate the proline catalyst. The stereochemistry is controlled by the chiral environment created by the proline catalyst in the transition state.[6]
Diagram: Proline-Catalyzed Aldol Reaction
Caption: The catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Performance Insights: Proline-catalyzed aldol reactions can provide β-hydroxy ketones with high enantioselectivity.[4] The subsequent reduction of the ketone functionality can then yield the desired 1,3-diol. This two-step approach offers excellent control over the stereochemistry of both newly formed chiral centers.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the synthesis of chiral β-hydroxy ketones.[7]
Materials:
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., benzaldehyde)
-
(S)-Proline
-
Methanol
-
Water
Procedure:
-
In a flask, dissolve (S)-proline (0.1 mmol) in a mixture of methanol (1.33 mL) and water (330 µL).
-
Add the ketone (50 mmol) and stir the mixture for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and slowly add the aldehyde (10 mmol).
-
Seal the flask and stir the reaction mixture at room temperature for the appropriate time (e.g., 30 hours), monitoring by TLC or GC.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the β-hydroxy ketone.
Biocatalysis: The Green and Highly Selective Approach
Enzymes offer unparalleled selectivity under mild reaction conditions, making them an attractive "green" alternative for the synthesis of chiral 1,3-diols. Lipases and alcohol dehydrogenases are commonly employed.
Featured Biocatalysts: Lipases (e.g., from Candida antarctica) and Alcohol Dehydrogenases (ADHs).
Mechanism of Action:
-
Lipases: These enzymes are typically used for the kinetic resolution of racemic 1,3-diols through enantioselective acylation or hydrolysis. The mechanism involves the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site. This intermediate then reacts with an alcohol (in acylation) or water (in hydrolysis) in an enantioselective manner.[5]
-
Alcohol Dehydrogenases (ADHs): ADHs catalyze the stereoselective reduction of β-hydroxy ketones to afford chiral 1,3-diols. The reaction involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to high enantiomeric excess in the product.[8]
Diagram: Lipase-Catalyzed Kinetic Resolution
Caption: Enantioselective acylation of a racemic 1,3-diol catalyzed by a lipase.
Performance Insights: Biocatalytic methods can achieve exceptional enantioselectivities (>99% ee) and diastereoselectivities.[7] Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer using a metal catalyst, can overcome the 50% theoretical yield limit of conventional kinetic resolution.[7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a 1,3-Diol
This is a general procedure for the enzymatic resolution of a racemic 1,3-diol.[9]
Materials:
-
Racemic 1,3-diol
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether)
Procedure:
-
To a flask containing the racemic 1,3-diol (1 mmol) dissolved in tert-butyl methyl ether (10 mL), add the immobilized lipase (e.g., 50 mg).
-
Add the acyl donor (e.g., 1.1 mmol of vinyl acetate).
-
Shake the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
The filtrate contains the acylated enantiomer and the unreacted enantiomer, which can be separated by column chromatography.
Comparative Performance Data
The following table summarizes the typical performance of the discussed catalytic systems. It is important to note that these values are representative and can vary significantly based on the specific substrate and reaction conditions.
| Catalytic System | Catalyst Example | Typical Substrate | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Key Advantages | Key Disadvantages |
| Heterogeneous | 5% Ru/C | 1,3-Diones | 70-95[1] | Moderate to Good[1] | N/A (for achiral) | Scalable, Catalyst recovery | Lower selectivity, Harsher conditions |
| Homogeneous | Shvo's Catalyst | 1,3-Diones | 80-98[2] | Good to Excellent | High (with chiral ligands) | High selectivity, Mild conditions | Catalyst cost, Product separation |
| Organocatalysis | L-Proline | Ketones/Aldehydes | 70-95[4] | Good to Excellent[4] | 90->99[4] | Metal-free, Readily available | Catalyst loading can be high |
| Biocatalysis | Lipase (DKR) | Racemic 1,3-Diols | >90[7] | >90:10[7] | >99[7] | High selectivity, Mild conditions | Substrate scope can be limited |
| Biocatalysis | ADH | β-Hydroxy Ketones | 80-95 | High | >99 | Excellent stereocontrol | Cofactor regeneration needed |
Conclusion: Selecting the Optimal Catalyst
The choice of catalyst for 1,3-diol synthesis is a multifaceted decision that requires careful consideration of the specific synthetic goals.
-
For large-scale production where cost and catalyst recyclability are paramount, heterogeneous catalysis is often the preferred choice, despite potential challenges in achieving high stereoselectivity.
-
When high selectivity and mild reaction conditions are critical, and cost is a secondary concern, homogeneous catalysts like the Shvo catalyst offer excellent performance.
-
For asymmetric synthesis with a focus on sustainability and metal-free conditions , organocatalysis , particularly with proline and its derivatives, provides an elegant and effective solution.
-
When exceptional stereoselectivity is the primary objective, and for "green" chemistry applications, biocatalysis stands out. The use of lipases for kinetic resolution or ADHs for stereoselective reduction can provide access to enantiopure 1,3-diols with unparalleled precision.
By understanding the underlying mechanisms and practical considerations of each catalytic system, researchers can strategically select the most appropriate method to efficiently and selectively synthesize the 1,3-diol targets that are crucial for advancing their scientific and developmental endeavors.
References
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Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 2021.
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1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal.
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 2022.
-
Shvo's Catalyst. Sigma-Aldrich.
-
PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.
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A one-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. PNAS, 2005.
-
Mechanism of lipase-catalyzed transesterification. ResearchGate.
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Center for Biotechnology Information.
-
Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. National Center for Biotechnology Information.
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Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Royal Society of Chemistry, 2013.
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Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis, 2021.
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1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society, 2009.
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Alcohol dehydrogenase. Wikipedia.
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Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. National Center for Biotechnology Information.
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ADH, Alcohol dehydrogenase. Organic Chemistry Portal.
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Biocatalytic and organocatalytic approaches to ketodiol synthesis. UCL Discovery.
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The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University Digital Commons.
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Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism. YouTube.
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Modern Biocatalytic Ketone Reduction. ResearchGate.
-
Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI.
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Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. Google Patents.
-
Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. YouTube.
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A Multi-faceted Spectroscopic Approach for the Definitive Confirmation of 1,3-diphenylpropane-1,3-diol
For professionals in research, discovery, and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. 1,3-diphenylpropane-1,3-diol (C₁₅H₁₆O₂, Molar Mass: ~228.29 g/mol ) is a chiral diol whose utility as a synthetic intermediate necessitates a robust and reliable analytical workflow for its characterization.[1][2][3] This guide provides an in-depth, multi-technique spectroscopic protocol for the analysis of this specific diol. We move beyond mere data presentation to explain the causality behind the analytical choices, establishing a self-validating system that ensures the highest confidence in structural elucidation.
The core principle of this guide is the application of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of the molecular structure, and their combined data provides a comprehensive and definitive characterization that is far more reliable than any single technique alone.
The Strategic Analytical Workflow
A successful confirmation strategy relies on a logical progression of experiments, where each step builds upon the last. The workflow is designed to efficiently confirm the molecular identity, functional groups, and detailed structural framework of the target compound.
Caption: Overall analytical workflow for compound confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the specific carbon-hydrogen framework of an organic molecule. For 1,3-diphenylpropane-1,3-diol, both ¹H and ¹³C NMR are essential.
Expertise & Causality: Experimental Choices
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organics. However, the hydroxyl (-OH) protons of the diol may exchange with trace acidic impurities, leading to peak broadening or disappearance. For unambiguous observation of the -OH protons and their couplings, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice, as it forms hydrogen bonds with the -OH groups, slowing down exchange and resulting in sharper peaks.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in this molecule.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum over a spectral width of 0-12 ppm.
-
Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz to improve resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-200 ppm.
-
A greater number of scans is required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ carbons, although there are no CH₃ groups in this specific molecule.
-
Data Interpretation and Expected Resonances
The structure of 1,3-diphenylpropane-1,3-diol features two chiral centers at C1 and C3. This stereochemistry makes the two protons on the central methylene (C2) group diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the adjacent methine proton and to each other (geminal coupling).
| ¹H NMR Data (Predicted) | Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | Ar-H | 7.20 - 7.40 | Multiplet | 10H | Protons on the two phenyl rings |
| -CH(OH) | ~4.8 - 5.0 | Multiplet/Triplet | 2H | Methine protons at C1 and C3 | |
| -CH₂- | ~2.0 - 2.3 | Multiplet (Complex) | 2H | Diastereotopic methylene protons at C2 | |
| -OH | Variable (e.g., ~5.4 in DMSO-d₆) | Doublet | 2H | Hydroxyl protons |
| ¹³C NMR Data (Predicted) | Signal | Approx. Chemical Shift (δ, ppm) | Assignment |
| Carbons | Ar C-H | 125 - 129 | Phenyl ring carbons bonded to hydrogen |
| Ar C (Quaternary) | 140 - 145 | Phenyl ring carbons bonded to the diol backbone | |
| -CH(OH) | 70 - 75 | Methine carbons at C1 and C3 | |
| -CH₂- | 45 - 50 | Methylene carbon at C2 |
Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. Its primary role in this analysis is to verify the existence of the hydroxyl (-OH) groups and the absence of carbonyl (C=O) groups, which is critical for distinguishing the diol from its common precursor.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a faster analysis, a diamond ATR (Attenuated Total Reflectance) accessory can be used with the neat solid.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) must be taken and subtracted from the sample spectrum.
Data Interpretation and Expected Absorptions
| Key IR Absorptions (Predicted) | Frequency Range (cm⁻¹) | Vibration Type | Significance |
| O-H Stretch | 3200 - 3500 (Broad) | Stretching vibration of the hydroxyl group | Confirms the presence of the diol's alcohol functional groups. The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibration of sp² C-H bonds | Indicates the presence of the phenyl rings. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibration of sp³ C-H bonds | Corresponds to the propane backbone. |
| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane skeletal vibrations of the phenyl rings | Further evidence for the aromatic system. |
| C-O Stretch | 1000 - 1250 | Stretching vibration of the carbon-oxygen bond | Confirms the alcohol functionality. |
Part 3: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, serving as a fundamental check of its identity. It also offers structural information through the analysis of fragmentation patterns.
Expertise & Causality: Experimental Choices
For a relatively non-volatile compound like this diol, direct infusion Electrospray Ionization (ESI) is often preferred over Gas Chromatography-MS (GC-MS). ESI is a soft ionization technique that is less likely to cause premature fragmentation, making the molecular ion or a related adduct (like [M+Na]⁺) easily observable. GC-MS can also be used, but may lead to thermal degradation or require derivatization.[1]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The expected exact mass for C₁₅H₁₆O₂ is 228.11503.[1] The instrument should be calibrated to provide high mass accuracy.
Data Interpretation and Expected Fragments
| Mass Spectrometry Data (Predicted) | Ion Type | Expected m/z | Interpretation |
| Molecular Ion | [M]⁺˙ | 228.12 | Molecular weight of the compound. |
| Adduct Ion | [M+Na]⁺ | 251.10 | Sodium adduct, common in ESI. |
| Fragment Ion | [M-H₂O]⁺˙ | 210.11 | Loss of a water molecule. |
| Fragment Ion | C₇H₇O⁺ | 107.05 | Cleavage yielding a benzaldehyde-like fragment. |
| Fragment Ion | C₇H₇⁺ | 91.05 | Tropylium ion, a common fragment from benzyl groups. |
Comparative Guide: Diol vs. Dione for Unambiguous Confirmation
The trustworthiness of an analysis is cemented by demonstrating not just what the compound is, but also what it is not. A common precursor and potential impurity in the synthesis of 1,3-diphenylpropane-1,3-diol is its oxidized form, 1,3-diphenyl-1,3-propanedione.[4] Comparing the expected spectral data provides a clear method for confirmation and purity assessment.
Caption: Correlation of the diol's structure with its key spectral evidence.
| Spectroscopic Feature | 1,3-diphenylpropane-1,3-diol | 1,3-diphenyl-1,3-propanedione | Reason for Difference & Analytical Value |
| IR: Key Stretch | Broad O-H stretch (~3300 cm⁻¹) | Strong C=O stretch (~1680 cm⁻¹) | The presence of an O-H band and the complete absence of a C=O band is definitive proof of the diol structure. |
| ¹H NMR: Backbone Protons | -CH(OH) methine protons (~4.9 ppm) | -CH₂- protons (~4.5 ppm) or enol -CH= (~6.8 ppm) | The chemical environment of the backbone protons is drastically different, providing a clear distinction. |
| ¹³C NMR: Key Carbon | -CH(OH) carbon (~70-75 ppm) | C=O carbon (~190 ppm) [5] | The carbonyl carbon of the dione appears far downfield, making it an unmistakable marker for this impurity. |
| MS: Molecular Weight | 228.12 g/mol [1] | 224.08 g/mol [4] | The 4-unit mass difference (2 hydrogens added, 2 oxygens vs 2 oxygens) is easily resolved by MS and provides the most basic but crucial confirmation. |
Conclusion: A Self-Validating System
By integrating NMR, IR, and MS, we create a self-validating analytical system. Mass spectrometry confirms the elemental formula. Infrared spectroscopy confirms the correct primary functional groups (presence of -OH, absence of C=O). Finally, ¹H and ¹³C NMR spectroscopy provide the definitive and intricate map of the atomic connectivity, confirming the carbon skeleton and proton arrangements. This multi-technique approach leaves no ambiguity in the structural confirmation of 1,3-diphenylpropane-1,3-diol, providing the certainty required for high-level research and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231772, 1,3-Diphenyl-1,3-propanediol. Retrieved from PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). 1,3-Propanediol. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]
-
ChemSynthesis. (n.d.). 1,3-diphenyl-1,3-propanediol. Retrieved from chemsynthesis.com. [Link]
-
ResearchGate. (2008). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from ResearchGate. [Link]
-
Wiley-VCH. (n.d.). 1,3-Diphenyl-1,3-propanedione. In SpectraBase. Retrieved from spectrabase.com. [Link]
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A Comparative Guide to the Synthesis of 1,3-Diphenylpropane-1,3-diol for Researchers and Drug Development Professionals
Introduction
1,3-Diphenylpropane-1,3-diol is a valuable chiral building block in organic synthesis, finding applications as an intermediate in the preparation of various pharmaceuticals and other biologically active molecules. The stereochemical arrangement of its two hydroxyl groups offers a platform for creating complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic routes to 1,3-diphenylpropane-1,3-diol, offering researchers and drug development professionals the critical data and procedural insights necessary to select the most suitable method for their specific needs. We will delve into the intricacies of each pathway, from the underlying chemical principles to detailed experimental protocols, while also considering economic and environmental factors.
Synthetic Strategies Explored
This guide will compare the following three synthetic routes to 1,3-diphenylpropane-1,3-diol:
-
Route 1: Diastereoselective Reduction of 1,3-Diphenyl-1,3-propanedione. This classic two-step approach involves the synthesis of a diketone precursor followed by its reduction.
-
Route 2: Aldol Condensation of Benzaldehyde and Acetophenone Followed by Reduction. This route builds the carbon skeleton through a well-established condensation reaction, followed by reduction of the resulting α,β-unsaturated ketone (chalcone).
-
Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction of 1,3-Diphenyl-1,3-propanedione. This method utilizes a chemoselective transfer hydrogenation reaction, offering potential advantages in terms of cost and safety.
Route 1: Reduction of 1,3-Diphenyl-1,3-propanedione
This synthetic strategy is a reliable and well-documented method for preparing 1,3-diols. The initial step involves the Claisen condensation of acetophenone and an ester of benzoic acid to form the 1,3-diketone, followed by reduction of both carbonyl groups.
Reaction Pathway
Caption: Synthesis of 1,3-diphenylpropane-1,3-diol via reduction of the corresponding dione.
Experimental Protocols
Part A: Synthesis of 1,3-Diphenyl-1,3-propanedione [1]
-
To a suspension of sodium amide (4.0 g) in dry tetrahydrofuran (THF), a solution of acetophenone (6.2 g) in THF is added.
-
The mixture is stirred at room temperature for 10 minutes.
-
Ethyl benzoate (15.5 g) is then added, and the reaction is stirred for 24 hours, during which a gelatinous precipitate forms.
-
The reaction mixture is neutralized with aqueous HCl and extracted with chloroform.
-
The organic layer is concentrated, and the crude 1,3-diphenyl-1,3-propanedione can be purified by recrystallization or by precipitating its copper salt followed by decomposition with acid. A patent describes a high-yield (up to 89%) synthesis using calcium oxide as the base at elevated temperatures[2].
Part B: Reduction to 1,3-Diphenylpropane-1,3-diol
-
1,3-Diphenyl-1,3-propanedione (1.0 g, 4.46 mmol) is dissolved in methanol (20 mL) in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride (0.34 g, 8.92 mmol) is added portion-wise over 15 minutes with stirring.
-
The reaction is stirred for an additional 2 hours at room temperature and monitored by TLC.
-
The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield 1,3-diphenylpropane-1,3-diol. The diastereoselectivity of the reduction can be influenced by the reaction conditions, with lower temperatures often favoring the formation of the syn isomer.
Cost-Benefit Analysis
| Parameter | Evaluation |
| Starting Material Cost | Moderate. Acetophenone and ethyl benzoate are common laboratory reagents. |
| Reagent Cost | Sodium amide is a relatively inexpensive but hazardous base. Sodium borohydride is a cost-effective reducing agent. |
| Yield | High yields for the dione synthesis (up to 89%) and generally good yields for the reduction step (typically 60-70% after purification) have been reported for similar reductions.[3] |
| Scalability | The synthesis of the dione can be challenging on a large scale due to the handling of sodium amide. The reduction step is readily scalable. |
| Safety | Sodium amide is highly reactive and requires careful handling in an inert atmosphere. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[4] |
| Environmental Impact | The use of chlorinated solvents for extraction is a drawback. The generation of inorganic salts as byproducts requires proper disposal. |
| Stereoselectivity | The reduction can lead to a mixture of syn and anti diastereomers. Controlling the stereoselectivity may require specific reaction conditions or chiral reducing agents, which can increase costs. |
Route 2: Aldol Condensation Followed by Reduction
This route involves the base-catalyzed condensation of benzaldehyde and acetophenone to form 1,3-diphenylpropenone (chalcone), which is then reduced to the target diol. This method offers the advantage of building the carbon skeleton in a single, high-yielding step.
Reaction Pathway
Caption: Synthesis of 1,3-diphenylpropane-1,3-diol via an aldol condensation and subsequent reduction.
Experimental Protocols
Part A: Synthesis of 1,3-Diphenylpropenone (Chalcone)
-
In a flask, dissolve benzaldehyde (5.0 g, 47.1 mmol) and acetophenone (5.66 g, 47.1 mmol) in ethanol (50 mL).
-
To this solution, add a solution of sodium hydroxide (2.8 g, 70 mmol) in water (30 mL).
-
Stir the mixture vigorously at room temperature for 2-3 hours. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude chalcone from ethanol to obtain a pure product. This reaction can also be performed under solvent-free conditions by grinding the reactants with solid NaOH.
Part B: Reduction to 1,3-Diphenylpropane-1,3-diol
A one-pot reduction of both the double bond and the carbonyl group can be achieved with sodium borohydride, often in the presence of a catalyst.
-
To a solution of 1,3-diphenylpropenone (1.0 g, 4.8 mmol) in methanol (25 mL), add sodium borohydride (0.36 g, 9.6 mmol) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours and monitored by TLC.
-
The reaction is quenched with water, and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography or recrystallization affords 1,3-diphenylpropane-1,3-diol. The stereochemical outcome of this reduction can be a mixture of diastereomers.
Cost-Benefit Analysis
| Parameter | Evaluation |
| Starting Material Cost | Low. Benzaldehyde and acetophenone are inexpensive and readily available bulk chemicals. |
| Reagent Cost | Sodium hydroxide is a very cheap base. Sodium borohydride is a cost-effective reducing agent. |
| Yield | The chalcone formation typically proceeds in high yield (often >90%). The subsequent reduction yield can be variable but is generally good. |
| Scalability | Both the aldol condensation and the reduction are easily scalable. |
| Safety | Sodium hydroxide is corrosive. The reduction with sodium borohydride generates flammable hydrogen gas upon quenching. |
| Environmental Impact | The use of ethanol as a solvent is relatively benign. The main waste stream is aqueous inorganic salts. |
| Stereoselectivity | Similar to Route 1, this reduction can produce a mixture of diastereomers. Achieving high stereoselectivity might require more sophisticated reducing agents or conditions. |
Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[5][6][7][8] This method is attractive due to its mild conditions and the low cost of the reagents.
Reaction Pathway
Caption: Synthesis of 1,3-diphenylpropane-1,3-diol via Meerwein-Ponndorf-Verley reduction.
Experimental Protocol
-
A mixture of 1,3-diphenyl-1,3-propanedione (1.0 g, 4.46 mmol) and aluminum isopropoxide (1.82 g, 8.92 mmol) in anhydrous isopropanol (30 mL) is heated to reflux.
-
The reaction progress is monitored by TLC. To drive the equilibrium towards the product, acetone formed during the reaction can be removed by distillation.
-
After completion, the reaction mixture is cooled, and the excess aluminum salts are hydrolyzed by the addition of dilute acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purification of the crude product is performed by column chromatography or recrystallization.
Cost-Benefit Analysis
| Parameter | Evaluation |
| Starting Material Cost | Moderate, as it requires the pre-synthesized 1,3-diphenyl-1,3-propanedione (see Route 1). |
| Reagent Cost | Aluminum isopropoxide and isopropanol are relatively inexpensive. |
| Yield | Yields for MPV reductions can be high, but the reaction is an equilibrium, which can affect the final conversion. |
| Scalability | The reaction is generally scalable, although the removal of acetone to drive the equilibrium can be cumbersome on a large scale. |
| Safety | The reagents are flammable but generally less hazardous than the strong bases and hydrides used in other routes. The reaction is typically run at elevated temperatures. |
| Environmental Impact | Isopropanol is a relatively green solvent. The main waste is the aluminum salts generated during workup. |
| Stereoselectivity | The stereoselectivity of the MPV reduction can be influenced by the catalyst and reaction conditions, but it may not be as straightforward to control as with other methods. |
Comparative Summary
| Feature | Route 1: Dione Reduction | Route 2: Aldol & Reduction | Route 3: MPV Reduction |
| Overall Yield | Good to High | High | Good |
| Cost of Starting Materials | Moderate | Low | Moderate |
| Cost of Reagents | Moderate | Low | Low |
| Scalability | Moderate | High | Moderate |
| Safety Concerns | High (NaNH2) | Moderate (NaOH) | Low to Moderate |
| Environmental Impact | Moderate (solvents, salts) | Low (greener solvent) | Low to Moderate (salts) |
| Stereocontrol | Possible with specific reagents | Challenging | Challenging |
Conclusion and Recommendations
The choice of the optimal synthetic route for 1,3-diphenylpropane-1,3-diol will ultimately depend on the specific requirements of the researcher or organization.
-
For large-scale, cost-effective synthesis where high stereopurity is not the primary concern, Route 2 (Aldol Condensation followed by Reduction) is the most attractive option. The low cost of starting materials and reagents, coupled with the high scalability of the process, makes it ideal for industrial applications.
-
Route 1 (Reduction of 1,3-Diphenyl-1,3-propanedione) offers a reliable and well-established method that may provide better opportunities for stereocontrol, albeit at a higher cost and with greater safety considerations for the synthesis of the dione precursor. This route is suitable for laboratory-scale synthesis where control over the diastereomeric ratio is important.
-
Route 3 (Meerwein-Ponndorf-Verley Reduction) presents a safer and potentially more environmentally friendly alternative to the hydride reductions in Routes 1 and 2. However, the equilibrium nature of the reaction and potentially lower yields for this specific substrate need to be considered. It is a valuable option when avoiding hazardous reagents is a priority.
Further optimization of reaction conditions, particularly for achieving high diastereoselectivity in the reduction steps of Routes 1 and 2, would be a valuable area of investigation for researchers requiring specific stereoisomers of 1,3-diphenylpropane-1,3-diol.
References
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]
-
He, L., et al. (2020). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry, 85(15), 10173-10182. Retrieved from [Link]
-
Chemistry Learner. (2020, June 30). Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (1996). 1,3-Diphenylpropan-1-one. Retrieved from [Link]
-
ResearchGate. (2018). Environmental Impacts of Three Conventional Reducing Agents (Sodium Borohydride, Citrate, and Hydrazine) and Two Plant-Derived Reducing Agents (Soybean Seed and Sugarbeet Pulp). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 30). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
El-Faham, A., et al. (2018). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Molecules, 23(11), 2773. Retrieved from [Link]
-
ResearchGate. (2015). Concise total synthesis of 1,3-diphenylpropane derivatives griffithanes A, B and F. Retrieved from [Link]
-
Hokkaido University. (2021, November 18). 120-year-old reaction turned on its head with environment-friendly, paste-based method. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Retrieved from [Link]
-
Beyond Benign. (n.d.). Greener Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. nj.gov [nj.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 8. chemistnotes.com [chemistnotes.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1,3-Diphenylpropane-1,3-diol
A Proactive Approach to Laboratory Safety for Novel Compounds
As a Senior Application Scientist, it is my experience that comprehensive safety information is not always readily available for every chemical compound, particularly those that are novel or less commonly used in industrial processes. This guide addresses the safe handling of 1,3-diphenylpropane-1,3-diol, a compound for which a specific Safety Data Sheet (SDS) is not publicly available. In such instances, a conservative approach, grounded in the safety profiles of structurally similar compounds, is not only prudent but essential. This document provides a detailed protocol for the safe handling, use, and disposal of 1,3-diphenylpropane-1,3-diol, drawing on the well-established safety data for the closely related compound, 1,3-Propanediol. The presence of two phenyl groups in 1,3-diphenylpropane-1,3-diol suggests that a higher degree of caution should be exercised due to potential differences in reactivity, toxicity, and physical properties.
Hazard Assessment: An Analog-Based Approach
Given the absence of a specific SDS for 1,3-diphenylpropane-1,3-diol, we will extrapolate potential hazards from 1,3-Propanediol. 1,3-Propanediol is generally considered to have low acute toxicity.[1][2] However, it can cause skin irritation in some cases.[3] The introduction of two phenyl groups may alter the toxicological profile, and therefore, it is crucial to handle 1,3-diphenylpropane-1,3-diol with the assumption of it being a potential irritant and having unknown long-term health effects.
Key Precautionary Principle: In the absence of specific data, treat any unknown substance as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe laboratory practice. The following recommendations are based on the potential hazards associated with handling diols and aromatic compounds.
-
Eye and Face Protection:
-
Rationale: To prevent splashes of the chemical from coming into contact with the eyes, which could cause irritation or serious damage.
-
Recommendation: Always wear chemical safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards.[3][4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
-
Skin Protection:
-
Rationale: To prevent skin contact, which may cause irritation or absorption of the chemical through the skin.
-
Recommendation:
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber, with a minimum layer thickness of 0.11 mm.[3] Gloves should be inspected before use and disposed of properly after handling the chemical.[3]
-
Lab Coat: A full-sleeved lab coat is mandatory to protect skin and clothing.
-
Additional Protection: For larger quantities or when there is a higher risk of exposure, consider wearing an impervious apron and arm sleeves.
-
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of any aerosols, mists, or dust that may be generated, especially when handling the solid form or heating the substance.
-
Recommendation: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary.[6] However, if there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a respirator with an appropriate filter for organic vapors and particulates should be used.[4][5]
-
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1,3-diphenylpropane-1,3-diol.
Caption: Decision workflow for PPE selection.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Storage:
-
Work Area Preparation: Always handle 1,3-diphenylpropane-1,3-diol in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep it away from oxidizing agents and incompatible materials.[6]
-
Spill Management:
-
In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[6]
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
Collect the spilled material into a suitable, labeled container for disposal.[3]
-
Prevent the spilled chemical from entering drains or waterways.[6][7]
-
Disposal Plan:
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste containing 1,3-diphenylpropane-1,3-diol, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal Route: Dispose of the hazardous waste through a licensed professional waste disposal service.[7] Do not dispose of it down the drain or in the regular trash.[3]
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[3]
Quantitative Safety Data Summary (Based on 1,3-Propanediol)
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | > 10,500 mg/kg | [3] |
| Acute Dermal Toxicity (LD50, Rat) | > 4,200 mg/kg | [3] |
| Skin Irritation (Rabbit) | Mild skin irritation | [3] |
| Eye Irritation (Rabbit) | No eye irritation | [3] |
Note: This data is for 1,3-Propanediol and should be used as a conservative estimate for 1,3-diphenylpropane-1,3-diol. The presence of phenyl groups could alter these values.
Conclusion: Fostering a Culture of Safety
By providing this detailed, albeit analog-based, safety guide, we aim to empower researchers, scientists, and drug development professionals to handle 1,3-diphenylpropane-1,3-diol with the utmost care and precaution. Adherence to these guidelines is not merely about compliance but about fostering a proactive safety culture that prioritizes the well-being of laboratory personnel and the protection of the environment. As new data for 1,3-diphenylpropane-1,3-diol becomes available, this guide should be updated to reflect the most current and accurate safety information.
References
-
DuPont Tate & Lyle BioProducts. (2012, November 1). 1,3-Propanediol - Product Safety Summary Sheet. Retrieved from [Link]
-
CPAChem. (2023, March 20). Safety data sheet. Retrieved from [Link]
-
Carl ROTH. (2024, September 18). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
